4,5-Diphenyl-2-imidazolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-diphenylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAJDFOBMYBISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297136 | |
| Record name | 4,5-Diphenyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100820-83-5 | |
| Record name | 4,5-Diphenyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 4,5-Diphenyl-2-imidazolidinone
Introduction
4,5-Diphenyl-2-imidazolidinone is a heterocyclic organic compound featuring a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of two phenyl substituents at the 4 and 5 positions gives rise to stereoisomerism, resulting in a meso compound (cis isomer) and a pair of enantiomers (trans isomers). This structural feature is central to its chemical and biological properties. While the closely related compound phenytoin (5,5-diphenylhydantoin) is a well-known anticonvulsant drug, the basic properties and potential applications of this compound itself are of significant interest to researchers in medicinal chemistry and materials science.[1] The chiral trans isomers, in particular, serve as valuable precursors for chiral auxiliaries and catalysts in asymmetric synthesis.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound, with a focus on providing practical insights for researchers and drug development professionals.
Physicochemical Properties
The core physicochemical properties of this compound are summarized in the table below. It is crucial to distinguish between the cis (meso) and trans (chiral) isomers, as their physical properties and applications differ significantly.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂O | [2] |
| Molecular Weight | 238.28 g/mol | [2] |
| CAS Number | 100820-83-5 (unspecified stereochemistry) | |
| Appearance | Crystalline solid | [2] |
| Melting Point | cis (meso): Not explicitly stated in the provided search results. trans (chiral): Not explicitly stated in the provided search results. A related compound, (4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidone, has a melting point of 171-174 °C.[3] | |
| Solubility | Recrystallized from water, suggesting some solubility in hot water.[2] Soluble in methanol and dichloromethane during synthesis.[2] |
Stereoisomerism: A Tale of Two Isomers
The stereochemistry of the two phenyl groups at positions 4 and 5 of the imidazolidinone ring dictates the molecule's overall symmetry and chirality.
-
cis (meso)-4,5-Diphenyl-2-imidazolidinone: In this isomer, the two phenyl groups are on the same side of the imidazolidinone ring. This configuration results in a plane of symmetry, making the molecule achiral, hence the designation "meso."[2]
-
trans-4,5-Diphenyl-2-imidazolidinone: Here, the phenyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, rendering the molecule chiral. It exists as a pair of enantiomers: (4R,5R) and (4S,5S).[2] These enantiomerically pure forms are highly valuable in asymmetric synthesis.[2]
Synthesis and Stereochemical Control
The synthesis of this compound isomers relies on the stereochemistry of the starting diamine precursor.
Synthesis of cis-4,5-Diphenyl-2-imidazolidinone (meso)
The meso isomer is synthesized from meso-1,2-diamino-1,2-diphenylethane. The cyclization is typically achieved using a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI).
Caption: Synthesis of cis-4,5-Diphenyl-2-imidazolidinone.
Experimental Protocol: Synthesis of cis-4,5-Diphenyl-2-imidazolidinone [2]
-
Preparation of meso-1,2-diamino-1,2-diphenylethane:
-
A suspension of an appropriate precursor (e.g., 1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane) is refluxed in a mixture of glacial acetic acid and 48% aqueous HBr for an extended period (e.g., four days).
-
After cooling, the product is precipitated with diethyl ether, filtered, and washed.
-
The solid is then treated with a strong base (e.g., 40% aqueous NaOH) and extracted with dichloromethane.
-
The organic extracts are dried and the solvent evaporated. The crude product is recrystallized from water to yield meso-1,2-diamino-1,2-diphenylethane.
-
-
Cyclization to cis-4,5-Diphenyl-2-imidazolidinone:
-
A portion of the meso-diamine is dissolved in dichloromethane and cooled in an ice bath.
-
A solution of 1,1'-carbonyldiimidazole (CDI) in dichloromethane is added dropwise.
-
The mixture is stirred for two hours, after which the solvent is evaporated under reduced pressure.
-
The resulting solid is taken up in methanol, cooled, and treated with 40% aqueous NaOH, followed by stirring.
-
Methanol is evaporated, and the remaining aqueous solution is cooled and acidified to pH 1 with 0.5 M HCl, causing the cis-4,5-diphenyl-2-imidazolidinone to crystallize.
-
The crystals are filtered to obtain the final product with a high yield (e.g., 97%).[2]
-
The stereochemistry of the final product is dictated by the meso configuration of the starting diamine. The cyclization with CDI preserves this stereochemistry.
Synthesis of trans-4,5-Diphenyl-2-imidazolidinone (Chiral)
The synthesis of the enantiomerically pure trans isomers requires a chiral starting material, typically an enantiomer of 1,2-diamino-1,2-diphenylethane. For example, (1R,2R)-1,2-diamino-1,2-diphenylethane would yield (4R,5R)-4,5-diphenyl-2-imidazolidinone.
Caption: Synthesis of (4R,5R)-4,5-Diphenyl-2-imidazolidinone.
Experimental Protocol: General approach for the synthesis of trans-4,5-Diphenyl-2-imidazolidinone
While a specific detailed protocol for the trans isomer was not found in the search results, the synthesis would follow a similar pathway to the cis isomer, with the critical difference being the use of an enantiomerically pure diamine.
-
Starting Material: Begin with an enantiomerically pure 1,2-diamino-1,2-diphenylethane (e.g., (1R,2R)- or (1S,2S)-isomer).
-
Cyclization: React the chiral diamine with a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) or phosgene in an appropriate solvent.
-
Workup and Purification: The reaction mixture would be worked up to isolate the crude product, which would then be purified by recrystallization or chromatography to yield the enantiomerically pure trans-4,5-diphenyl-2-imidazolidinone.
Spectroscopic and Crystallographic Characterization
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound. The data for the meso-isomer is presented below.
Table of NMR Data for meso-4,5-Diphenyl-2-imidazolidinone in CDCl₃ [2]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity/Coupling | Assignment |
| ¹H NMR | 7.10–7.05 | m | 6H, Aromatic |
| 6.97–6.93 | m | 4H, Aromatic | |
| 5.17 | s | 2H, CH-Ph | |
| 5.01 | broad s | 2H, NH | |
| ¹³C NMR | 163.5 | C=O | |
| 137.0 | Aromatic C (quaternary) | ||
| 128.0 | Aromatic CH | ||
| 127.8 | Aromatic CH | ||
| 127.0 | Aromatic CH | ||
| 61.8 | CH-Ph |
The singlet at 5.17 ppm in the ¹H NMR spectrum for the two methine protons (CH-Ph) is characteristic of the cis isomer due to the molecule's symmetry. In the trans isomer, these protons would be diastereotopic and would likely appear as distinct signals.
Infrared (IR) Spectroscopy
While specific IR spectra for this compound were not found in the search results, the expected characteristic absorption bands for the related 5,5-diphenylimidazolidine-2,4-dione (phenytoin) include N-H stretching (around 3260 and 3200 cm⁻¹) and C=O stretching (around 1770 and 1722 cm⁻¹).[1] It is expected that this compound would show a strong C=O stretching absorption in the range of 1690-1720 cm⁻¹ and N-H stretching absorptions above 3200 cm⁻¹.
Mass Spectrometry
No specific mass spectrometry data for this compound was found in the search results. The expected molecular ion peak [M]⁺ would be at m/z = 238.
X-ray Crystallography
The crystal structure of meso-4,5-diphenyl-2-imidazolidinone has been determined, confirming the cis relationship between the two phenyl groups.[2]
Table of Crystallographic Data for meso-4,5-Diphenyl-2-imidazolidinone [2]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.3539 (4) |
| b (Å) | 8.6159 (4) |
| c (Å) | 11.3211 (7) |
| α (°) | 86.147 (3) |
| β (°) | 76.094 (3) |
| γ (°) | 82.718 (3) |
| Dihedral angle between phenyl rings (°) | 48.14 (6) |
In the crystal structure, molecules of meso-4,5-diphenyl-2-imidazolidinone form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds. These dimers are further linked into a two-dimensional network via weak N—H⋯π(arene) interactions and π–π stacking.[2]
Caption: Intermolecular interactions in the crystal structure.
Potential Applications and Biological Relevance
While the biological activity of this compound is not as extensively studied as its 5,5-disubstituted analog, phenytoin, the imidazolidinone scaffold is a well-established pharmacophore.
-
Asymmetric Synthesis: Enantiopure trans-4,5-diphenyl-2-imidazolidinone has been utilized as a precursor for chiral auxiliaries, chiral catalysts, and chiral ligands.[2] This highlights its importance in the stereoselective synthesis of complex molecules.
-
Potential Biological Activity:
-
Anticonvulsant Activity: Given the structural similarity to phenytoin, a known sodium channel blocker used as an anticonvulsant, it is plausible that this compound may exhibit similar neurological activity.[1] However, direct experimental evidence for this is lacking in the provided search results.
-
Enzyme Inhibition: Imidazolidinone derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase.[4] The 4,5-diphenyl substitution pattern could confer specific inhibitory properties against certain enzymes.
-
Further research is warranted to explore the full therapeutic potential of both the cis and trans isomers of this compound.
Conclusion
This compound is a fascinating molecule with distinct stereoisomers that possess different properties and applications. The achiral meso (cis) isomer has been well-characterized crystallographically and spectroscopically, and its synthesis is straightforward from the corresponding meso-diamine. The chiral trans isomers are valuable building blocks in asymmetric synthesis. While direct evidence for the biological activity of the parent compound is limited, the prevalence of the imidazolidinone core in numerous bioactive molecules suggests that this compound and its derivatives are promising candidates for future drug discovery and development efforts. This guide provides a solid foundation of its basic properties to aid researchers in their exploration of this versatile chemical entity.
References
-
Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]
-
Fawade, S. S., & Takale, S. N. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 126-130. [Link]
-
Pejchal, V., Štěpánková, Š., Padelková, Z., Imramovský, A., & Jampílek, J. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7582. [Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of cis-4,5-Diphenyl-2-imidazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of cis-4,5-Diphenyl-2-imidazolidinone
The imidazolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, cis-4,5-diphenyl-2-imidazolidinone stands out as a molecule of significant stereochemical interest. Its rigid, well-defined three-dimensional structure makes it an attractive building block for the design of chiral auxiliaries, ligands for asymmetric catalysis, and novel therapeutic agents. Understanding the precise arrangement of atoms within its crystal lattice is paramount for elucidating structure-activity relationships, predicting molecular interactions, and engineering new molecules with desired properties. This technical guide provides an in-depth exploration of the crystal structure of cis-4,5-diphenyl-2-imidazolidinone, grounded in experimental data and established scientific principles.
I. Synthesis and Crystallization: From Precursors to Single Crystals
The journey to determining a crystal structure begins with the synthesis of high-purity material suitable for single crystal growth. The preparation of meso-4,5-diphenyl-2-imidazolidinone, the cis isomer, is a multi-step process that demands careful control of reaction conditions to ensure the desired stereochemistry.
Experimental Protocol: Synthesis of meso-4,5-Diphenyl-2-imidazolidinone
The synthesis commences with the formation of an imine-amide precursor by heating benzaldehyde with ammonium acetate.[1] This precursor is then subjected to exhaustive hydrolysis using a mixture of hydrobromic acid and acetic acid over several days to yield meso-1,2-diamino-1,2-diphenylethane.[1] The crucial cyclization step is achieved by treating the resulting diamine with 1,1'-carbonyldiimidazole, which acts as a phosgene equivalent to form the imidazolidinone ring.[1]
Step-by-Step Synthesis Workflow:
Sources
An In-Depth Technical Guide to the Synthesis of meso-4,5-Diphenyl-2-imidazolidinone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for meso-4,5-diphenyl-2-imidazolidinone, a crucial heterocyclic compound with applications in medicinal chemistry and as a precursor for chiral auxiliaries and ligands. The document delves into the primary, field-proven synthetic route, elucidating the underlying chemical principles, stereochemical considerations, and detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development, offering actionable insights and a robust procedural framework.
Introduction: The Significance of meso-4,5-Diphenyl-2-imidazolidinone
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of FDA-approved drugs.[1][2] The stereochemistry of substituents on the imidazolidinone ring is critical for biological activity. meso-4,5-Diphenyl-2-imidazolidinone is an achiral isomer characterized by a cis relationship between the two phenyl groups at the 4 and 5 positions.[3][4][5] This specific stereoisomer serves as a valuable building block in organic synthesis. While its enantiomeric trans-isomers have found utility as precursors for chiral auxiliaries and catalysts, the meso form provides a unique stereochemical scaffold for further functionalization.[3]
This guide focuses on the most direct and reliable method for the synthesis of the meso isomer, proceeding through the cyclization of meso-1,2-diamino-1,2-diphenylethane.
The Cornerstone of Synthesis: Stereoselective Preparation of the Diamine Precursor
The critical determinant for the stereochemistry of the final product is the configuration of the starting diamine. To obtain meso-4,5-diphenyl-2-imidazolidinone, one must begin with meso-1,2-diamino-1,2-diphenylethane.
A common and effective route to this precursor involves the exhaustive hydrolysis of a readily prepared imine-amide.[3] This process begins with the condensation of benzaldehyde with ammonium acetate. The resulting product is then subjected to prolonged hydrolysis under strong acidic conditions, which cleaves the imine and amide functionalities to yield the desired meso-diamine.[3] It is noteworthy that this vigorous hydrolysis does not lead to epimerization, preserving the meso stereochemistry.[3]
The Core Reaction: Cyclization to form the Imidazolidinone Ring
The most prevalent and efficient method for constructing the imidazolidin-2-one ring from a 1,2-diamine is through the use of a phosgene equivalent.[6] 1,1'-Carbonyldiimidazole (CDI) is a safer and highly effective alternative to phosgene for this transformation.[3]
The reaction proceeds via a two-step mechanism. First, one of the amino groups of meso-1,2-diamino-1,2-diphenylethane attacks one of the carbonyl-activated imidazole rings of CDI, leading to the displacement of an imidazole molecule and the formation of an N-acylimidazole intermediate. This is followed by an intramolecular nucleophilic attack by the second amino group on the newly formed carbonyl, which results in the cyclization and elimination of the second imidazole molecule to afford the stable five-membered imidazolidinone ring.
The workflow for this synthesis is depicted below:
Caption: Overall workflow for the synthesis of meso-4,5-diphenyl-2-imidazolidinone.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures and provides a reliable method for the synthesis of meso-4,5-diphenyl-2-imidazolidinone.[3]
Synthesis of meso-1,2-Diamino-1,2-diphenylethane
-
Preparation of the Imine-Amide Precursor: The imine-amide precursor is prepared by heating benzaldehyde with ammonium acetate according to established literature procedures.
-
Hydrolysis: The prepared imine-amide is subjected to exhaustive hydrolysis by heating in a mixture of hydrobromic acid and acetic acid for an extended period (e.g., four days).
-
Work-up and Isolation: After cooling, the reaction mixture is carefully neutralized and the product is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated. The crude product is then recrystallized from water to yield pure meso-1,2-diamino-1,2-diphenylethane.
Synthesis of meso-4,5-Diphenyl-2-imidazolidinone
-
Reaction Setup: A solution of meso-1,2-diamino-1,2-diphenylethane (1 equivalent) in dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask and cooled in an ice bath.
-
Addition of CDI: A solution of 1,1'-carbonyldiimidazole (CDI) (approximately 2.1 equivalents) in CH₂Cl₂ is added dropwise to the cooled diamine solution with stirring.
-
Reaction Progression: The reaction mixture is stirred for two hours at low temperature.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Work-up: The resulting solid is taken up in methanol and cooled in an ice bath. A 40% aqueous solution of sodium hydroxide is added, and the mixture is stirred for 30 minutes.
-
Acidification and Precipitation: The methanol is evaporated under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1 with 0.5 M HCl. The target compound crystallizes out of solution.
-
Isolation and Purification: The crystals of meso-4,5-diphenyl-2-imidazolidinone are collected by filtration.
Quantitative Data and Characterization
The following table summarizes typical yields and key characterization data for the synthesis of meso-4,5-diphenyl-2-imidazolidinone.
| Step | Product | Yield | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| Hydrolysis | meso-1,2-Diamino-1,2-diphenylethane | 65% | 7.41–7.26 (m, 10H), 4.02 (s, 2H), 1.33 (s, 4H) | 142.8, 128.3, 127.5, 127.4, 62.7 |
| Cyclization | meso-4,5-Diphenyl-2-imidazolidinone | 97% | 7.10–7.05 (m, 6H), 6.97–6.93 (m, 4H), 5.17 (s, 2H), 5.01 (br s, 2H) | 163.5, 137.0, 128.0, 127.8, 127.0, 61.8 |
Data sourced from Galas et al., 2009.[3]
Alternative Synthetic Strategies
While the diamine cyclization method is the most direct for the target molecule, it is important for the modern researcher to be aware of other synthetic approaches to the imidazolidin-2-one core. These methods often offer advantages in terms of substrate scope and the introduction of diverse functionalities.
-
Palladium-Catalyzed Carboamination: This method involves the reaction of N-allylureas with aryl or alkenyl halides in the presence of a palladium catalyst.[6] This approach allows for the formation of a C-C and a C-N bond in a single step with good to excellent diastereoselectivity, particularly for 4,5-disubstituted imidazolidin-2-ones.[6]
-
Intramolecular Cyclization of Urea Derivatives: Acid-catalyzed intramolecular cyclization of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles can produce 4-(het)arylimidazolidin-2-ones with high regioselectivity.[1][2]
-
Diamination of Alkenes: Stereoselective diamination of alkenes using reagents like 1,3-ditosylurea can also lead to the formation of the imidazolidinone ring.[1][2]
The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Conclusion
The synthesis of meso-4,5-diphenyl-2-imidazolidinone is most reliably achieved through a two-step process commencing with the preparation of meso-1,2-diamino-1,2-diphenylethane, followed by cyclization with 1,1'-carbonyldiimidazole. This method is high-yielding and preserves the desired meso stereochemistry. An understanding of this primary synthetic pathway, coupled with an awareness of alternative strategies, equips researchers with the necessary knowledge to effectively produce this valuable synthetic intermediate for a range of applications in chemical and pharmaceutical research.
References
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Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. Organic Letters, 8(12), 2531–2534. Available at: [Link]
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. Available at: [Link]
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Zarudnitskiy, E. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4443. Available at: [Link]
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Zarudnitskiy, E. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. ProQuest. Available at: [Link]
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Organic Chemistry Portal. Imidazolidinone synthesis. Available at: [Link]
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Pace, V., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 23(11), 2826. Available at: [Link]
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Sci-Hub. Available at: [Link]
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. TIB.eu. Available at: [Link]
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An In-depth Technical Guide to the Molecular Geometry and Conformation of 4,5-Diphenyl-2-imidazolidinone
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry, stereochemistry, and conformational landscape of 4,5-diphenyl-2-imidazolidinone. The imidazolidinone scaffold is a privileged structure in medicinal chemistry and materials science, and the stereochemical arrangement of its substituents profoundly influences its biological activity and physical properties. This document synthesizes data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to offer a detailed structural perspective. We will explore the distinct characteristics of the cis (meso) and trans (chiral) isomers, present detailed experimental protocols for synthesis and characterization, and discuss the non-covalent interactions that govern its solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important heterocyclic compound.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a five-membered imidazolidinone ring substituted with two phenyl groups at the 4 and 5 positions. The presence of two adjacent stereocenters (C4 and C5) gives rise to distinct stereoisomers: a meso compound with a cis relationship between the phenyl groups and a pair of enantiomers (trans isomers). This stereochemical diversity is critical, as the spatial orientation of the bulky phenyl substituents dictates the molecule's overall shape, its ability to interact with biological targets, and its utility as a chiral auxiliary in asymmetric synthesis.[1] Understanding the preferred conformations and geometric parameters of these isomers is fundamental to harnessing their potential in various scientific applications.
Stereochemistry: The Cis (Meso) and Trans (Chiral) Isomers
The core of this compound's structural complexity lies in its stereoisomerism. The two stereocenters at C4 and C5 can lead to three possible stereoisomers.
-
meso-4,5-Diphenyl-2-imidazolidinone (cis): In this isomer, the two phenyl groups are on the same side of the imidazolidinone ring. The molecule possesses an internal plane of symmetry, rendering it achiral, despite the presence of two stereocenters.
-
trans-4,5-Diphenyl-2-imidazolidinone (chiral): This form exists as a pair of enantiomers, (4R,5R) and (4S,5S), where the phenyl groups are on opposite sides of the ring. These isomers are non-superimposable mirror images of each other and are optically active.[1] Enantiopure samples of the trans-isomers are valuable as precursors for chiral auxiliaries and ligands.[1]
Caption: Logical relationship of the stereoisomers of this compound.
Synthesis and Stereochemical Control
The synthesis of this compound can be directed to selectively produce the meso isomer. The established route involves the hydrolysis of an imine-amide precursor derived from benzaldehyde, followed by cyclization of the resulting meso-1,2-diamino-1,2-diphenylethane with a carbonylating agent.[1] The stereochemistry is fixed during an electrocyclization step in the formation of the precursor, which favors the cis arrangement.[1]
Experimental Protocol: Synthesis of meso-4,5-Diphenyl-2-imidazolidinone
This protocol is adapted from the procedure described by Galas et al. (2009).[1]
Part A: Hydrolysis of the Precursor to meso-1,2-diamino-1,2-diphenylethane
-
A suspension of 1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane (57 mmol) is prepared in a mixture of glacial acetic acid (115 ml) and 48% aqueous HBr (230 ml).
-
The mixture is heated to reflux for four days.
-
After cooling in an ice bath, diethyl ether (200 ml) is added, and the mixture is stirred vigorously for 30 minutes.
-
The solid is filtered and washed with diethyl ether.
-
The collected solid is added to 100 ml of ice-cold 40% aqueous NaOH and extracted three times with CH₂Cl₂ (150 ml).
-
The combined organic extracts are evaporated to dryness and recrystallized from water to yield meso-1,2-diamino-1,2-diphenylethane.
Part B: Cyclization to meso-4,5-Diphenyl-2-imidazolidinone
-
A portion of the diamine (24 mmol) is dissolved in CH₂Cl₂ (50 ml) and cooled in an ice bath.
-
A solution of 1,1'-carbonyldiimidazole (50 mmol) in CH₂Cl₂ (250 ml) is added dropwise.
-
The mixture is stirred for two hours, and the solvent is then evaporated under reduced pressure.
-
The resulting solid is taken up in methanol (200 ml), cooled in an ice bath, and 20 ml of 40% aqueous NaOH is added. The mixture is stirred for 30 minutes.
-
Methanol is removed under reduced pressure. The remaining aqueous solution is cooled and acidified to pH 1 with 0.5 M HCl to crystallize the final product.
-
The crystals are filtered to obtain pure meso-4,5-diphenylimidazolidin-2-one.
Caption: Synthetic workflow for meso-4,5-diphenyl-2-imidazolidinone.
Molecular Geometry and Conformation
Solid-State Analysis via X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive insight into the molecular geometry in the solid state. A study on meso-4,5-diphenyl-2-imidazolidinone has confirmed the cis relationship between the two phenyl groups.[1][2]
The five-membered imidazolidinone ring is not planar, adopting a puckered conformation to minimize steric strain. The two phenyl rings are twisted with respect to each other, with a measured dihedral angle of 48.14(6)°.[1][2] This significant twist is a consequence of steric hindrance between the bulky phenyl groups, forcing them out of a coplanar arrangement.
Table 1: Crystallographic Data for meso-4,5-Diphenyl-2-imidazolidinone [1]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.3539 (4) |
| b (Å) | 8.6159 (4) |
| c (Å) | 11.3211 (7) |
| α (°) | 86.147 (3) |
| β (°) | 76.094 (3) |
| γ (°) | 82.718 (3) |
| Volume (ų) | 596.32 (6) |
| Z | 2 |
In the crystal lattice, molecules are organized into centrosymmetric dimers through intermolecular N-H···O hydrogen bonds.[1] These dimers are further linked into a two-dimensional network via N-H···π(arene) interactions and π–π stacking, with a centroid-centroid distance of 3.6937(11) Å between stacked phenyl rings.[1]
Caption: Intermolecular interactions in the crystal lattice of the meso isomer.
Solution-State Analysis via NMR Spectroscopy
NMR spectroscopy provides critical information about the molecule's structure and dynamics in solution. For meso-4,5-diphenyl-2-imidazolidinone, the molecule's symmetry is reflected in its NMR spectra.
-
¹H NMR: Due to the C₂ symmetry plane in the meso isomer, the two methine protons at the C4 and C5 positions are chemically and magnetically equivalent. This results in a sharp singlet in the ¹H NMR spectrum, a key diagnostic feature for the cis configuration.[1] The two N-H protons are also equivalent, typically appearing as a broad singlet.
-
¹³C NMR: Similarly, the symmetry of the molecule leads to a reduced number of signals in the ¹³C NMR spectrum compared to what would be expected for an asymmetric molecule. The two phenyl groups give rise to a single set of aromatic carbon signals.
Table 2: NMR Spectroscopic Data for meso-4,5-Diphenyl-2-imidazolidinone (in CDCl₃) [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.10–6.93 | m | 10H, Aromatic |
| 5.17 | s | 2H, C4-H & C5-H | |
| 5.01 | br s | 2H, N-H | |
| ¹³C NMR | 163.5 | C2 (C=O) | |
| 137.0 | Aromatic (ipso-C) | ||
| 128.0 | Aromatic | ||
| 127.8 | Aromatic | ||
| 127.0 | Aromatic | ||
| 61.8 | C4 & C5 |
The simplicity of the NMR spectra strongly supports the presence of a high degree of symmetry in the solution-state conformation, consistent with the cis arrangement observed in the solid state. Dynamic NMR studies on related dihydroxy-2-imidazolidinones have been used to investigate processes like prototropic tautomerism, but for the parent this compound, the primary conformational features are stable on the NMR timescale at room temperature.[3][4]
Conclusion
The molecular architecture of this compound is defined by its stereochemistry. The meso (cis) isomer, which is readily synthesized, adopts a puckered ring conformation with a significant dihedral angle between the two phenyl substituents to alleviate steric strain. This geometry is maintained from the solid state, as confirmed by X-ray crystallography, to the solution phase, as evidenced by NMR spectroscopy. Its solid-state structure is stabilized by a network of hydrogen bonds and π-π stacking interactions. A thorough understanding of these geometric and conformational properties is essential for the rational design of new catalysts, chiral auxiliaries, and pharmacologically active agents based on this versatile molecular scaffold.
References
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]
-
Saeed, A., Erben, M. F., & Villafañe, F. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(4), 225-233. [Link]
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E Structure Reports Online, 65(12), o3087–o3087. [Link]
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ResearchGate. (2006). (PDF) Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 4,5-Diphenylimidazolidine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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ChemSynthesis. (n.d.). 4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone. Retrieved January 14, 2026, from [Link]
-
PubMed. (2009). meso-4,5-Diphenyl-imidazolidin-2-one. National Library of Medicine. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of meso-4,5-Diphenyl-2-imidazolidinone
Executive Summary: The Molecular Blueprint
In the landscape of heterocyclic chemistry, imidazolidinones represent a privileged scaffold, crucial in medicinal chemistry and materials science. Among these, 4,5-diphenyl-2-imidazolidinone stands out, existing as cis (meso) and trans (chiral) diastereomers. Accurate structural confirmation and purity assessment are paramount for any downstream application, from chiral auxiliary development to novel therapeutic design. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of the meso isomer of this compound.
The choice to focus on the meso isomer is deliberate; its Cs symmetry results in a distinct and illustrative spectroscopic signature that serves as an excellent reference point. This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals. Every piece of data is contextualized, and every technique is presented as a self-validating system, grounded in authoritative references.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For meso-4,5-diphenyl-2-imidazolidinone, both ¹H and ¹³C NMR provide unambiguous evidence of its structure and the cis relationship of its phenyl substituents.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of the meso isomer is defined by its simplicity, a direct consequence of the molecule's symmetry. The two phenyl rings are chemically equivalent, as are the two methine protons at C4 and C5 and the two amine protons at N1 and N3.
Key Insights & Data Interpretation: A ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument reveals the following key signals[1]:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 7.10–6.93 | Multiplet (m) | 10H | Aromatic (Ar-H) | The ten protons of the two equivalent phenyl rings appear as a complex multiplet, typical for unsubstituted phenyl groups. |
| 5.17 | Singlet (s) | 2H | Methine (C4-H, C5-H) | This singlet is the definitive signature of the meso isomer. The equivalence of these two protons confirms the cis stereochemistry. In the trans isomer, these protons would be non-equivalent and would likely appear as a pair of doublets. |
| 5.01 | Broad Singlet (s) | 2H | Amine (N1-H, N3-H) | The two N-H protons are equivalent and often appear as a broad signal due to quadrupole broadening and potential exchange with trace water. This signal will disappear upon a D₂O shake. |
Carbon (¹³C) NMR Spectroscopy
Complementing the proton data, the ¹³C NMR spectrum further confirms the molecular symmetry, showing a reduced number of signals relative to the total carbon count.
Key Insights & Data Interpretation: The corresponding ¹³C NMR spectrum (100 MHz, CDCl₃) shows six distinct signals for the 15-carbon molecule[1]:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 163.5 | Carbonyl (C=O) | The chemical shift is characteristic of a urea-type carbonyl carbon. |
| 137.0 | Aromatic (ipso-C) | The quaternary carbons of the phenyl rings to which the imidazolidinone ring is attached. |
| 128.0, 127.8, 127.0 | Aromatic (Ar-C) | Signals for the remaining ortho, meta, and para carbons of the two equivalent phenyl rings. Overlap is common. |
| 61.8 | Methine (C4, C5) | The signal for the two equivalent methine carbons. Its upfield position is characteristic of sp³ carbons bonded to nitrogen. |
Experimental Protocol & Workflow: NMR Analysis
The acquisition of high-quality NMR data is contingent on a systematic approach, from sample preparation to parameter optimization.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field, which is essential for high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum. A 400 MHz or higher field instrument is recommended for better signal dispersion.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
-
A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Diagram: NMR Spectroscopy Experimental Workflow
A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
While NMR maps the carbon-hydrogen framework, Infrared (IR) spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For meso-4,5-diphenyl-2-imidazolidinone, the key features are the N-H and C=O bonds of the cyclic urea moiety and the vibrations of the phenyl rings.
Key Insights & Data Interpretation: While a specific published spectrum for this exact molecule is not readily available, its structure allows for the confident prediction of its key absorption bands based on well-established correlation tables.[2][3]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3200-3300 | N-H Stretch | Medium-Strong | This region is characteristic of the stretching vibration of the N-H bonds in the cyclic urea. Hydrogen bonding in the solid state typically results in a broad band.[4] |
| ~3000-3100 | Aromatic C-H Stretch | Medium | Stretching vibrations of the sp² C-H bonds on the phenyl rings. |
| ~2850-2950 | Aliphatic C-H Stretch | Weak | Stretching vibrations of the sp³ C-H bonds at C4 and C5. |
| ~1700-1720 | C=O Stretch (Amide I) | Strong | This is a highly characteristic and intense band for the carbonyl group in a five-membered cyclic urea (imidazolidinone). Its exact position is sensitive to ring strain and hydrogen bonding.[4][5] |
| ~1600 & ~1450-1500 | C=C Stretch | Medium | These two bands are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. |
| ~1400-1450 | C-N Stretch | Medium | The stretching vibration of the carbon-nitrogen bonds within the imidazolidinone ring.[6] |
Experimental Protocol & Workflow: FT-IR Analysis
Acquiring a solid-state FT-IR spectrum is a rapid and straightforward method for preliminary functional group analysis.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
The goal is to create a fine, homogeneous powder.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet. KBr is used as it is transparent to IR radiation in the typical analysis range.
-
-
Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the sample pellet in the holder and acquire the spectrum.
-
Data Analysis: Label the significant peaks and correlate them to the expected functional group vibrations.
Diagram: FT-IR Spectroscopy Experimental Workflow
Standard procedure for FT-IR analysis of a solid sample.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry (MS) provides the molecular weight and, with high-resolution instruments, the exact molecular formula of a compound. It also offers structural clues through the analysis of fragmentation patterns.
Key Insights & Data Interpretation: For meso-4,5-diphenyl-2-imidazolidinone (C₁₅H₁₄N₂O), the key data points are:
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₅H₁₄N₂O | - |
| Nominal Mass | 238 g/mol | Sum of the integer masses of the most abundant isotopes. |
| Exact Mass | 238.110613 g/mol | The calculated mass using the exact isotopic masses. This is a critical value for high-resolution mass spectrometry (HRMS) confirmation.[7] |
| Molecular Ion (M⁺˙) | m/z 238 | Observed in techniques like Electron Ionization (EI), representing the intact molecule with one electron removed. |
| Protonated Molecule ([M+H]⁺) | m/z 239 | Commonly observed in soft ionization techniques like Electrospray Ionization (ESI), where a proton is added to the molecule. |
Fragmentation Analysis: The energetic molecular ion produced by EI-MS is prone to fragmentation. The fragmentation pattern provides a unique fingerprint and validates the proposed structure. Key expected fragments include[8][9][10]:
-
Cleavage of the imidazolidinone ring: A characteristic fragmentation pathway for such heterocyclic systems.
-
Loss of a phenyl group: Leading to a fragment at m/z 161 (238 - 77).
-
Formation of a stilbene-like radical cation: A symmetric cleavage could potentially lead to a fragment at m/z 180, corresponding to diphenylethylene.
Experimental Protocol & Workflow: Mass Spectrometry Analysis
The choice of ionization technique is critical and depends on the analyte's properties and the desired information.
Step-by-Step Methodology (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be volatile and capable of supporting ionization.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ion source at a constant, low flow rate (e.g., 5-10 µL/min).
-
Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions like [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the peak corresponding to the protonated molecule and compare its measured m/z to the calculated exact mass to confirm the elemental composition.
Diagram: Mass Spectrometry Experimental Workflow
A typical workflow for Electrospray Ionization Mass Spectrometry.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of meso-4,5-diphenyl-2-imidazolidinone is a clear demonstration of the synergy between different spectroscopic techniques. NMR spectroscopy provides the definitive structural and stereochemical framework, confirmed by the symmetry-induced simplicity of the spectra. IR spectroscopy validates the presence of the key functional groups, particularly the cyclic urea moiety. Finally, high-resolution mass spectrometry confirms the elemental composition with high precision.
The data and protocols presented herein form a self-validating system. The singlet for the C4-H and C5-H protons in the ¹H NMR spectrum strongly implies cis stereochemistry, a hypothesis supported by the reduced number of signals in the ¹³C NMR spectrum. The synthesis from meso-1,2-diamino-1,2-diphenylethane and the confirmation by X-ray crystallography provide ultimate validation of this interpretation[1][11]. This comprehensive spectroscopic profile serves as a reliable benchmark for any researcher working with this important chemical entity.
References
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Spiess, P. C., et al. (2010). Infrared Spectroscopy. In Organic Chemistry (2nd ed.). LibreTexts.
-
Daniliuc, S.-G., et al. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3087.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea.
-
Hadži, D. (1956). The Infra-red Absorption Spectrum and Structure of Urea. Vestnik Slovenskega kemijskega društva, 3(1-4), 113-119.
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
Clark, J. (2015). Mass spectra - fragmentation patterns. Chemguide.
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ResearchGate. (n.d.). MS fragmentation pattern for the imidazolidines.
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SpectraBase. (2024). This compound. John Wiley & Sons, Inc.
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E Structure Reports Online, 65(12), o3087.
-
Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenyl-imidazolidin-2-one. National Center for Biotechnology Information.
-
Sci-Hub. (n.d.). meso-4,5-Diphenylimidazolidin-2-one.
-
ResearchGate. (n.d.). Infrared spectra of crystalline urea films.
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An In-Depth Technical Guide to the Solubility and Stability of 4,5-Diphenyl-2-imidazolidinone
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5-Diphenyl-2-imidazolidinone, with a specialized focus on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization by leveraging data from structurally related compounds and established analytical methodologies. We present detailed protocols for determining equilibrium solubility and for conducting forced degradation studies, crucial for predicting the compound's behavior in various pharmaceutical and research settings. Furthermore, potential degradation pathways are elucidated based on the known reactivity of the imidazolidinone heterocyclic system.
Introduction: The Significance of this compound
Heterocyclic compounds are cornerstones in medicinal chemistry, with over 85% of modern pharmaceuticals containing at least one heterocyclic moiety.[1] The imidazolidinone ring, a saturated 5-membered heterocycle containing a urea functional group, is a privileged scaffold found in a variety of biologically active molecules.[2] this compound, with its distinct stereochemical and electronic properties conferred by the two phenyl substituents, represents a molecule of significant interest for further investigation and development.
A thorough understanding of a compound's solubility and stability is paramount in the early stages of drug discovery and development. These parameters profoundly influence a compound's bioavailability, formulation, and shelf-life. This guide aims to provide the necessary theoretical background and practical methodologies to empower researchers to comprehensively characterize the solubility and stability profile of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior. The table below summarizes key computed and experimental data available.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O | |
| Molecular Weight | 238.28 g/mol | [3] |
| Appearance | Crystalline solid (typical for this class) | General Knowledge |
| Melting Point | Data not available | |
| pKa | Data not available | |
| LogP (computed) | 1.80 | |
| Crystal Structure | The meso-isomer exhibits a cis relationship between the phenyl groups. The crystal structure is triclinic. | [3] |
Solubility Profile: A Theoretical and Practical Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The presence of two phenyl groups in this compound suggests that its aqueous solubility is likely to be low.
Factors Influencing Solubility
The solubility of this compound will be influenced by several factors:
-
Solvent Polarity: As a molecule with both polar (imidazolidinone ring) and non-polar (phenyl groups) regions, its solubility will vary significantly with the polarity of the solvent. It is expected to have higher solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol compared to water.
-
pH: The imidazolidinone ring contains secondary amine functionalities which can be protonated at low pH. This protonation would increase the polarity of the molecule and is expected to enhance its solubility in acidic aqueous solutions.
-
Temperature: Generally, solubility increases with temperature, although there are exceptions.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will impact its solubility.
Predicted Solubility in Common Solvents
While experimental data is lacking, a qualitative prediction of solubility is presented below:
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The non-polar phenyl groups dominate the molecule's character, leading to poor interaction with polar water molecules. |
| Methanol / Ethanol | Moderate | These polar protic solvents can interact with the polar imidazolidinone ring and also solvate the phenyl groups to some extent. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of disrupting the crystal lattice and solvating both polar and non-polar parts of the molecule. |
| Dichloromethane | Moderate to High | The non-polar nature of dichloromethane should allow for good solvation of the phenyl groups. |
Experimental Protocol for Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4]
Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. For highly accurate results, filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC method.
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Diagram of the Experimental Workflow for Solubility Determination:
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Potential Degradation Pathways
Assessing the chemical stability of a compound is a critical component of its development. Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[5]
General Stability of the Imidazolidinone Ring
The imidazolidinone ring, being a cyclic urea, is susceptible to certain degradation pathways:
-
Hydrolysis: The amide bonds within the urea moiety can be hydrolyzed under both acidic and basic conditions. This would lead to ring-opening.
-
Oxidation: The carbon atoms of the imidazolidinone ring, particularly if substituted, can be susceptible to oxidation.
Predicted Stability of this compound
Based on the general stability of the imidazolidinone ring, the following degradation pathways are proposed for this compound:
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring opening to form a diamine derivative. The meso-isomer of this compound has been shown to be stable to epimerization even after prolonged heating in a mixture of hydrobromic acid and acetic acid, suggesting a degree of stability of the core structure under these specific conditions.[3]
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbonyl carbon, leading to ring cleavage.
-
Oxidative Degradation: The tertiary carbon atoms at the 4 and 5 positions are potential sites for oxidation, which could lead to the formation of hydroxylated derivatives.
-
Photodegradation: Aromatic systems can absorb UV light, which may lead to photochemical reactions and degradation.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions and to identify its primary degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS)
Methodology:
-
Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the solution and heat (e.g., at 60-80 °C) for a defined period.
-
Basic Hydrolysis: Add NaOH to the solution and heat (e.g., at 60-80 °C) for a defined period.
-
Oxidative Degradation: Add hydrogen peroxide to the solution and keep at room temperature or heat gently.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80-100 °C).
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Diagram of Potential Degradation Pathways:
Caption: Potential Degradation Pathways.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound remains limited in the public domain, the principles and protocols outlined herein offer a robust starting point for its characterization. The provided methodologies for equilibrium solubility determination and forced degradation studies are based on established industry standards and are crucial for any research or development program involving this compound. The elucidation of potential degradation pathways based on the known chemistry of the imidazolidinone ring system provides a rational basis for designing stability studies and for the development of stable formulations. It is imperative that researchers conduct empirical studies to generate specific data for this compound to validate the theoretical considerations presented in this guide.
References
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meso-4,5-Diphenylimidazolidin-2-one . PMC. Available at: [Link]
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This compound . PubChem. Available at: [Link]
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Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides . Organic & Biomolecular Chemistry. Available at: [Link]
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Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions . PubMed. Available at: [Link]
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HANDBOOK OF - SOLUBILITY DATA for PHARMACEUTICALS . AAPS. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available at: [Link]
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Forced Degradation Studies . MedCrave online. Available at: [Link]
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Separation of 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
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Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid . PubMed. Available at: [Link]
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In silico estimation of DMSO solubility of organic compounds for bioscreening . PubMed. Available at: [Link]
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Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting . NIH. Available at: [Link]
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Solubility of Selected Compounds in Water and Ethanol . ResearchGate. Available at: [Link]
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High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review . PMC. Available at: [Link]
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Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization . ResearchGate. Available at: [Link]
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Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione . bepls. Available at: [Link]
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4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone - C15H14N2O3, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available at: [Link]
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Imidazolidinone . Wikipedia. Available at: [Link]
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Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review . ResearchGate. Available at: [Link]
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The Genesis of a Chiral Scaffold: A Technical History of 4,5-Diphenyl-2-imidazolidinone
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4,5-diphenyl-2-imidazolidinone, a heterocyclic compound that has garnered significant interest in the field of organic chemistry. The narrative traces the origins of its synthesis, from the initial preparations of its meso and trans isomers to more contemporary methodologies. This guide will delve into the foundational synthetic chemistry, explore the evolution of its preparation, and detail key experimental protocols. The significance of this molecule, particularly the application of its chiral variants as auxiliaries and ligands in asymmetric synthesis, will be contextualized to provide a holistic understanding of its importance to the scientific community.
Introduction: The Imidazolidinone Core and Its Significance
Imidazolidinones are a class of five-membered saturated heterocycles containing a urea moiety within the ring structure.[1] These scaffolds are of considerable interest due to their presence in a variety of biologically active molecules and their utility as versatile intermediates in organic synthesis. The 2-imidazolidinone structure, in particular, has been identified as a key pharmacophore in several drugs and has been instrumental in the development of organocatalysis.
This compound distinguishes itself through the presence of two phenyl substituents on the carbon backbone of the imidazolidinone ring. This substitution gives rise to two diastereomers: a meso (or cis) compound and a pair of enantiomers (trans). The rigid, C2-symmetric chiral backbone of the trans-isomers has made them particularly valuable as chiral auxiliaries and ligands in asymmetric catalysis, a field dedicated to the selective synthesis of a single enantiomer of a chiral molecule. The optically pure vicinal diamine precursors to these structures are themselves highly sought after in synthetic chemistry.[2] This guide will illuminate the historical path that led to the availability and application of this important chiral scaffold.
The Initial Foray: Discovery and First Synthesis
The synthesis of the chiral trans-isomers was reported later by Sankhavasi and coworkers in 1991.[1] This development was significant as it provided access to the enantiopure forms of the molecule, unlocking its potential for applications in asymmetric synthesis.
Evolution of Synthetic Methodologies
The synthesis of this compound, particularly the meso-isomer, has evolved from its initial preparations. A more recent and well-documented method highlights a multi-step process that begins with the synthesis of an imine-amide precursor.[1] This approach offers a reliable and scalable route to the meso-isomer.
A Modern Synthetic Pathway to meso-4,5-Diphenyl-2-imidazolidinone
A contemporary and thoroughly characterized synthesis of meso-4,5-diphenyl-2-imidazolidinone involves a three-step process starting from readily available benzaldehyde and ammonium acetate.[1] This pathway is outlined below:
Diagram 1: Synthetic Pathway to meso-4,5-Diphenyl-2-imidazolidinone
Caption: A three-step synthesis of meso-4,5-Diphenyl-2-imidazolidinone.
This synthetic route is advantageous due to its reliance on accessible starting materials and its robust nature. The stereochemistry of the final product is established during the formation of the imine-amide precursor through an electrocyclization process.[1]
Experimental Protocols
The following protocols are based on a well-established modern synthesis of meso-4,5-diphenyl-2-imidazolidinone.[1]
Synthesis of meso-1,2-diamino-1,2-diphenylethane
-
Reaction Setup: A suspension of 1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane (23.0 g, 57 mmol) is prepared in a mixture of glacial acetic acid (115 ml) and 48% aqueous hydrobromic acid (230 ml).
-
Reflux: The mixture is heated to reflux for four days.
-
Workup:
-
The reaction mixture is cooled in an ice bath.
-
Diethyl ether (200 ml) is added, and the mixture is stirred vigorously for 30 minutes.
-
The resulting solid is collected by filtration and washed with diethyl ether.
-
The solid filtrate is added to 100 ml of ice-cold 40% aqueous sodium hydroxide.
-
The aqueous layer is extracted three times with dichloromethane (150 ml portions).
-
-
Isolation and Purification: The combined organic extracts are evaporated to dryness. The crude product is recrystallized from water to yield meso-1,2-diamino-1,2-diphenylethane.
| Parameter | Value |
| Yield | 65% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.41–7.26 (m, 10H), 4.02 (s, 2H), 1.33 (s, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 142.8, 128.3, 127.5, 127.4, 62.7 |
Synthesis of meso-4,5-Diphenyl-2-imidazolidinone
-
Reaction Setup: A portion of meso-1,2-diamino-1,2-diphenylethane (5.095 g, 24 mmol) is dissolved in dichloromethane (50 ml) and cooled in an ice bath.
-
Reagent Addition: A solution of 1,1'-carbonyldiimidazole (8.108 g, 50 mmol) in dichloromethane (250 ml) is added dropwise to the cooled diamine solution.
-
Reaction: The mixture is stirred for two hours.
-
Initial Workup: The solvent is evaporated under reduced pressure.
-
Hydrolysis and Precipitation:
-
The solid residue is taken up in methanol (200 ml) and cooled in an ice bath.
-
20 ml of 40% aqueous sodium hydroxide is added, and the mixture is stirred for 30 minutes.
-
Methanol is evaporated under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH = 1 with 0.5 M hydrochloric acid, leading to the crystallization of the title compound.
-
-
Isolation: The crystals are collected by filtration to obtain meso-4,5-diphenyl-2-imidazolidinone.
| Parameter | Value |
| Yield | 97% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10–7.05 (m, 6H), 6.97–6.93 (m, 4H), 5.17 (s, 2H), 5.01 (broad s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163.5, 137.0, 128.0, 127.8, 127.0, 61.8 |
Diagram 2: Experimental Workflow for the Synthesis of meso-4,5-Diphenyl-2-imidazolidinone
Caption: Workflow for the modern synthesis of the target compound.
Conclusion
The journey of this compound from its initial synthesis to its current status as a valuable chiral building block is a testament to the continuous evolution of organic chemistry. The foundational work in the 1970s and the subsequent development of synthetic routes for its enantiopure forms have provided the chemical community with a powerful tool for asymmetric synthesis. The detailed modern protocols now available allow for the reliable and high-yielding preparation of this important molecule, ensuring its continued application in academic research and the development of new chemical entities. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the significance of chiral scaffolds like this compound is poised to increase even further.
References
- Armarego, W. L. F. (1977). Stereochemistry of Heterocyclic Compounds, Part 1: Nitrogen Heterocycles. Wiley.
- Biniecki, S., & Herold, F. (1974). [Synthesis of meso-N, N'-bis(pyridalo)-,N, N'-bis(2-furfurylideno)-,N, N'-bis(2-pyrrolideno)-,N, N'-bis(2-thenylideno)-1,2-diphenylethylenediamines and meso-N-pyridalo-,N-(2-furfurylideno)-,N-(2-pyrrolideno)-N-(2-thenylideno)-N-benzoyl-1, 2-diphenylethylenediamines]. Acta Poloniae Pharmaceutica, 31(4), 417–426.
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Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(22), 8412-8443. Available at: [Link]
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. Available at: [Link]
- Herold, F., & Biniecki, S. (1972). [Synthesis of pyridinoil derivatives of meso-1,2-diphenylethylenediamine]. Acta Poloniae Pharmaceutica, 29(2), 117–123.
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Imidazolidinone - Wikipedia. (n.d.). Retrieved from [Link]
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Klimochkin, Y. N., Ivleva, E. A., Serzhantova, A. S., Shiryaev, A. K., & Moiseev, I. K. (2017). Synthesis of Diacetylamino and Diamino Derivatives of Adamantane Series. Russian Journal of Organic Chemistry, 53(8), 1170–1175. Available at: [Link]
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Li, W. (2013). 1,2-Diamines: Synthesis and Utility. Macmillan Group Meeting. Available at: [Link]
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Proskurnina, M. V., Lozinskaya, N. A., Tkachenko, S. E., & Zefirov, N. S. (2002). Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives. Russian Journal of Organic Chemistry, 38(8), 1200–1204. Available at: [Link]
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PubMed. (1974). [Synthesis of meso-N, N'-bis(pyridalo)-,N, N'-bis(2-furfurylideno)-,N, N'-bis(2-pyrrolideno)-,N, N'-bis(2-thenylideno)-1,2-diphenylethylenediamines and meso-N-pyridalo-,N-(2-furfurylideno)-,N-(2-pyrrolideno)-N-(2-thenylideno)-N-benzoyl-1, 2-diphenylethylenediamines]. Retrieved from [Link]
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TIB.eu. (n.d.). meso-4,5-Diphenylimidazolidin-2-one. Retrieved from [Link]
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A Technical Guide to the Expanding Therapeutic Potential of Imidazolidinone Derivatives
Prepared by a Senior Application Scientist
Executive Summary
The imidazolidinone scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its versatile framework allows for extensive chemical modification, leading to a vast library of derivatives with a broad spectrum of biological activities.[1][2] This guide provides an in-depth analysis for researchers and drug development professionals on the significant therapeutic potential of these compounds. We will explore the key biological activities, delve into the underlying mechanisms of action, present detailed methodologies for their evaluation, and discuss the future trajectory of imidazolidinone-based drug discovery. The evidence strongly suggests that this class of compounds holds significant promise for developing novel therapeutics against cancer, viral infections, microbial pathogens, and neurodegenerative diseases.[2]
The Imidazolidinone Core: A Foundation for Pharmacological Diversity
The imidazolidinone ring is a saturated heterocyclic system containing two nitrogen atoms within a five-membered ring.[2][3] This structure serves as a key component in several FDA-approved drugs, highlighting its pharmacological relevance.[4] Its significance lies in the strategic placement of nitrogen atoms and a carbonyl group, which act as hydrogen bond donors and acceptors, facilitating crucial interactions with a wide array of biological targets.[5] The stereochemical possibilities and the ease of introducing diverse substituents at multiple positions on the ring make it an ideal scaffold for combinatorial chemistry and the development of targeted therapies.[1][4]
Synthetic Pathways and Screening Workflow
The synthesis of imidazolidinone derivatives is versatile, often employing methods like cyclocondensation reactions, multi-component protocols, and advanced catalytic strategies.[4][6][7] A common approach involves the reaction of Schiff bases (formed from aldehydes and amines) with α-amino acids.[1] More recent methods utilize transition-metal-catalyzed C-H amination or cycloaddition reactions to achieve higher efficiency and stereoselectivity.[6][8]
This synthetic flexibility allows for the creation of large compound libraries, which can then be subjected to high-throughput screening to identify lead compounds for various therapeutic areas.
Caption: General workflow for the development of imidazolidinone-based therapeutics.
Key Biological Activities and Mechanisms of Action
Imidazolidinone derivatives have demonstrated a remarkable range of pharmacological effects. This section details the most significant activities and the molecular mechanisms that underpin them.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of imidazolidinones.[5][9][10] These compounds can modulate cancer progression through various mechanisms, including the regulation of cell cycle progression and direct DNA interaction.[9][10]
Mechanism: Induction of ROS-Dependent Apoptosis A notable mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[11] Certain 4-imidazolidinone derivatives have been shown to trigger a significant increase in intracellular Reactive Oxygen Species (ROS).[11] This accumulation of ROS activates stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which in turn initiates the caspase cascade, leading to apoptosis.[11] This targeted action makes them promising candidates for therapies that selectively eliminate malignant cells.[11][12]
Caption: ROS-dependent apoptotic pathway induced by an imidazolidinone derivative.[11]
Quantitative Data: Anticancer Cytotoxicity The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
| Compound ID | Cell Line | IC50 (μM) | Reference |
| 5a | MDA-MB-231 (Breast Cancer) | 5.2 - 22.2 | [12] |
| 5b | MDA-MB-231 (Breast Cancer) | 5.2 - 22.2 | [12] |
| 5c | MDA-MB-231 (Breast Cancer) | 5.2 - 22.2 | [12] |
| 5d | MDA-MB-231 (Breast Cancer) | 5.2 - 22.2 | [12] |
| 9r | HCT116 (Colorectal Cancer) | ~5-10 (inferred) | [11] |
| 9r | SW620 (Colorectal Cancer) | ~5-10 (inferred) | [11] |
Antiviral Activity
Imidazolidinones have shown potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue virus, and Human Enterovirus 71 (EV71).[13][14] The first report of an imidazolidinone derivative as an anti-HIV agent dates back to 1996.[13]
Mechanism: Inhibition of Key Viral Enzymes and Proteins The antiviral action of these derivatives is often achieved by targeting critical components of the viral life cycle.[13]
-
HIV: They can act as inhibitors of HIV aspartic protease, an enzyme essential for viral maturation, or as CCR5 co-receptor antagonists, blocking viral entry into host cells.[13]
-
HCV & Dengue: Derivatives have been found to inhibit viral proteases like HCV NS3 serine protease and Dengue virus NS2B-NS3 protease.[13]
-
Enterovirus 71 (EV71): Pyridyl-imidazolidinones specifically target the EV71 capsid protein VP1, which prevents the virus from uncoating its RNA and releasing it into the host cell.[13]
Caption: Diverse viral targets of imidazolidinone derivatives.[13]
Antimicrobial Activity
Numerous studies have confirmed the efficacy of imidazolidinone derivatives against a wide range of bacterial and fungal pathogens.[15][16][17][18] They have shown activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillis subtilis), Gram-negative bacteria (e.g., Esherichia coli, Klebsiella pneumoniae), and various fungi (e.g., Aspergillus fumigatus, Geotricum Candidum).[15] The antimicrobial effect is often attributed to the presence of the core imidazolidinone moiety, though activity can be significantly modulated by various substituents.[15]
Neuroprotective and CNS Activity
Emerging research points to the potential of imidazolidinone derivatives in treating neurodegenerative diseases.[19] Their anti-inflammatory and neuroprotective effects are being investigated in models of Parkinson's Disease (PD) and Alzheimer's Disease.[20][21][22] For instance, certain derivatives have been shown to reduce proinflammatory markers in microglial cells and restore dopaminergic neurodegeneration in animal models of PD.[21] This suggests that the scaffold could be a promising starting point for designing agents that can slow or halt the progression of these devastating disorders.[19][21]
Methodologies for Biological Evaluation
To validate the therapeutic potential of novel imidazolidinone derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for initial screening.
Protocol: In Vitro Anticancer Activity (MTT Assay)
Causality: This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells forms a purple formazan product. The intensity of the purple color is a reliable indicator of cell viability, allowing for the quantification of a compound's cytotoxic effect.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-231) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazolidinone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
Causality: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for quantifying the potency of a potential new antibiotic or antifungal agent.[15]
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the imidazolidinone derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only). Use standard antibiotics (e.g., Ampicillin, Gentamycin) as positive controls.[15]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[15]
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Future Perspectives and Conclusion
The imidazolidinone scaffold is a validated platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide range of potent biological activities, from anticancer and antiviral to antimicrobial and neuroprotective.[1][2] Future research should focus on several key areas:
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways for promising compounds.
-
SAR Optimization: Rational design and synthesis of new analogues to improve potency, selectivity, and pharmacokinetic properties.[5]
-
Reduction of Side Effects: Focused chemical modifications to design compounds with improved safety profiles and fewer off-target effects.[13][23]
-
In Vivo Efficacy: Advancing the most promising in vitro hits into preclinical animal models to validate their therapeutic efficacy and safety.
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- Swain, S. S., & Mohanty, S. (2019). Activities of imidazolidinones against various viruses.
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- Unknown Author. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
- Unknown Author. (2024). Imidazolidinone derivative 3e with potential anticancer activity.
- Al-Attar, H. A. (2022). Multi target-directed imidazole derivatives for neurodegenerative diseases.
- da Silva Júnior, A. A., et al. (2022).
- Ali, H. R., et al. (2020).
- Farag, A. A., et al. (2016). New imidazolidineiminothione, imidazolidin-2-one and imidazoquinoxaline derivatives: Synthesis and evaluation of antibacterial and antifungal activities. Johns Hopkins University.
- Gualandi, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
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- Manca, M. L., et al. (2025). Enhanced Bioavailability of a Thionated IMiD Derivative Nanosuspension for Parkinson's Disease Targeting α-Synuclein. PubMed.
- El-Gamal, M. I., et al. (2023). 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease.
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Blass, B. (2014). Imidazo[13][15]thiazol-3-one Derivatives Useful as Diagnostic Agents for Alzheimer's Disease. PMC.
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4,5-Diphenyl-2-imidazolidinone chemical safety and handling
An In-depth Technical Guide to the Chemical Safety and Handling of 4,5-Diphenyl-2-imidazolidinone
Introduction
This compound is a heterocyclic organic compound featuring a five-membered ring containing two nitrogen atoms. Its structure is notable for the presence of two phenyl groups attached to the carbon atoms adjacent to the nitrogens. This compound exists as two principal stereoisomers: a meso form with a cis relationship between the phenyl groups and a chiral trans form, which exists as a pair of enantiomers.[1][2] The enantiopure trans-isomers are of significant interest in synthetic chemistry, serving as valuable precursors for chiral auxiliaries, ligands, and catalysts.[1] Given its application in advanced chemical synthesis and drug development research, a comprehensive understanding of its chemical safety and handling is paramount for ensuring laboratory safety and experimental integrity.
This guide provides a detailed overview of the chemical properties, hazards, and handling protocols for this compound, designed for researchers, scientists, and professionals in drug development.
Section 1: Chemical and Physical Properties
Understanding the fundamental physical and chemical properties of a substance is the first step in safe handling. While extensive experimental data for this compound is not always available, the table below summarizes its key identifiers and known properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O | [3] |
| Molecular Weight | 238.28 g/mol | [1] |
| IUPAC Name | 4,5-diphenylimidazolidin-2-one | [3] |
| CAS Number | 100820-83-5 | [] |
| Appearance | White to almost white crystal/powder | [5] |
| Stereochemistry | Exists as cis (meso) and trans (chiral) isomers | [1] |
Note: Specific properties like melting point, boiling point, and solubility may vary between isomers and are not consistently reported across public safety documents.
Section 2: Synthesis and Reactivity Overview
General Synthesis Pathway
The synthesis of this compound typically involves the reaction of a 1,2-diamino-1,2-diphenylethane precursor with a carbonylating agent. For instance, meso-1,2-diamino-1,2-diphenylethane can be treated with 1,1'-carbonyldiimidazole (CDI) in a solvent like dichloromethane to yield the meso-(cis)-4,5-diphenylimidazolidin-2-one.[1][6] This process underscores the need to handle not only the final product but also the precursors and reagents with appropriate care.
Caption: Generalized synthesis workflow for meso-4,5-Diphenyl-2-imidazolidinone.
Chemical Stability and Incompatibility
While specific stability data is limited, imidazolidinone derivatives are generally stable under normal laboratory conditions.[7] However, they should be handled with caution regarding certain incompatibilities:
-
Strong Oxidizing Agents : Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[8][9]
-
Heat and Ignition Sources : Keep containers away from heat, sparks, and open flames.[8] For related compounds, thermal decomposition can release irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][9]
Section 3: Hazard Identification and Toxicological Profile
Potential Health Effects
Based on safety data for analogous compounds, the primary hazards are associated with direct contact and inhalation.
-
Eye Contact : May cause serious eye irritation or damage.[8][10][11] Some related compounds are classified as causing serious eye damage (H318).[10][11]
-
Skin Contact : May cause skin irritation.[12][13] Harmful absorption through the skin has been noted for some derivatives.[12]
-
Inhalation : Inhalation of dust or mist may cause respiratory tract irritation.[12][13]
-
Ingestion : May be harmful if swallowed, potentially causing gastrointestinal tract irritation.[12] For 1,3-Dimethyl-2-imidazolidinone, the oral LD50 in rats is reported as 1261 mg/kg.[12]
-
Reproductive Toxicity : Certain derivatives, such as 1,3-Dimethyl-2-imidazolidinone, are suspected of damaging fertility or the unborn child (H361).[10][11] This warrants a high degree of caution when handling any novel imidazolidinone compound.
Hazard Summary Table
| Hazard | Classification (Based on Analogues) | Precautionary Guidance |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[10][11] | Do not eat, drink, or smoke when using. Rinse mouth if swallowed and seek medical help.[10] |
| Serious Eye Damage/Irritation | Category 1 / 2 (Causes serious eye damage/irritation)[5][10] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[8][10] |
| Skin Corrosion/Irritation | Potential Irritant[12] | Wear protective gloves. Wash skin thoroughly after handling.[9] |
| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child)[10][11] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[11] |
Section 4: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling, combining engineering controls and appropriate PPE, is essential to minimize exposure.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[9][14]
-
Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Skin Protection : Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[7][14]
-
Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if handling large quantities, use a NIOSH/MSHA-approved respirator.[7]
Caption: Standard workflow for safely handling this compound.
Section 5: Storage and Disposal
Storage
-
Keep containers tightly closed and sealed until ready for use to prevent moisture absorption, as some related compounds are hygroscopic.[11][12]
-
Store away from incompatible materials, particularly strong oxidizing agents.[8]
Disposal
-
Waste disposal must be conducted in strict accordance with federal, state, and local environmental control regulations.[9][12]
-
Chemical waste should be collected in appropriate, labeled containers. Do not dispose of down the drain.[9]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Section 6: Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8][15]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek medical attention.[12][15]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][15]
Spill and Fire Response
-
Spills : For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[8][9] Use personal protective equipment during cleanup. Ventilate the area.
-
Fire : Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam for extinction.[8][14] Firefighters should wear self-contained breathing apparatus and full protective gear.[8][9]
Caption: Decision tree for emergency response to an exposure or spill event.
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An In-Depth Technical Guide to 4,5-Diphenyl-2-imidazolidinone and Its Derivatives: Synthesis, Stereochemistry, and Therapeutic Potential
The imidazolidinone ring system is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry and organic synthesis.[1][2] Its prevalence in a wide array of natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. Compounds featuring this core structure have demonstrated a vast spectrum of biological activities, including antiviral, antimicrobial, anticancer, and anticonvulsant properties.[1][3][4]
This guide focuses on a specific, yet highly significant, member of this family: this compound. The presence of two phenyl groups at the C4 and C5 positions introduces critical stereochemical considerations and provides a versatile platform for synthetic modification. We will explore the synthesis, structural nuances, and the expanding biological applications of this compound and its key derivatives, offering insights for researchers engaged in drug development and synthetic chemistry.
Part 1: Synthesis and Stereochemical Control
A defining characteristic of this compound is its stereochemistry. The relative orientation of the two phenyl substituents gives rise to two distinct diastereomers: a cis (meso) form and a trans (chiral) form. This stereochemical diversity is fundamental, as the spatial arrangement of the phenyl groups often dictates the compound's biological activity and utility in asymmetric synthesis.
Synthesis of meso-(cis)-4,5-Diphenyl-2-imidazolidinone
The meso isomer, which is achiral, can be synthesized through a robust multi-step process.[5] The synthesis confirms the cis-relationship between the two phenyl groups.[5][6] The reaction pathway typically begins with an imine-amide precursor, which undergoes exhaustive hydrolysis under acidic conditions to yield meso-1,2-diamino-1,2-diphenylethane. This crucial diamine intermediate is then cyclized by treatment with a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI), to furnish the final meso-4,5-diphenyl-2-imidazolidinone product in high yield.[5]
The stereochemistry is established early in the sequence during the formation of the imine-amide species and is notably stable, showing no epimerization even after prolonged heating in strong acid.[5]
Caption: Synthetic workflow for meso-4,5-Diphenyl-2-imidazolidinone.
Synthesis of Chiral trans-4,5-Diphenyl-2-imidazolidinone
The chiral trans-isomer exists as a pair of enantiomers, (4R,5R) and (4S,5S). The synthesis of these enantiopure forms is of significant interest as they are valuable precursors for chiral auxiliaries, ligands, and catalysts used in asymmetric synthesis.[5] Their preparation requires stereoselective methods to control the orientation of the phenyl groups.
Part 2: Structural Characteristics and Physicochemical Properties
Crystal structure analysis provides definitive confirmation of the stereochemistry and intermolecular interactions of these compounds.
meso-(cis)-Isomer: X-ray crystallography of the meso compound confirms the cis relationship between the phenyl groups.[5][6] The structure reveals significant intermolecular N—H⋯O hydrogen bonds, which link individual molecules into centrosymmetric dimers. These dimers are further organized into a two-dimensional network through weaker N—H⋯π(arene) interactions and π–π stacking.[5]
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂O | [5][7] |
| Molecular Weight | 238.28 g/mol | [5] |
| Phenyl Ring Dihedral Angle | 48.14 (6)° | [5][6] |
| Crystal System | Triclinic | [5] |
| Key Interactions | N—H⋯O hydrogen bonds, π–π stacking | [5][6] |
| Table 1: Key Structural Data for meso-4,5-Diphenyl-2-imidazolidinone. |
trans-(4R,5R)-Isomer: The crystal structure of the enantiopure (4R,5R)-isomer has also been determined, providing a comparative basis for understanding the impact of stereochemistry on solid-state packing and molecular conformation.[5]
Part 3: Prominent Derivatives and Their Biological Significance
The 4,5-diphenyl-imidazolidinone scaffold is the foundation for numerous derivatives with significant and diverse biological activities. By modifying the core structure—such as altering the degree of oxidation at the C2 and C4 positions or adding substituents at the nitrogen atoms—researchers have developed compounds targeting a wide range of diseases.
| Derivative Class | Core Structure | Primary Biological Activity | Key Example(s) | Reference(s) |
| Imidazolidine-2,4-diones | Hydantoin | Anticonvulsant (Na+ channel blocker), Antifungal | 5,5-Diphenyl-imidazolidine-2,4-dione (Phenytoin) | [3][8] |
| 2-Thioxo-4-imidazolidinones | Thiohydantoin | Enzyme Inhibition (FAAH) | 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone | [9] |
| Imidazolidine-2,4,5-triones | Parabanic Acid Derivative | Enzyme Inhibition (AChE, BChE) | 1-(Aryl)-3-[(R)-1-(thiazol-2-yl)ethyl] derivatives | [10] |
| Substituted Imidazolidinones | General Imidazolidinone | Antimicrobial, Anticancer, Antiviral | Various N-substituted and phenyl-substituted analogs | [1][11][12] |
| Table 2: Major Classes of Diphenyl-Imidazolidinone Derivatives and Their Applications. |
5,5-Diphenyl-imidazolidine-2,4-dione (Phenytoin): A Landmark Anticonvulsant
Perhaps the most famous derivative is Phenytoin, chemically known as 5,5-diphenyl-imidazolidine-2,4-dione. First synthesized in 1908 and approved for treating epilepsy in 1939, Phenytoin remains a vital antiepileptic drug.[3]
-
Mechanism of Action: Phenytoin functions primarily by blocking voltage-gated sodium channels in neurons. This action stabilizes neuronal membranes and prevents the repetitive firing of action potentials that underlies seizure activity.[3]
-
Synthesis: The classical synthesis involves the base-catalyzed condensation of benzil with urea. This reaction proceeds via an intramolecular cyclization to form a heterocyclic pinacol intermediate, which then rearranges to yield Phenytoin.[3]
-
Other Biological Activities: Beyond its anticonvulsant effects, Phenytoin and its derivatives have been investigated for other properties, including antifungal activity against plant pathogens and as intermediates for amino acid synthesis.[3]
Enzyme Inhibitors: Targeting FAAH and Cholinesterases
Modifications to the imidazolidinone core have yielded potent enzyme inhibitors.
-
FAAH Inhibitors: 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[9] FAAH inhibitors are pursued as potential therapeutics for pain, inflammation, and anxiety.
-
Cholinesterase Inhibitors: A series of 1,3-substituted imidazolidine-2,4,5-triones have been synthesized and shown to be highly active inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10] Their inhibitory activity was found to be significantly higher than the standard drug rivastigmine, making them promising candidates for the treatment of Alzheimer's disease.[10]
Antimicrobial, Antifungal, and Anticancer Agents
A broad range of novel imidazolidinone derivatives have been synthesized and screened for various biological activities.[1] Studies have demonstrated that compounds derived from this scaffold exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal effects.[1][3][11][12] Furthermore, certain derivatives have shown promising anticancer activity against various human cancer cell lines.[1][13]
Caption: Diverse biological targets of the diphenyl-imidazolidinone scaffold.
Part 4: Key Experimental Protocols
For reproducibility and methodological clarity, detailed protocols for the synthesis of core compounds are essential.
Protocol 1: Synthesis of meso-4,5-Diphenyl-2-imidazolidinone[5]
This two-step protocol is adapted from established literature.
Step A: Hydrolysis to meso-1,2-Diamino-1,2-diphenylethane
-
Suspend the imine-amide precursor (e.g., 1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane) in a mixture of glacial acetic acid and 48% aqueous hydrobromic acid.
-
Heat the suspension to reflux for four days.
-
Cool the mixture in an ice bath and add diethyl ether with vigorous stirring.
-
Filter the solid, wash with diethyl ether, and then add it to ice-cold 40% aqueous NaOH.
-
Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).
-
Combine the organic extracts, evaporate to dryness, and recrystallize from water to obtain pure meso-1,2-diamino-1,2-diphenylethane.
Step B: Cyclization to the Final Product
-
Dissolve the diamine from Step A in CH₂Cl₂ and cool in an ice bath.
-
Add a solution of 1,1'-carbonyldiimidazole in CH₂Cl₂ dropwise to the cooled diamine solution.
-
Stir the mixture for two hours and then evaporate the solvent under reduced pressure.
-
Take up the resulting solid in methanol, cool in an ice bath, and add 40% aqueous NaOH. Stir for 30 minutes.
-
Evaporate the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1 with 0.5 M HCl to crystallize the title compound.
-
Filter the crystals to obtain pure meso-4,5-diphenyl-2-imidazolidinone.
Protocol 2: General Synthesis of 5,5-Diphenyl-imidazolidine-2,4-dione (Phenytoin)[3]
-
Combine benzil (1 part), urea (approx. 2 molar equivalents), a concentrated base solution (e.g., 30% NaOH or K₂CO₃), ethanol, and distilled water in a round-bottom flask.[3]
-
Reflux the mixture in an oil bath for 3-4 hours.
-
After reflux, allow the mixture to stand for 10 minutes and filter to remove any insoluble by-products.
-
Cool the filtrate and acidify with a concentrated acid solution (e.g., HCl) to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure Phenytoin.
Conclusion and Future Outlook
The this compound core and its related structures represent a remarkably versatile and enduring scaffold in medicinal chemistry. From the foundational discovery of Phenytoin's anticonvulsant properties to the development of highly specific enzyme inhibitors and broad-spectrum antimicrobial agents, this chemical family continues to yield compounds of significant therapeutic interest.
The importance of stereochemistry, particularly the distinction between cis and trans isomers, is a critical design consideration that influences both biological activity and synthetic utility. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of novel substitutions on the phenyl rings and nitrogen atoms to fine-tune activity and selectivity, and the elucidation of new biological targets. As our understanding of disease pathways deepens, the rational design of new imidazolidinone derivatives holds immense promise for addressing unmet medical needs across a wide spectrum of diseases.
References
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]
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ChemSynthesis. (n.d.). 4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone. Retrieved January 14, 2026, from [Link]
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IJCRT. (n.d.). Chemical Synthesis, Structure Determination and Evaluation of Biological Activity of Imidazolidinone Derivatives. International Journal of Creative Research Thoughts. [Link]
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Fawade, S. S., & Takale, S. N. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenyl-imidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3087. [Link]
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European Journal of Modern Medicine and Practice. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice, 4(7). [Link]
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Semantic Scholar. (n.d.). The Biological Activity of 5, 5'-imidazolidine-2,4-dione derivatives. Retrieved January 14, 2026, from [Link]
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D'Elia, V., & Dong, G. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 69. [Link]
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Oravec, M., et al. (2019). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 24(19), 3450. [Link]
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Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(22), 5489. [Link]
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Abdel-Halim, A. M., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 21(10), 1279. [Link]
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Gualcos, B., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2666-2675. [Link]
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of meso-4,5-Diphenyl-2-imidazolidinone
Introduction: The Significance of the Imidazolidinone Scaffold
The imidazolidin-2-one ring system is a cornerstone heterocyclic motif found in a wide array of biologically active compounds, including pharmaceuticals and natural products.[1] These structures are not only pharmacologically relevant but also serve as pivotal intermediates in organic synthesis. Notably, chiral versions of substituted imidazolidinones, such as Evans' oxazolidinones, are renowned as powerful chiral auxiliaries that enable a high degree of stereocontrol in asymmetric reactions like aldol additions and alkylations.[2][3]
This document provides a detailed protocol for the synthesis of meso-4,5-Diphenyl-2-imidazolidinone. This specific compound is an achiral, meso isomer, distinguished by the cis relationship between the two phenyl groups at the 4- and 5-positions of the imidazolidine ring.[4][5][6] While achiral itself, its synthesis and characterization provide a fundamental basis for understanding the chemistry of related chiral auxiliaries that are instrumental in modern drug development and stereoselective synthesis.[4] The protocol described herein is robust, high-yielding, and relies on common laboratory reagents.
Reaction Scheme & Mechanism
The synthesis is achieved through the cyclization of meso-1,2-diphenylethylenediamine with a suitable carbonylating agent. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for this transformation as it is a safe, crystalline solid that effectively functions as a phosgene equivalent, avoiding the handling of highly toxic gas.
Overall Reaction:
Mechanistic Insight: The reaction proceeds via a two-step nucleophilic substitution mechanism.
-
Initial Attack: One of the primary amine groups of the diamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of CDI. This forms a tetrahedral intermediate which then collapses, displacing an imidazole molecule as a leaving group and forming an N-acylimidazole intermediate.
-
Intramolecular Cyclization: The second amine group of the diamine intermediate then performs an intramolecular nucleophilic attack on the same carbonyl carbon. This ring-closing step forms another tetrahedral intermediate, which subsequently eliminates the second imidazole molecule to yield the stable, five-membered imidazolidinone ring. The use of a meso diamine ensures the resulting cis stereochemistry of the phenyl groups.[4]
Experimental Protocol
This protocol is adapted from a validated literature procedure.[4] It details the cyclization of the diamine to the target compound. The starting material, meso-1,2-diphenylethylenediamine, is commercially available.[7]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| meso-1,2-Diphenylethylenediamine | ≥98% | Sigma-Aldrich or equivalent | Key starting material. |
| 1,1'-Carbonyldiimidazole (CDI) | ≥97% | Sigma-Aldrich or equivalent | Moisture-sensitive. Handle with care. |
| Dichloromethane (CH₂) | Anhydrous | Standard supplier | Used as the reaction solvent. |
| Methanol (MeOH) | ACS Grade | Standard supplier | Used during workup. |
| Sodium Hydroxide (NaOH) | Pellets | Standard supplier | For preparing a 40% aqueous solution. |
| Hydrochloric Acid (HCl) | Concentrated | Standard supplier | For preparing a 0.5 M solution. |
| Round-bottom flask (500 mL) | - | Standard supplier | - |
| Magnetic stirrer and stir bar | - | Standard supplier | - |
| Ice bath | - | - | For temperature control. |
| Dropping funnel | - | Standard supplier | For controlled addition of reagents. |
| Rotary evaporator | - | Standard supplier | For solvent removal. |
| Büchner funnel and filter paper | - | Standard supplier | For product isolation. |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 500 mL round-bottom flask, dissolve meso-1,2-diphenylethylenediamine (5.10 g, 24 mmol) in 50 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Expert Insight: Using an anhydrous solvent is crucial as the reagent CDI is highly reactive towards water, which would reduce the yield.
-
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to approximately 0 °C.
-
Expert Insight: Cooling the reaction mixture helps to control the exothermicity of the initial nucleophilic attack and minimizes potential side reactions.
-
-
CDI Addition: Separately, dissolve 1,1'-carbonyldiimidazole (8.11 g, 50 mmol) in 250 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the cooled, stirring diamine solution over 30 minutes using a dropping funnel.
-
Expert Insight: A slight excess of CDI ensures the complete conversion of the diamine. Slow, dropwise addition is critical to maintain temperature control and ensure a homogenous reaction.
-
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 2 hours at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will yield a solid residue.
-
Workup - Hydrolysis: Take up the solid residue in 200 mL of methanol (MeOH) and cool the mixture in an ice bath. Add 20 mL of 40% aqueous NaOH solution and stir vigorously for 30 minutes.
-
Expert Insight: This basic workup step serves to hydrolyze any unreacted CDI and other imidazole-containing intermediates.
-
-
Workup - Solvent Exchange: Evaporate the methanol under reduced pressure. The remaining solution will be primarily aqueous.
-
Crystallization: Cool the remaining aqueous solution in an ice bath and acidify it to pH 1 by slowly adding 0.5 M HCl. The target compound, meso-4,5-diphenyl-2-imidazolidinone, will crystallize out of the solution.
-
Expert Insight: The product is soluble in the basic aqueous solution. Acidification protonates the phenoxide (if any formed) and neutralizes the solution, causing the neutral organic product to precipitate.
-
-
Isolation and Drying: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any residual salts. Dry the product under vacuum to obtain the final compound. A high yield of approximately 97% can be expected.[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of meso-4,5-Diphenyl-2-imidazolidinone.
Characterization & Data Interpretation
To confirm the successful synthesis and purity of the final product, the following characterization methods are recommended:
-
Appearance: White crystalline solid.
-
Yield: A typical yield for this procedure is around 97%.[4]
-
Melting Point: The melting point should be sharp, indicating high purity. Compare with literature values if available.
-
¹H NMR Spectroscopy: (400 MHz, CDCl₃) The spectrum should show characteristic peaks confirming the meso structure.[4]
-
δ 7.10–6.93 (m, 10H): A multiplet corresponding to the protons on the two phenyl rings.
-
δ 5.17 (s, 2H): A sharp singlet for the two equivalent methine protons at the C4 and C5 positions. The equivalence and singlet multiplicity confirm the cis (meso) stereochemistry.
-
δ 5.01 (broad s, 2H): A broad singlet corresponding to the two equivalent N-H protons.
-
-
¹³C NMR Spectroscopy: (100 MHz, CDCl₃) Key signals are expected as follows:[4]
-
δ 163.5: Carbonyl carbon (C2).
-
δ 137.0, 128.0, 127.8, 127.0: Aromatic carbons.
-
δ 61.8: Methine carbons (C4 and C5).
-
Troubleshooting & Expert Advice
-
Low Yield: If the yield is significantly lower than expected, ensure all glassware was thoroughly dried and anhydrous solvent was used. CDI is highly susceptible to moisture. Also, confirm the purity of the starting diamine.
-
Product Fails to Crystallize: If the product oils out or does not precipitate upon acidification, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, adding a seed crystal from a previous successful batch can be effective. If problems persist, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over MgSO₄, and evaporate the solvent to recover the product.
-
Broad NMR Peaks: Broadness in the N-H peak is common. However, if other peaks are broad, it may indicate the presence of impurities or residual solvent. Ensure the product is completely dry before analysis.
References
-
Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Nagula, C., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 104141-104168. [Link]
-
Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E Structure Reports Online, 65(12). [Link]
-
Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. TIB (German National Library of Science and Technology). [Link]
-
Bepls, B. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. BEPLS, 12(125). [Link]
-
D'Elia, V., & Pelletier, G. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(12), 649. [Link]
-
Organic Chemistry Portal. Imidazolidinone synthesis. [Link]
-
Navarrete-Vázquez, G., et al. (2008). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 13(1), 114-124. [Link]
-
Hernández-Vázquez, E., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(6), 1415. [Link]
-
Navarrete-Vázquez, G., et al. (2008). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. [Link]
-
Al-Masoudi, W. A. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice, 4(7). [Link]
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]
-
Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]
-
Reddy, T. S., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3356-3365. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis. [Link]
-
PubChem. meso-1,2-Diphenylethylenediamine. [Link]
-
Jurin, M., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1599. [Link]
-
ResearchGate. Reaction of hexamethylenediamine and urea to form: (a)... [Link]
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- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. meso-4,5-Diphenylimidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.se [sci-hub.se]
- 6. Making sure you're not a bot! [tib.eu]
- 7. Meso-1,2-Diphenylethylenediamine | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Chiral Auxiliary: Applications of 4,5-Diphenyl-2-imidazolidinone in Asymmetric Synthesis
Abstract
This technical guide provides an in-depth exploration of 4,5-diphenyl-2-imidazolidinone, a powerful and versatile chiral auxiliary in modern organic synthesis. With a focus on practical application for researchers in synthetic chemistry and drug development, this document details the core principles, reaction mechanisms, and detailed protocols for its use in key asymmetric transformations. We will delve into its application in diastereoselective enolate alkylation and aldol reactions, highlighting the causality behind experimental choices and the pathways to achieving high levels of stereocontrol. This guide is designed to be a self-validating system, grounded in authoritative literature, to empower chemists to confidently employ this auxiliary in the synthesis of complex, enantiomerically pure molecules.
Introduction: The Architectural Advantage of a C₂-Symmetric Scaffold
In the landscape of asymmetric synthesis, chiral auxiliaries remain a robust and reliable strategy for controlling stereochemistry.[1] The temporary incorporation of a chiral molecule allows for the diastereoselective formation of new stereocenters, after which the auxiliary can be cleaved and often recovered.[1] Among these, auxiliaries based on the imidazolidin-2-one core have emerged as excellent tools due to their stability, ease of preparation, and the high levels of asymmetric induction they impart.[2]
The enantiopure trans-4,5-diphenyl-2-imidazolidinone, possessing C₂-symmetry, is a particularly effective chiral auxiliary.[1][3] Its rigid five-membered ring structure, flanked by two bulky phenyl groups, creates a well-defined and sterically hindered environment. This unique architecture is the key to its efficacy, allowing it to exert precise control over the facial selectivity of reactions at a prochiral center.
The core principle lies in attaching the auxiliary to a substrate (typically via an N-acylation), performing a diastereoselective bond-forming reaction on the acyl group, and subsequently cleaving the auxiliary to release the desired chiral product. The two phenyl groups play a crucial role by locking the conformation of the N-acyl chain and effectively shielding one face of the resulting enolate from attack.[4]
This guide will focus on two of the most powerful applications of this auxiliary: asymmetric alkylation and asymmetric aldol reactions.
Mechanism of Stereocontrol: A Tale of Steric Shielding and Chelation
The remarkable stereoselectivity achieved with the this compound auxiliary is not arbitrary; it is the result of a predictable and controllable mechanism. The process can be broken down into three key stages: N-acylation, diastereoselective enolate formation and reaction, and auxiliary cleavage.
N-Acylation
The first step involves the attachment of a prochiral carboxylic acid derivative to one of the nitrogen atoms of the imidazolidinone ring. This is typically achieved by deprotonation of the auxiliary followed by reaction with an acyl chloride or anhydride.
Diastereoselective Enolate Formation and Reaction
This is the critical stereochemistry-defining step. Upon treatment with a suitable base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), the N-acyl imidazolidinone forms a rigid enolate. The stereochemical outcome of the subsequent reaction is dictated by two primary factors:
-
Conformational Locking: The bulky phenyl groups on the auxiliary backbone force the N-acyl group into a specific, low-energy conformation to minimize steric strain.
-
Facial Shielding: One of the phenyl groups effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide or an aldehyde) can only approach from the less sterically hindered face.[4]
In the case of the (4R,5R)-auxiliary, the enolate forms in such a way that the Re face is exposed, leading to the preferential formation of one diastereomer upon reaction.
Below is a conceptual workflow illustrating this principle for an asymmetric alkylation.
Figure 1. General workflow for asymmetric synthesis using a chiral auxiliary.
Application in Asymmetric Alkylation
Asymmetric alkylation via enolate chemistry is a cornerstone of C-C bond formation. Using the this compound auxiliary provides a reliable method for synthesizing α-substituted carboxylic acids and their derivatives in high enantiopurity.
Causality in Experimental Choices:
-
Base Selection: Strong, non-nucleophilic bases like NaHMDS or LDA are used to ensure rapid and complete enolate formation at low temperatures, minimizing side reactions.
-
Temperature Control: Reactions are conducted at low temperatures (-78 °C) to "freeze" the enolate in its rigid, chelated conformation, maximizing diastereoselectivity.[5] Warmer temperatures can lead to conformational flexibility and reduced selectivity.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it is aprotic and effectively solvates the lithium or sodium counterion of the enolate.
Protocol 1: Representative Asymmetric Benzylation
This protocol describes the acylation of (4R,5R)-4,5-diphenyl-2-imidazolidinone with propionyl chloride, followed by diastereoselective benzylation and subsequent hydrolytic cleavage to yield (S)-2-methyl-3-phenylpropanoic acid.
Part A: N-Propionylation
-
Setup: To a flame-dried, argon-purged flask, add (4R,5R)-4,5-diphenyl-2-imidazolidinone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the N-propionyl auxiliary.
Part B: Diastereoselective Alkylation
-
Setup: To a flame-dried, argon-purged flask containing the N-propionyl auxiliary (1.0 eq), add anhydrous THF and cool to -78 °C.
-
Enolate Formation: Add NaHMDS (1.2 eq, 1.0 M in THF) dropwise. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.[5]
-
Alkylation: Add benzyl bromide (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 24-36 hours.[5] The progress can be monitored by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis. Purify by flash chromatography.
Part C: Auxiliary Cleavage
-
Setup: Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by dropwise addition of aqueous lithium hydroxide (2.0 eq, 1.0 M).
-
Reaction: Stir the mixture vigorously at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Workup: Quench the excess peroxide by adding aqueous Na₂SO₃ (1.5 M) until a negative test with starch-iodide paper is obtained. Concentrate the mixture to remove THF.
-
Auxiliary Recovery: Extract the aqueous solution with CH₂Cl₂ (3x) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated.
-
Product Isolation: Acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the chiral carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify as needed.
Expected Results for Alkylation Reactions
The following table summarizes typical results for asymmetric alkylations using imidazolidinone-based auxiliaries, demonstrating the high diastereoselectivity achievable.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) | Ref |
| Benzyl Bromide | α-Benzyl Propionate | >90 | >99:1 | [6] |
| Allyl Iodide | α-Allyl Propionate | >90 | >98:2 | [7] |
| Methyl Iodide | α-Methyl Propionate | >85 | >99:1 | [6] |
| Ethyl Iodide | α-Ethyl Propionate | >85 | >99:1 | [6] |
| Data is representative of this class of auxiliaries and may vary based on specific substrates and conditions. |
Application in Asymmetric Aldol Reactions
The aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters simultaneously. The use of an N-acyl-4,5-diphenyl-2-imidazolidinone allows for precise control over the stereochemical outcome.
Mechanism of Stereocontrol in Aldol Additions
The stereoselectivity in aldol additions is typically controlled through the formation of a boron or titanium enolate. The Lewis acidic metal coordinates to the carbonyl oxygen of the N-acyl group and one of the auxiliary's nitrogen or oxygen atoms, forming a rigid, six-membered ring chelate. This chelation, combined with the steric influence of the auxiliary's phenyl groups, dictates a specific enolate geometry (Z-enolate) and controls the facial approach of the aldehyde. The reaction proceeds through a closed, chair-like Zimmerman-Traxler transition state to furnish the syn-aldol adduct with high diastereoselectivity.[8]
Figure 2. Mechanism of a boron-mediated asymmetric aldol reaction.
Protocol 2: Representative Asymmetric Aldol Reaction
This protocol describes the reaction between an N-propionyl-(4R,5R)-4,5-diphenyl-2-imidazolidinone and isobutyraldehyde.
-
Setup: To a flame-dried, argon-purged flask containing the N-propionyl auxiliary (1.0 eq), add anhydrous CH₂Cl₂ and cool to -78 °C.
-
Enolate Formation: Add dibutylboron triflate (1.1 eq, 1.0 M in CH₂Cl₂) dropwise, followed by the slow addition of triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour.
-
Aldol Addition: Cool the solution back down to -78 °C. Add isobutyraldehyde (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the mixture with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over Na₂SO₄ and concentrate.
-
Purification & Analysis: Purify the crude product by flash chromatography. The diastereoselectivity can be determined by ¹H NMR analysis of the purified adduct.
-
Cleavage: The auxiliary can be cleaved as described in Protocol 1 to yield the corresponding chiral β-hydroxy acid or reduced to yield the chiral 1,3-diol.
Expected Results for Aldol Reactions
N-acyl imidazolidinone and oxazolidinone auxiliaries consistently provide high diastereoselectivity in aldol reactions, primarily yielding the syn adduct.
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Ref |
| Isobutyraldehyde | syn-3-hydroxy-2,4-dimethylpentanoate | >85 | >99:1 | [1][8] |
| Benzaldehyde | syn-3-hydroxy-2-methyl-3-phenylpropanoate | >90 | >98:2 | [1][8] |
| Propionaldehyde | syn-3-hydroxy-2-methylpentanoate | >80 | >97:3 | [1][8] |
| Data is representative for related chiral auxiliaries and demonstrates typical selectivities. |
Conclusion
The C₂-symmetric this compound is a highly effective chiral auxiliary for asymmetric synthesis. Its rigid framework, governed by the sterically demanding phenyl groups, provides a predictable platform for controlling the stereochemical outcome of enolate-based reactions. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to synthesize enantiomerically pure compounds. The high diastereoselectivity, coupled with reliable cleavage and recovery methods, establishes this auxiliary as a valuable tool in the synthetic chemist's arsenal for applications in pharmaceutical and materials science.
References
- D. J. Dixon, C. I. F. Thomson, W. G. Feighery, and S. V. Ley, "Asymmetric Alkylation of a Polymer-Supported Glycine Imino-Imide," Org. Biomol. Chem., 2004, 2, 1845-1854.
-
H. Galas, R. D. Viirre, and A. J. Lough, "meso-4,5-Diphenylimidazolidin-2-one," Acta Crystallogr. Sect. E Struct. Rep. Online, 2009, 65(Pt 12), o3087. [Link]
-
J. A. Gonzalez-Vera, et al., "Computational Analysis of the Stereochemical Outcome in the Imidazolidinone-Catalyzed Enantioselective (4 + 3)-Cycloaddition Reaction," J. Org. Chem., 2015, 80(1), 395-403. [Link]
- [Reference not fully available in search results]
-
D. A. Evans, et al., "Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones," J. Am. Chem. Soc., 2003, 125(41), 12692-12693. [Link]
- [Reference not fully available in search results]
-
S. H. Oh, et al., "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone," Molecules, 2018, 23(11), 2826. [Link]
-
S. Thennarasu, et al., "2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis," ChemInform, 2010, 34(36). [Link]
-
Wikipedia contributors, "Chiral auxiliary," Wikipedia, The Free Encyclopedia. [Link]
- [Reference not fully available in search results]
-
T. T. T. Nguyen, et al., "Non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary: synthesis and application in asymmetric alkylation reactions," Beilstein J. Org. Chem., 2013, 9, 2113-2119. [Link]
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-
T. J. Donohoe, et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory," J. Chem. Educ., 2008, 85(5), 696. [Link]
Sources
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- 3. Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary: synthesis and application in asymmetric alkylation reactions [beilstein-journals.org]
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Introduction: A Robust Chiral Auxiliary for Modern Asymmetric Synthesis
An In-Depth Guide to the Application of 4,5-Diphenyl-2-imidazolidinone as a Chiral Auxiliary
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and materials science, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one stereoisomer in preference to others. Among the pantheon of such auxiliaries, the C₂-symmetric this compound stands out for its exceptional stereocontrol, high crystallinity of its derivatives, and remarkable stability.
Derived from enantiopure 1,2-diphenylethylenediamine, this auxiliary offers distinct advantages over more traditional systems like Evans' oxazolidinones. Notably, the imidazolidinone core is significantly less susceptible to nucleophilic ring-opening, a common side reaction with oxazolidinones, especially in sterically demanding transformations.[2] This guide provides a comprehensive overview, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals seeking to leverage the power of this compound in their synthetic endeavors.
Part 1: Synthesis and Acylation of the Auxiliary
The journey begins with the preparation of the chiral auxiliary itself, followed by its acylation to attach the substrate of interest.
Protocol 1: Synthesis of (4R,5R)-4,5-Diphenyl-2-imidazolidinone
This procedure outlines the cyclization of the corresponding chiral diamine with a carbonylating agent. The synthesis from (R,R)-1,2-diphenylethylenediamine is analogous to methods used for other C₂-symmetric imidazolidinones.[2]
Materials:
-
(R,R)-1,2-Diphenylethylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl (aq)
-
Methanol (MeOH)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (R,R)-1,2-diphenylethylenediamine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 1,1'-carbonyldiimidazole (CDI) (2.5 eq.) in anhydrous DCM.
-
Add the CDI solution dropwise to the cooled diamine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the diamine is consumed.
-
Evaporate the solvent under reduced pressure.
-
Take up the resulting solid in methanol and cool in an ice bath.
-
Add 40% aqueous NaOH (approx. 1 mL per 25 mmol of diamine) and stir for 30 minutes to hydrolyze any side products.
-
Remove methanol by rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~1 with 0.5 M HCl, which will cause the product to crystallize.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield (4R,5R)-4,5-diphenyl-2-imidazolidinone. The product is often of high purity but can be recrystallized from ethanol if necessary.[3]
Caption: Workflow for the synthesis of the chiral auxiliary.
Protocol 2: N-Acylation of this compound
Attaching the acyl group is a critical step. This protocol uses a strong base to deprotonate the auxiliary, followed by quenching with an acyl chloride.
Materials:
-
(4R,5R)-4,5-Diphenyl-2-imidazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Acyl chloride (e.g., Propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Add the chiral auxiliary (1.0 eq.) to a flame-dried, nitrogen-flushed flask.
-
Add anhydrous THF and cool the resulting solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.05 eq.) dropwise. A color change is typically observed. Stir for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor consumption of the starting material by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Part 2: Core Applications in Asymmetric Synthesis
The true utility of the auxiliary is demonstrated in its ability to direct stereoselective bond formations.
Application 1: Asymmetric Alkylation of Enolates
The C₂-symmetric phenyl groups create a well-defined chiral environment, effectively shielding one face of the N-acyl enolate. This forces an incoming electrophile to approach from the less sterically hindered face, resulting in high diastereoselectivity.
Mechanism Insight: Upon formation, the lithium enolate is believed to adopt a conformation where the enolate plane is skewed relative to the imidazolidinone ring. The C5-phenyl group projects over the top face (Re-face) of the enolate, directing the electrophile to attack from the bottom face (Si-face).
Sources
Application Notes and Protocols: The Strategic Utility of 4,5-Diphenyl-2-imidazolidinone in the Synthesis of Fused Heterocyclic Compounds
Introduction: Beyond a Simple Scaffold
4,5-Diphenyl-2-imidazolidinone, a molecule characterized by a five-membered cyclic urea core flanked by two phenyl groups, represents a pivotal building block in the landscape of modern heterocyclic chemistry. While its chiral trans-isomers have found significant use as precursors to chiral auxiliaries and ligands, the meso- and racemic trans-forms serve as highly versatile and economically viable starting materials for the construction of more complex, fused heterocyclic systems.[1] These resulting scaffolds are of profound interest to researchers in medicinal chemistry and drug development, as they are often embedded within a wide array of pharmacologically active agents.
This guide provides an in-depth exploration of the synthetic applications of this compound, moving beyond its fundamental structure to its strategic use in constructing fused heterocyclic architectures. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind key experimental choices.
Core Principles of Reactivity
The synthetic utility of this compound is primarily anchored in the reactivity of its constituent urea and vicinal diamine-like structure. The nitrogen atoms, while part of a stable cyclic urea, possess sufficient nucleophilicity to engage in reactions with various electrophiles. This reactivity is the cornerstone for building fused ring systems. The general strategy involves the reaction of the imidazolidinone core with bifunctional electrophiles, leading to the formation of a new, fused heterocyclic ring.
Application I: Synthesis of Imidazo[2,1-b]thiazole Derivatives
A prominent application of the this compound scaffold is in the synthesis of imidazo[2,1-b]thiazoles. This fused bicyclic system is a common motif in compounds exhibiting a range of biological activities, including anticancer, antiviral, and antimycobacterial properties.[2][3] The synthesis is typically achieved through the reaction of a this compound derivative with an α-halocarbonyl compound. While many literature examples start with the corresponding 2-thione derivative (4,5-diphenylimidazole-2-thione), the underlying principle of nucleophilic attack followed by cyclization is directly applicable to the 2-oxo analogue.
Reaction Workflow & Mechanism
The synthesis of 5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one from this compound and an α-haloacetyl halide (or equivalent) proceeds through a two-step sequence: S-alkylation (for the thione) or N-alkylation (for the one) followed by an intramolecular cyclization/condensation.
Diagram: Synthesis of Imidazo[2,1-b]thiazole Core
Caption: Workflow for the synthesis of the imidazo[2,1-b]thiazole core.
Protocol: Synthesis of 5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one
This protocol is adapted from established methods for the synthesis of related imidazo[2,1-b]thiazole systems.
Materials:
-
This compound
-
Chloroacetic acid
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), chloroacetic acid (1.1 equivalents), and anhydrous sodium acetate (2.5 equivalents).
-
Solvent Addition: Add a mixture of glacial acetic acid and ethanol.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one.
Causality of Experimental Choices:
-
Sodium Acetate: Acts as a base to deprotonate the nitrogen of the imidazolidinone, facilitating the nucleophilic attack on the chloroacetic acid. It also neutralizes the HCl formed during the reaction.
-
Glacial Acetic Acid: Serves as a solvent and a catalyst for the dehydration step in the intramolecular cyclization.
-
Reflux: Provides the necessary activation energy for both the initial N-alkylation and the subsequent cyclization.
Application II: Synthesis of Fused Pyrimidine Derivatives
The cyclic urea moiety within this compound makes it a suitable precursor for the synthesis of fused pyrimidine rings, such as imidazo[1,2-a]pyrimidines. These structures are of interest due to their bioisosteric relationship with purine bases and their associated biological activities.[4] The general approach involves the condensation of the imidazolidinone with a 1,3-dicarbonyl compound or a functional equivalent.
Reaction Workflow & Mechanism
The reaction proceeds via a condensation mechanism where the nitrogen atoms of the imidazolidinone ring act as nucleophiles, attacking the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a cyclization and dehydration sequence to form the fused pyrimidine ring.
Diagram: Synthesis of Fused Pyrimidine Core
Caption: Workflow for the synthesis of the fused pyrimidine core.
Protocol: Synthesis of a 6,7-Diphenyl-tetrahydroimidazo[1,2-a]pyrimidine Derivative
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like ZnCl₂)
-
Toluene or another suitable high-boiling solvent
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), the 1,3-dicarbonyl compound (1.1 equivalents), and a catalytic amount of the acid catalyst.
-
Solvent Addition: Add toluene to the flask.
-
Azeotropic Reflux: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired fused pyrimidine derivative.
Causality of Experimental Choices:
-
Acid Catalyst: Activates the carbonyl groups of the 1,3-dicarbonyl compound, making them more electrophilic and susceptible to nucleophilic attack by the imidazolidinone nitrogens.
-
Dean-Stark Apparatus: The removal of water is crucial for driving the condensation reaction to completion, as it is a reversible process.
-
Toluene: A high-boiling, non-polar solvent that is suitable for azeotropic water removal.
Data Summary
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4,5-Diphenylimidazol-2-thione | Chloroacetic Acid | 5,6-Diphenylimidazo[2,1-b]thiazol-3-one | High | [5] |
| This compound | α-Bromo-4-(methylsulfonyl)acetophenone | 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivative | 70.5 | [6] |
| 2-Aminothiazole | α-haloketone | Imidazo[2,1-b]thiazole derivative | Varies | [2][6] |
Conclusion and Future Perspectives
This compound is a powerful and versatile platform for the synthesis of a variety of fused heterocyclic compounds. The straightforward and robust protocols for constructing imidazo[2,1-b]thiazoles and fused pyrimidines highlight its value in generating libraries of complex molecules for screening in drug discovery and materials science. The ready availability of the starting material, coupled with the efficiency of these cyclization strategies, ensures its continued importance in synthetic organic chemistry. Future research will likely focus on expanding the scope of bifunctional reagents that can be used with this scaffold to access novel heterocyclic systems and on the development of stereoselective methods utilizing its chiral derivatives.
References
- Sankhavasi, W., et al. (1991). Synthesis of the trans-isomers of 4,5-diphenylimidazolidin-2-one.
- Organic Chemistry Insights. Utility of 4,5-Diphenylimidazol-2-thione in synthesis of Fused Heterocyclic Ring systems with Biologi.
- New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-77.
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Deriv
- Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals.
- Synthesis and antimycotic activity of new deriv
- SYNTHESIS OF PYRIMIDINE DERIV
- Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.
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- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 4,5-Diphenyl-2-imidazolidinone Derivatives
Introduction
The 2-imidazolidinone scaffold is a privileged structural motif found in a wide array of biologically active compounds and is a cornerstone in medicinal chemistry and drug development.[1] Derivatives of 4,5-diphenyl-2-imidazolidinone, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticonvulsant properties.[2][3] The spatial arrangement of the two phenyl groups, which can exist as cis or trans isomers, critically influences the biological activity and physicochemical properties of these molecules.[4][5] This document provides a comprehensive guide for the synthesis of meso-4,5-diphenyl-2-imidazolidinone, a derivative with a cis relationship between the phenyl groups, offering detailed protocols, mechanistic insights, and characterization data to support researchers in this field.[4]
The synthetic strategies to access the imidazolidin-2-one core are varied, often involving the cyclization of 1,2-diamines with a carbonyl source.[1] The protocol detailed herein focuses on a reliable and well-documented method starting from readily available precursors, ensuring high yield and stereochemical control.[4] Understanding the nuances of this synthesis is paramount for drug development professionals aiming to explore the therapeutic potential of this chemical class.
Synthetic Methodology: A Mechanistic Perspective
The synthesis of meso-4,5-diphenyl-2-imidazolidinone is a multi-step process that hinges on the stereocontrolled formation of a diamine precursor, followed by cyclization with a suitable carbonylating agent. The overall synthetic pathway is outlined below.
Reaction Scheme
Caption: Overall synthetic scheme for meso-4,5-diphenyl-2-imidazolidinone.
The synthesis commences with the formation of an imine-amide precursor from benzaldehyde and ammonium acetate. A key step is the exhaustive hydrolysis of this precursor under strong acidic conditions to yield meso-1,2-diamino-1,2-diphenylethane. The cis stereochemistry of the phenyl groups is established during an electrocyclization step in the formation of the initial imine-amide species, a process governed by orbital symmetry.[4] Importantly, this stereochemistry is retained throughout the harsh hydrolysis conditions.[4] The final step involves the cyclization of the meso-diamine with 1,1'-carbonyldiimidazole (CDI), a safe and effective phosgene equivalent, to furnish the target meso-4,5-diphenyl-2-imidazolidinone.[1][4]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the gram-scale synthesis of meso-4,5-diphenyl-2-imidazolidinone.
Part 1: Synthesis of meso-1,2-Diamino-1,2-diphenylethane
Materials and Reagents:
-
1,2-Diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane (Imine-amide precursor)
-
Glacial Acetic Acid
-
48% Aqueous Hydrobromic Acid (HBr)
-
Diethyl Ether
-
40% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
0.5 M Hydrochloric Acid (HCl)
Procedure:
-
A suspension of the imine-amide precursor (23.0 g, 57 mmol) in a mixture of glacial acetic acid (115 ml) and 48% aqueous HBr (230 ml) is heated to reflux for four days.
-
The reaction mixture is then cooled in an ice bath, and diethyl ether (200 ml) is added. Vigorous stirring is continued for 30 minutes.
-
The resulting solid is collected by filtration and washed with diethyl ether.
-
The solid filtrate is carefully added to 100 ml of ice-cold 40% aqueous NaOH and then extracted three times with CH2Cl2 (150 ml).
-
The combined organic extracts are evaporated to dryness.
-
The crude product is recrystallized from water to obtain pure meso-1,2-diamino-1,2-diphenylethane.
Part 2: Synthesis of meso-4,5-Diphenyl-2-imidazolidinone
Materials and Reagents:
-
meso-1,2-Diamino-1,2-diphenylethane
-
1,1'-Carbonyldiimidazole (CDI)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
40% Aqueous Sodium Hydroxide (NaOH)
-
0.5 M Hydrochloric Acid (HCl)
Procedure:
-
A portion of the diamine (5.095 g, 24 mmol) is dissolved in CH2Cl2 (50 ml) and cooled in an ice bath.
-
A solution of 1,1'-carbonyldiimidazole (8.108 g, 50 mmol) in CH2Cl2 (250 ml) is added dropwise to the cooled diamine solution.
-
The mixture is stirred for two hours, after which the solvent is removed under reduced pressure.
-
The resulting solid is taken up in MeOH (200 ml) and cooled in an ice bath.
-
20 ml of 40% aqueous NaOH is added, and the mixture is stirred for 30 minutes.
-
Methanol is evaporated under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH = 1 with 0.5 M HCl, which induces crystallization of the title compound.
-
The crystals are collected by filtration to yield meso-4,5-diphenyl-2-imidazolidinone.[4]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of meso-4,5-diphenyl-2-imidazolidinone.
Characterization Data
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following table summarizes the expected analytical data for the key intermediate and the final product.
| Compound | Technique | Expected Data |
| meso-1,2-Diamino-1,2-diphenylethane | 1H NMR (400 MHz, CDCl3) | δ 7.41–7.26 (m, 10H), 4.02 (s, 2H), 1.33 (s, 4H)[4] |
| 13C NMR (100 MHz, CDCl3) | δ 142.8, 128.3, 127.5, 127.4, 62.7[4] | |
| meso-4,5-Diphenyl-2-imidazolidinone | 1H NMR (400 MHz, CDCl3) | δ 7.10–7.05 (m, 6H), 6.97–6.93 (m, 4H), 5.17 (s, 2H), 5.01 (broad s, 2H)[4] |
| 13C NMR (100 MHz, CDCl3) | δ 163.5, 137.0, 128.0, 127.8, 127.0, 61.8[4] | |
| Crystal Structure | Confirms cis relationship of phenyl groups.[4][5] |
Applications in Drug Development
The 2-imidazolidinone core is a versatile scaffold in drug design. For instance, the well-known anticonvulsant drug Phenytoin is a 5,5-diphenylimidazolidine-2,4-dione.[2] While the title compound is a 2-imidazolidinone, the shared diphenyl motif at a stereochemically defined center highlights the potential for neurological activity. The synthesis of various derivatives allows for the exploration of structure-activity relationships (SAR). For example, substitution on the phenyl rings or at the nitrogen atoms can modulate potency, selectivity, and pharmacokinetic properties. The development of new synthetic methodologies, including catalytic and green chemistry approaches, continues to expand the accessibility and diversity of these valuable compounds.[6][7]
Biological Significance Pathway
Caption: The role of this compound synthesis in the drug discovery pipeline.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of meso-4,5-diphenyl-2-imidazolidinone, a compound of interest in medicinal chemistry. By understanding the underlying reaction mechanisms and adhering to the outlined procedures, researchers can reliably produce this valuable scaffold for further investigation. The provided characterization data serves as a benchmark for quality control. The continued exploration of 2-imidazolidinone derivatives holds significant promise for the discovery of novel therapeutic agents.
References
-
Kennedy, A. R., et al. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]
-
Ghandi, M., Olyaei, A., & Salimi, F. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(10), 768-775. [Link]
-
Jadhav, V. D., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 126-131. [Link]
-
ChemSynthesis. (n.d.). 4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone. Retrieved from [Link]
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link]
-
Della Ca', N., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]
-
Reyes-Melo, F. V., et al. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 16(4), 3092-3105. [Link]
-
Al-Jumaili, A. A. H., & Al-Amiery, A. A. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice, 4(7), 416-427. [Link]
-
Ghandi, M., Olyaei, A., & Salimi, F. (2006). Synthesis of new unsymmetrical 4,5-dihydroxy-2-imidazolidinones. Dynamic NMR spectroscopic study of the prototropic tautomerism in 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(10), 768-775. [Link]
-
Ghandi, M., Olyaei, A., & Salimi, F. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11, 768-775. [Link]
-
Kennedy, A. R., et al. (2009). meso-4,5-Diphenyl-imidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3087. [Link]
-
Abdel-Wahab, B. F., et al. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 20(8), 14827–14844. [Link]
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- 5. meso-4,5-Diphenyl-imidazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. eprints.umsida.ac.id [eprints.umsida.ac.id]
Application Note & Protocol: A High-Yield, Stereoselective Synthesis of meso-4,5-Diphenyl-2-imidazolidinone
Introduction: The Significance of the Imidazolidinone Scaffold
The imidazolidin-2-one core is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and chiral auxiliaries.[1][2] Its rigid, five-membered ring structure provides a stable scaffold for introducing diverse functionalities, making it a valuable building block in medicinal chemistry and asymmetric synthesis. Specifically, 4,5-diphenyl-2-imidazolidinone, particularly its cis (meso) isomer, serves as a crucial precursor for developing chiral ligands and catalysts. Its stereochemistry is pre-determined by the diamine starting material, offering a robust platform for stereocontrolled synthesis.
This application note provides a detailed, high-yield protocol for the synthesis of meso-4,5-diphenyl-2-imidazolidinone, proceeding through the formation of meso-1,2-diamino-1,2-diphenylethane, followed by a highly efficient cyclization step. We will delve into the mechanistic rationale behind the chosen reagents and conditions to provide a comprehensive guide for researchers.
Synthetic Strategy and Mechanistic Rationale
While various methods exist for constructing the imidazolidin-2-one ring, including the intramolecular hydroamination of unsaturated ureas and the diamination of olefins, a highly reliable and stereospecific route involves the cyclization of a 1,2-diamine with a carbonylating agent.[1][3] This protocol adopts the latter strategy, which ensures the cis stereochemistry of the phenyl groups is maintained from the starting diamine to the final product.
The overall synthesis is a two-stage process:
-
Preparation of meso-1,2-Diamino-1,2-diphenylethane: This key intermediate is generated via the exhaustive hydrolysis of a suitable precursor, such as 1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane, under strong acidic conditions.[4] The prolonged heating in hydrobromic and acetic acid ensures the complete cleavage of the amide and imine protecting groups to yield the free diamine.
-
Cyclization to form the Imidazolidinone Ring: The purified meso-diamine is then treated with 1,1'-carbonyldiimidazole (CDI). CDI is an exceptional reagent for this transformation. It serves as a safe and effective substitute for highly toxic phosgene. The reaction proceeds via a two-step mechanism:
-
One of the amino groups of the diamine attacks a carbonyl carbon of CDI, displacing an imidazole molecule. This forms a highly reactive N-acylimidazole intermediate.
-
The second amino group then undergoes a rapid intramolecular nucleophilic attack on the activated carbonyl, displacing the second imidazole molecule and closing the five-membered ring to yield the thermodynamically stable imidazolidinone product.[4] The imidazole byproduct is easily removed during workup.
-
This method is highly efficient, with the final cyclization step achieving near-quantitative yields.[4]
Workflow Visualization
The synthetic pathway is illustrated in the diagram below, outlining the progression from the protected diamine precursor to the final target molecule.
Caption: Synthetic workflow for meso-4,5-Diphenyl-2-imidazolidinone.
Detailed Experimental Protocols
Safety Precaution: This protocol involves strong acids and bases. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.
Part A: Synthesis of meso-1,2-Diamino-1,2-diphenylethane
This protocol is adapted from a procedure described in the literature for the hydrolysis of a protected diamine.[4]
Materials:
-
1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane (or similar protected meso-diamine): 57 mmol
-
Glacial Acetic Acid: 115 ml
-
48% Aqueous Hydrobromic Acid (HBr): 230 ml
-
40% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl Ether
Procedure:
-
Suspend the protected diamine (57 mmol) in a mixture of glacial acetic acid (115 ml) and 48% aqueous HBr (230 ml) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for four days.
-
After the reflux period, cool the mixture in an ice bath. Add diethyl ether (200 ml) and stir vigorously for 30 minutes.
-
Filter the resulting solid and wash it with diethyl ether.
-
Carefully add the solid filtrate to 100 ml of ice-cold 40% aqueous NaOH.
-
Extract the aqueous mixture with CH₂Cl₂ (3 x 150 ml).
-
Combine the organic extracts and evaporate the solvent to dryness under reduced pressure.
-
Recrystallize the crude product from water to obtain pure meso-1,2-diamino-1,2-diphenylethane. The expected yield is approximately 65%.[4]
Part B: Synthesis of meso-4,5-Diphenyl-2-imidazolidinone
Materials:
-
meso-1,2-diamino-1,2-diphenylethane (from Part A): 24 mmol
-
1,1'-Carbonyldiimidazole (CDI): 50 mmol
-
Dichloromethane (CH₂Cl₂): 300 ml
-
Methanol (MeOH)
-
40% Aqueous Sodium Hydroxide (NaOH)
-
0.5 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the diamine (24 mmol) in CH₂Cl₂ (50 ml) in a flask and cool the solution in an ice bath.
-
In a separate flask, dissolve CDI (50 mmol) in CH₂Cl₂ (250 ml).
-
Add the CDI solution dropwise to the cooled diamine solution over 30 minutes with continuous stirring.
-
After the addition is complete, allow the mixture to stir for an additional two hours, letting it warm to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Take up the resulting solid in methanol (200 ml) and cool the mixture in an ice bath.
-
Add 20 ml of 40% aqueous NaOH and stir the mixture for 30 minutes to hydrolyze any unreacted CDI or intermediates.
-
Evaporate the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1 with 0.5 M HCl.
-
The target compound, meso-4,5-diphenyl-2-imidazolidinone, will crystallize out of the solution.
-
Filter the crystals and wash with cold water to obtain the final product. The expected yield is approximately 97%.[4]
Data Summary and Characterization
The successful synthesis of the target compound can be validated through standard analytical techniques.
Table 1: Reaction Parameters and Expected Results
| Parameter | Part A: Hydrolysis | Part B: Cyclization |
| Key Reagents | Protected Diamine, HBr, AcOH | meso-Diamine, CDI |
| Solvent | Acetic Acid / Water | Dichloromethane |
| Temperature | Reflux | 0 °C to Room Temp. |
| Reaction Time | 4 days | 2.5 hours |
| Expected Yield | ~65% | ~97% |
| Final Product | meso-Diamine | meso-Imidazolidinone |
Product Characterization (meso-4,5-Diphenyl-2-imidazolidinone): [4]
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.10–7.05 (m, 6H), 6.97–6.93 (m, 4H), 5.17 (s, 2H), 5.01 (broad s, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 163.5, 137.0, 128.0, 127.8, 127.0, 61.8.
The singlet at 5.17 ppm in the ¹H NMR spectrum, corresponding to the two methine protons (C4-H and C5-H), confirms the cis relationship between the phenyl groups.
Conclusion
This application note details a robust and high-yield two-step synthesis for meso-4,5-diphenyl-2-imidazolidinone. The protocol's reliability stems from a stereospecific cyclization of a pre-formed meso-diamine using the highly efficient carbonylating agent CDI. The near-quantitative yield of the final step makes this an attractive method for producing this valuable synthetic intermediate on a laboratory scale. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this compound for applications in asymmetric synthesis and medicinal chemistry.
References
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. BEPLS, bepls.com. Available at: [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI, mdpi.com. Available at: [Link]
-
meso-4,5-Diphenylimidazolidin-2-one. National Center for Biotechnology Information (PMC), NIH. Available at: [Link]
-
Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of new unsymmetrical 4,5-dihydroxy-2-imidazolidinones. Dynamic NMR spectroscopic study of the prototropic tautomerism in 1-(2-benzimidazolyl). MDPI, mdpi.com. Available at: [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI, mdpi.com. Available at: [Link]
-
Imidazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. Available at: [Link]
-
Synthesis of Phenytoin from Benzil and Urea. PrepChem.com. Available at: [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Semantic Scholar. Available at: [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Center for Biotechnology Information (PMC), NIH. Available at: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. National Center for Biotechnology Information (PMC), NIH. Available at: [Link]
Sources
- 1. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 2. [PDF] Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones | Semantic Scholar [semanticscholar.org]
- 3. Imidazolidinone synthesis [organic-chemistry.org]
- 4. meso-4,5-Diphenylimidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Purification of 4,5-Diphenyl-2-imidazolidinone
Introduction: The Critical Role of Purity in Drug Discovery and Materials Science
This comprehensive guide provides a detailed, step-by-step protocol for the purification of 4,5-Diphenyl-2-imidazolidinone, designed for researchers, scientists, and professionals in drug development. We will delve into the rationale behind the chosen methodologies, offering insights grounded in chemical principles to ensure the attainment of high-purity material suitable for the most demanding research applications.
Understanding the Analyte: Physicochemical Properties of this compound
A successful purification strategy begins with a thorough understanding of the target molecule's properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O | PubChem[1] |
| Molecular Weight | 238.28 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not definitively reported; a related compound, (4R,5S)-1,5-dimethyl-4-phenyl-2-imidazolidinone, has a melting point of 171-174 °C.[2] | ChemicalBook[2] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and acetone. | Inferred from purification methods of similar compounds. |
The presence of two phenyl groups renders the molecule relatively nonpolar, while the imidazolidinone core with its amide and amine functionalities provides polarity and hydrogen bonding capabilities. This dual nature is key to selecting an appropriate purification method.
Purification Workflow: A Visual Overview
The purification of this compound typically involves a primary purification step, most commonly recrystallization, followed by an optional secondary, more rigorous purification by column chromatography if very high purity is required. The purity of the final product is then confirmed through various analytical techniques.
Caption: Overall workflow for the purification and analysis of this compound.
Part 1: Primary Purification via Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Protocol 1: Recrystallization from Ethanol
Based on procedures for structurally similar compounds, ethanol is an excellent first choice for the recrystallization of this compound.[3]
Materials:
-
Crude this compound
-
95% or absolute ethanol
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil with stirring.
-
Solvent Addition: Gradually add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery upon cooling.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator to a constant weight.
Part 2: Secondary Purification by Column Chromatography
For instances where recrystallization does not remove all impurities, or for achieving analytical-grade purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Protocol 2: Silica Gel Column Chromatography
Materials:
-
Recrystallized this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Hexane
-
Ethyl acetate
-
Small vials or test tubes for fraction collection
-
TLC plates, chamber, and UV lamp
Step-by-Step Procedure:
-
Eluent Selection: Determine the optimal mobile phase (eluent) using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 3: Purity Assessment and Characterization
The success of the purification must be verified through rigorous analytical methods.
Melting Point Determination
A pure crystalline solid will have a sharp and defined melting point range. Impurities typically broaden and depress the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The NMR spectrum of pure meso-4,5-diphenylimidazolidin-2-one in CDCl₃ should exhibit characteristic signals.[4]
-
¹H NMR (400 MHz, CDCl₃): δ 7.10–7.05 (m, 6H), 6.97–6.93 (m, 4H), 5.17 (s, 2H), 5.01 (broad s, 2H).[4]
-
¹³C NMR (100 MHz, CDCl₃): δ 163.5, 137.0, 128.0, 127.8, 127.0, 61.8.[4]
The absence of unexpected signals is a strong indicator of high purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive technique for detecting trace impurities. A reverse-phase HPLC method can be employed for purity analysis.[5]
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier like formic acid for MS compatibility.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
A single, sharp peak in the chromatogram is indicative of a pure compound.
Conclusion: Ensuring Excellence in Your Research
The purification of this compound, while straightforward, requires attention to detail and a systematic approach. By following the protocols outlined in this guide, researchers can confidently obtain high-purity material, thereby ensuring the reliability and reproducibility of their experimental results. The combination of recrystallization as a primary purification step, followed by optional column chromatography and rigorous analytical characterization, provides a robust framework for achieving the quality standards necessary for advanced research in drug discovery and materials science.
References
-
meso-4,5-Diphenylimidazolidin-2-one. National Center for Biotechnology Information.[Link]
-
Separation of 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- on Newcrom R1 HPLC column. SIELC Technologies.[Link]
-
Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. BEPLS.[Link]
-
This compound | C15H14N2O | CID 271075. PubChem.[Link]
Sources
- 1. This compound | C15H14N2O | CID 271075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4R 5S)-1 5-DIMETHYL-4-PHENYL-2-IMIDAZOLIDONE | 92841-65-1 [chemicalbook.com]
- 3. bepls.com [bepls.com]
- 4. meso-4,5-Diphenylimidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: The Use of trans-4,5-Diphenyl-2-imidazolidinone in Medicinal Chemistry Research
Abstract & Introduction
In the landscape of modern medicinal chemistry, the stereochemical identity of a drug candidate is paramount to its efficacy and safety. The synthesis of enantiomerically pure compounds is therefore a cornerstone of drug discovery and development.[1] Chiral auxiliaries are powerful tools in this endeavor, serving as temporary molecular scaffolds that impart stereocontrol over chemical reactions, and are subsequently removed to yield the desired enantiomerically enriched product.[1][2]
This guide provides a detailed overview and field-proven protocols for the application of trans-4,5-diphenyl-2-imidazolidinone as a robust chiral auxiliary. While structurally similar to the widely-used Evans oxazolidinone auxiliaries, the C₂-symmetric diphenyl backbone of this imidazolidinone offers a distinct stereochemical environment.[3] The bulky phenyl groups provide exceptional facial shielding, leading to high levels of diastereoselectivity in key bond-forming reactions essential for the synthesis of complex chiral molecules.
This document is intended for researchers, synthetic chemists, and drug development professionals. It offers a causal explanation for experimental choices, self-validating protocols, and authoritative references to support the methodologies described.
Synthesis of the Chiral Auxiliary
The foundation of any auxiliary-based asymmetric synthesis is the availability of the auxiliary itself in high enantiomeric purity. The (4R,5R) and (4S,5S) isomers of trans-4,5-diphenyl-2-imidazolidinone are typically synthesized from their corresponding enantiopure 1,2-diamines.
Protocol 2.1: Synthesis of (4R,5R)-4,5-Diphenyl-2-imidazolidinone
This protocol describes the cyclization of (1R,2R)-1,2-diphenylethanediamine using 1,1'-carbonyldiimidazole (CDI) as a safe and effective phosgene equivalent.
-
Materials:
-
(1R,2R)-1,2-Diphenylethanediamine (1.0 equiv.)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (1R,2R)-1,2-diphenylethanediamine in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve CDI (1.1 equiv.) in anhydrous DCM.
-
Add the CDI solution dropwise to the stirred diamine solution over 30 minutes. Causality Note: Slow addition is crucial to prevent dimerization and control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Quench the reaction by adding 0.1 M HCl. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 0.1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) to afford (4R,5R)-4,5-diphenyl-2-imidazolidinone as a white crystalline solid.
-
Core Application Workflow: Asymmetric Synthesis
The utility of trans-4,5-diphenyl-2-imidazolidinone lies in a three-stage workflow: acylation to attach a prochiral substrate, a highly diastereoselective bond-forming reaction, and finally, cleavage to release the chiral product and recover the auxiliary.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Application I: Asymmetric Enolate Alkylation
Asymmetric alkylation is a fundamental method for constructing chiral centers. By converting the N-acyl imidazolidinone into a rigid chiral enolate, alkylation proceeds with a strong facial bias, dictated by the phenyl substituents on the auxiliary.
Caption: Shielding by the phenyl group (Ph) directs the incoming electrophile (E⁺).
Protocol 4.1: Diastereoselective Alkylation of an N-Propionyl Imidazolidinone
-
Part A: N-Acylation
-
Dissolve the (4R,5R)-auxiliary (1.0 equiv.) in anhydrous THF (0.2 M) under N₂. Cool to -78 °C.
-
Add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise. Stir for 15 min.
-
Add propionyl chloride (1.1 equiv.) dropwise. Stir at -78 °C for 30 min, then warm to 0 °C for 1 hour.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry (MgSO₄), and purify by column chromatography to get N-propionyl-(4R,5R)-4,5-diphenyl-2-imidazolidinone.
-
-
Part B: Alkylation
-
Dissolve the N-propionyl adduct (1.0 equiv.) in anhydrous THF (0.1 M) under N₂. Cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv., 1.0 M in THF) dropwise. Stir for 30-45 minutes to ensure complete enolate formation. Expertise Note: NaHMDS is preferred for generating the Z-enolate, which provides the highest diastereoselectivity for this class of auxiliaries.
-
Add benzyl bromide (1.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Warm to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
The crude product can be purified by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis.
-
Protocols: Auxiliary Cleavage
The final and critical step is the removal of the auxiliary to unmask the desired chiral product. The choice of cleavage reagent dictates the resulting functional group.[4]
Protocol 5.1: Cleavage to a Chiral Carboxylic Acid
-
Reagents: Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂), THF/water.
-
Procedure:
-
Dissolve the N-acylated product (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 equiv.) dropwise, followed by an aqueous solution of LiOH (2.0 equiv.).
-
Stir vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Concentrate the mixture to remove THF. Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
Protocol 5.2: Reductive Cleavage to a Chiral Primary Alcohol
-
Reagents: Lithium borohydride (LiBH₄), THF, Ether.
-
Procedure:
-
Dissolve the N-acylated product (1.0 equiv.) in anhydrous ether or THF.
-
Cool the solution to 0 °C.
-
Add LiBH₄ (2.0 equiv.) portion-wise. Trustworthiness Note: LiBH₄ is a milder reducing agent than LiAlH₄, often providing cleaner reactions and easier workups.
-
Stir at 0 °C for 1-3 hours until the reaction is complete by TLC.
-
Carefully quench the reaction by slow, dropwise addition of 1 M NaOH.
-
Stir for 30 minutes, then extract the product and auxiliary with ethyl acetate.
-
The chiral alcohol and the recovered auxiliary can be separated by column chromatography.
-
Data Summary
The following table summarizes typical conditions and expected outcomes for the key transformations discussed.
| Transformation | Key Reagents | Temperature | Typical d.r. / e.e. | Resulting Product |
| N-Acylation | n-BuLi, Acyl Halide | -78 °C to 0 °C | >99% | N-Acyl Imidazolidinone |
| Asymmetric Alkylation | NaHMDS, R-X | -78 °C | >95% d.r. | α-Substituted Adduct |
| Cleavage to Acid | LiOH, H₂O₂ | 0 °C to RT | >98% e.e. | Chiral Carboxylic Acid |
| Cleavage to Alcohol | LiBH₄ | 0 °C | >98% e.e. | Chiral Primary Alcohol |
d.r. = diastereomeric ratio; e.e. = enantiomeric excess. Values are typical and may vary based on substrates.
Conclusion
trans-4,5-Diphenyl-2-imidazolidinone is a highly effective chiral auxiliary for modern asymmetric synthesis. Its rigid C₂-symmetric scaffold provides a predictable and powerful platform for controlling stereochemistry in the creation of chiral building blocks for medicinal chemistry. The straightforward protocols for attachment, diastereoselective functionalization, and versatile cleavage make it a valuable alternative to other established auxiliaries, enabling the efficient and stereocontrolled synthesis of complex molecular targets.
References
-
Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]
-
Kennedy, M. D., Bailey, S. J., Wales, S. M., & Keller, P. A. (2015). Enantiopure Trans-4,5-Disubstituted 2-Imidazolidinones via Copper(I)-Catalyzed Ring Opening of 1,1'-DiBoc-2,2'-Biaziridine with Grignard Reagents. The Journal of Organic Chemistry, 80(11), 5992–5998. Abstract available at: [Link]
-
Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 2003(4-5), 35-39. [Link]
-
Bull, S. D., et al. (2007). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 5(16), 2565-2582. [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Zhang, Y., & Sammakia, T. (2006). Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(16), 6262–6265. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Diphenyl-2-imidazolidinone
Welcome to the technical support center for the synthesis of 4,5-diphenyl-2-imidazolidinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results. This resource is structured in a question-and-answer format to directly address common challenges and frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary and most reliable synthetic routes to this compound?
The most common and reliable method for synthesizing this compound involves the cyclization of a 1,2-diphenylethylenediamine precursor with a suitable carbonylating agent.[1] This two-part approach first establishes the stereochemistry in the diamine backbone, which is then locked in by the formation of the cyclic urea.
The key steps are:
-
Preparation of the Diamine: The synthesis begins with the preparation of meso- or trans-1,2-diphenylethylenediamine. The choice of diamine isomer directly dictates the final product's stereochemistry (meso for cis and chiral trans for the trans isomers).
-
Cyclization: The diamine is then reacted with a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent, to form the imidazolidinone ring.[1][2] CDI is often preferred due to its comparative safety and the fact that its byproducts are gaseous or easily removed.[1][3]
Q2: I've seen procedures using benzil and urea. Is this for this compound?
This is a critical point of clarification. The reaction of benzil with urea under basic conditions does not produce this compound. Instead, it undergoes a base-catalyzed condensation followed by a benzilic acid-type rearrangement to yield 5,5-diphenylimidazolidine-2,4-dione , commonly known as Phenytoin.[4][5][6]
The key distinction lies in the rearrangement step where a phenyl group migrates, leading to a gem-diphenyl substitution at the C5 position. Therefore, if your target is the 4,5-disubstituted scaffold, the benzil-urea route is incorrect.
Q3: How can I control the stereochemistry to selectively synthesize the cis (meso) or trans isomer?
Stereochemical control is established at the level of the diamine precursor. The cyclization reaction with agents like CDI is stereoretentive, meaning the relative configuration of the phenyl groups in the diamine is preserved in the final product.
-
For meso-4,5-Diphenyl-2-imidazolidinone (cis): You must start with meso-1,2-diphenylethylenediamine. This diamine has a plane of symmetry and is achiral.
-
For (4R,5R)- or (4S,5S)-4,5-Diphenyl-2-imidazolidinone (trans): You must start with the corresponding enantiomerically pure (R,R)- or (S,S)-1,2-diphenylethylenediamine. These precursors are chiral, and their use is crucial for applications in asymmetric synthesis where the product may serve as a chiral auxiliary.[2]
The workflow for stereochemical control is illustrated below.
Section 2: Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the likely causes and solutions?
Low yield is a common frustration. The causes can typically be traced to the quality of reagents, reaction conditions, or the workup procedure. Let's break down the troubleshooting process.
In-depth Causality:
-
Diamine Purity: Impurities in the starting diamine, such as mono-aminated precursors or oxidation products, will not cyclize and will complicate purification, artificially lowering the isolated yield.
-
CDI Decomposition: CDI is highly reactive towards water. If it has been improperly stored, it will hydrolyze to imidazole and CO₂, rendering it ineffective as a carbonylating agent.
-
Solvent Moisture: Water in the solvent will compete with the diamine in reacting with CDI, quenching the reagent. Furthermore, it can interfere with the cyclization intermediate.
-
Incomplete Reaction: If the reaction does not go to completion, you will be left with unreacted diamine, which can be difficult to separate from the slightly more polar product, leading to yield loss during purification.
Q5: The purification of my final product is difficult, and I see streaking on my TLC plate. What do you recommend?
Purification challenges often arise from residual starting material or imidazole byproduct (if using CDI).
Recommended Purification Strategy:
-
Aqueous Workup: After the reaction is complete, perform an acidic wash (e.g., with 0.5 M HCl) to protonate and remove the basic imidazole byproduct and any unreacted diamine into the aqueous layer.[2] The desired product, being a neutral urea, will remain in the organic layer.
-
Crystallization: this compound is typically a crystalline solid.[2] After the aqueous wash and removal of the solvent, recrystallization is the most effective method for achieving high purity. A common solvent system is methanol or ethanol.
-
Silica Gel Chromatography: If crystallization fails or impurities persist, column chromatography can be used. However, the product has two N-H protons, which can cause tailing on silica gel. To mitigate this, consider adding a small amount of a polar solvent like methanol (e.g., 1-5%) to your mobile phase (e.g., dichloromethane or ethyl acetate/hexane).
Q6: I am observing a significant side product. What could it be?
The most likely side product, especially if the reaction is run at elevated temperatures or for extended periods with excess CDI, is the formation of oligomeric or polymeric ureas. This occurs when a molecule of diamine reacts with two different activated carbonyl intermediates instead of cyclizing intramolecularly.
Minimization Strategy:
-
Controlled Addition: Add the CDI solution dropwise to the solution of the diamine at a low temperature (e.g., 0 °C).[2] This keeps the concentration of the activated intermediate low, favoring the intramolecular cyclization over intermolecular polymerization.
-
Maintain Stoichiometry: Avoid a large excess of the carbonylating agent.
-
Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed. Unnecessarily long reaction times can promote side reactions.
Section 3: Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of meso-4,5-diphenyl-2-imidazolidinone.[2]
Protocol 1: Synthesis of meso-4,5-Diphenyl-2-imidazolidinone via CDI
Reaction Mechanism: The mechanism involves a two-step nucleophilic substitution. One nitrogen of the diamine attacks a carbonyl of CDI, displacing an imidazole ring to form an activated carbamoyl-imidazole intermediate. This is followed by a rapid intramolecular attack by the second nitrogen atom, which cyclizes to form the 5-membered ring and releases the second imidazole molecule.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| meso-1,2-Diphenylethylenediamine | 212.29 | 24.0 | 5.10 g | 1.0 |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 25.2 | 4.09 g | 1.05 |
| Dichloromethane (DCM), anhydrous | - | - | 300 mL | - |
| 0.5 M Hydrochloric Acid (HCl) | - | - | 50 mL | - |
| Methanol (for recrystallization) | - | - | ~50 mL | - |
Step-by-Step Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve meso-1,2-diphenylethylenediamine (5.10 g, 24.0 mmol) in 50 mL of anhydrous dichloromethane (DCM). Cool the solution in an ice bath to 0 °C.
-
CDI Addition: In a separate flask, dissolve 1,1'-carbonyldiimidazole (4.09 g, 25.2 mmol) in 250 mL of anhydrous DCM. Add this solution dropwise to the cooled diamine solution over 30 minutes using an addition funnel.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM) until the diamine spot is no longer visible.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 0.5 M HCl (50 mL) to remove the imidazole byproduct. Wash subsequently with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a solid crude product.
-
Purification: Recrystallize the crude solid from hot methanol. Cool the solution in an ice bath to maximize crystal formation. Filter the crystals, wash with a small amount of cold methanol, and dry under vacuum to obtain pure meso-4,5-diphenyl-2-imidazolidinone as a white crystalline solid.
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is typically high (>90%).[2]
Section 4: References
-
Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: The Journal of Organic Chemistry, 2019 URL: [Link]
-
Title: Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione Source: Bio-Science Execution and Language Processing Society, 2023 URL: [Link]
-
Title: meso-4,5-Diphenylimidazolidin-2-one Source: Acta Crystallographica Section E: Structure Reports Online, 2009 URL: [Link]
-
Title: Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond Source: Iranian Journal of Pharmaceutical Research, 2003 URL: [Link]
-
Title: 4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone Source: ChemSynthesis, 2024 URL: [Link]
-
Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: Molecules, 2024 URL: [Link]
-
Title: Synthesis of imidazolidine 2,4 – dione derivatives Source: ScienceScholar, 2022 URL: [Link]
-
Title: substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud Source: Journal of Applied Sciences Research, 2017 URL: [Link]
-
Title: (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: ResearchGate, 2019 URL: [Link]
-
Title: Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl) Source: Molecules, 2002 URL: [Link]
-
Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: Catalysts, 2018 URL: [Link]
Sources
Technical Support Center: Synthesis of 4,5-Diphenyl-2-imidazolidinone
Welcome to the technical support center for the synthesis of 4,5-Diphenyl-2-imidazolidinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic principles and practical laboratory experience to help you navigate the common challenges encountered during this synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the cyclization of meso-1,2-diamino-1,2-diphenylethane with a carbonylating agent like carbonyldiimidazole (CDI).
Problem 1: Low or No Yield of the Desired Product
Question: I am not getting a good yield of this compound. What could be the reasons and how can I improve it?
Answer:
Low or no yield in this synthesis can be attributed to several factors, primarily related to the quality of starting materials and the reaction conditions.
Possible Causes & Solutions:
-
Poor Quality of meso-1,2-diamino-1,2-diphenylethane: The purity of the diamine is critical. If it contains impurities from its synthesis (e.g., from a benzoin condensation followed by reductive amination), these can interfere with the cyclization.
-
Recommendation: Ensure the diamine is fully characterized (¹H NMR, ¹³C NMR, and melting point) before use. Recrystallize the diamine if necessary.
-
-
Inactive Carbonyldiimidazole (CDI): CDI is highly sensitive to moisture.[1] Exposure to atmospheric humidity will lead to its decomposition into imidazole and carbon dioxide, rendering it ineffective for the cyclization.[2]
-
Recommendation: Use a fresh bottle of CDI or a freshly opened container stored under an inert atmosphere.[2] Always handle CDI in a glovebox or under a stream of dry nitrogen.
-
-
Incomplete Cyclization: The reaction may not have gone to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight excess of CDI (1.1-1.2 equivalents) can be added. Gentle heating (40-50 °C) can also facilitate the reaction, but be cautious as higher temperatures may promote side reactions.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to a poor yield.
-
Recommendation: Carefully calculate and weigh the reactants. A 1:1 to 1:1.2 molar ratio of diamine to CDI is typically optimal.
-
Problem 2: Presence of Unexpected Byproducts in the Crude Product
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side products and how can I avoid them?
Answer:
The formation of byproducts is a common issue. Understanding their origin is key to mitigating their formation.
Common Side Reactions and Byproducts:
-
Urea Formation: If an excess of CDI is used, it can react with the already formed imidazolidinone or unreacted diamine to form urea-like oligomers.[2]
-
Prevention: Use a stoichiometric or only a slight excess of CDI. Add the CDI solution dropwise to the diamine solution to avoid localized high concentrations.
-
-
Unreacted Starting Materials: The presence of unreacted meso-1,2-diamino-1,2-diphenylethane is a common impurity if the reaction is incomplete.
-
Prevention & Removal: Ensure the reaction goes to completion by monitoring with TLC. Unreacted diamine can usually be removed during the work-up by washing the organic layer with a dilute acid solution (e.g., 1M HCl), which will protonate and extract the basic diamine into the aqueous phase.
-
-
Imidazole: Imidazole is a byproduct of the reaction of CDI with the diamine.[3]
-
Removal: Imidazole is water-soluble and can be easily removed during the aqueous work-up.
-
-
Side Products from Diamine Synthesis: If the starting diamine was synthesized from benzil, incomplete reduction can leave traces of benzil or hydrobenzoin, which will not participate in the cyclization and will remain as impurities.
-
Prevention: Purify the meso-1,2-diamino-1,2-diphenylethane thoroughly before use.
-
Visualizing the Reaction and Key Side Reactions:
Caption: Main reaction pathway and common side reactions.
Problem 3: Difficulty in Product Purification and Isolation
Question: I am struggling to get a pure product after the reaction. What is the best way to purify this compound?
Answer:
Purification can be straightforward if the reaction has been performed correctly. However, if side products are present, a multi-step approach may be necessary.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, quench the reaction mixture with water. Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with:
-
Dilute HCl (1M) to remove unreacted diamine and imidazole.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: The crude product can be recrystallized to obtain high purity.
-
Recommended Solvent System: A mixture of methanol and water is often effective.[4] Dissolve the crude product in a minimal amount of hot methanol and then slowly add water until turbidity is observed. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Alternative Solvents: Ethanol or isopropanol can also be used for recrystallization.
-
Troubleshooting Purification:
-
Oily Product: If the product oils out during recrystallization, it may be due to the presence of significant impurities. In this case, column chromatography may be necessary.
-
Column Chromatography Parameters: Use silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the eluent. The product is moderately polar and should elute after non-polar impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the 4,5-diphenyl groups? Can I get the trans isomer?
The synthesis of this compound from meso-1,2-diamino-1,2-diphenylethane stereospecifically yields the cis or meso isomer.[4] This is due to the reaction mechanism, which involves an electrocyclization where orbital symmetry favors the formation of the cis product.[4] Epimerization to the trans isomer is not observed, even under harsh conditions like prolonged heating in strong acid.[4] To obtain the chiral trans isomers, you would need to start with the chiral (R,R)- or (S,S)-1,2-diamino-1,2-diphenylethane.
Q2: My reaction mixture turned yellow/brown. Is this normal?
A slight yellowing of the reaction mixture is not uncommon, especially if gentle heating is applied. However, a dark brown or black color may indicate decomposition or significant side reactions. This could be due to impurities in the starting materials or overheating. If significant discoloration occurs, it is advisable to stop the reaction and analyze a small aliquot to identify the issue.
Q3: Can I use other carbonylating agents besides CDI?
Yes, other carbonylating agents can be used, although CDI is often preferred due to its mild reaction conditions and the benign nature of its byproducts.[3] Other options include:
-
Phosgene or Triphosgene: These are highly effective but also highly toxic and require special handling precautions.
-
Urea: Condensation with urea at high temperatures can also yield the imidazolidinone, but this method is often less clean and requires more forcing conditions.
For laboratory-scale synthesis, CDI generally offers the best balance of reactivity, safety, and ease of use.
Q4: How can I confirm the structure and purity of my final product?
A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any impurities. For meso-4,5-diphenyl-2-imidazolidinone, you should observe a characteristic singlet for the two equivalent methine protons (C4-H and C5-H).[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the urea moiety.
Q5: What are the key safety precautions for this synthesis?
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle carbonyldiimidazole in a well-ventilated fume hood or a glovebox, as it is moisture-sensitive and can release CO₂ upon decomposition.[1]
-
The solvents used (e.g., DCM, THF) are flammable and should be handled with care.
-
If using phosgene or triphosgene, ensure you have the appropriate training and safety measures in place due to their high toxicity.
Section 3: Experimental Protocols
Synthesis of meso-4,5-Diphenyl-2-imidazolidinone
This protocol is adapted from established literature procedures.[4]
-
Dissolve the Diamine: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve meso-1,2-diamino-1,2-diphenylethane (1 equivalent) in anhydrous dichloromethane (DCM).
-
Prepare the CDI Solution: In a separate flask, dissolve carbonyldiimidazole (1.1 equivalents) in anhydrous DCM.
-
Reaction: Slowly add the CDI solution dropwise to the stirred solution of the diamine at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete, quench with water. Separate the organic layer and wash it with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a methanol/water mixture to obtain pure meso-4,5-diphenyl-2-imidazolidinone as a white solid.
Caption: Experimental workflow for the synthesis.
References
-
Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[3][5][6]Triazolo[4,3-a]pyridines. Organic Letters. [Link]
-
Carbonyldiimidazole (CDI). Wordpress. [Link]
-
CDI I Carbonyldiimidazole I N,N - By-products and Side Reactions. YouTube. [Link]
-
Benzoin condensation. Wikipedia. [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]
-
Formation of meso-1,2-Bis(dimethylamino)-1,2-diphenylethane by Oxidative C-C Coupling Reaction. ResearchGate. [Link]
-
1,2-Diphenylethylenediamine. Wikipedia. [Link]
-
Carbonyl Diimidazole (CDI). Common Organic Chemistry. [Link]
-
meso-4,5-Diphenylimidazolidin-2-one. TIB.eu. [Link]
-
Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]
-
Benzoin Condensation. L.S.College, Muzaffarpur. [https://lsd.BRA Bihar University.in/files/e-content/dr-anand-kumar/Benzoin_condensation.pdf]([Link] Bihar University.in/files/e-content/dr-anand-kumar/Benzoin_condensation.pdf)
-
Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives. ResearchGate. [Link]
-
Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
-
Imidazolidinone synthesis. Organic Chemistry Portal. [Link]
-
4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone. ChemSynthesis. [Link]
-
substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. AENSI Journals. [Link]
-
meso-4,5-Diphenylimidazolidin-2-one. National Institutes of Health. [Link]
Sources
- 1. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]
- 4. meso-4,5-Diphenylimidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3- a ]pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Troubleshooting purification of 4,5-Diphenyl-2-imidazolidinone by recrystallization
Welcome to the technical support center for the purification of 4,5-Diphenyl-2-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during recrystallization. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve the highest purity for your compound.
Troubleshooting Recrystallization of this compound
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Question 1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
Answer:
"Oiling out" is a phenomenon where the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice upon cooling.[1][2] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[3] For this compound, this can be caused by several factors:
-
High Impurity Level: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[3][4] The impurities create a mixture that has a lower melting point (a eutectic mixture) than the pure compound.
-
Low Melting Point of the Compound: If the compound has a naturally low melting point, it may be lower than the temperature at which it starts to precipitate from the solution.[3][4]
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the molecules don't have enough time to orient themselves into a crystal lattice, causing them to crash out as a disordered liquid.[3]
-
Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble can lead to precipitation only at very low temperatures, increasing the likelihood of oiling out.
Troubleshooting Strategies:
-
Re-heat and Add More Solvent: The most immediate fix is to reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point, and then allow it to cool much more slowly.[1][3]
-
Slow Down the Cooling Process: Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. This provides the necessary time for proper crystal nucleation and growth.[5]
-
Lower the Crystallization Temperature: If slow cooling doesn't work, try cooling the solution to an even lower temperature (e.g., in an ice bath or refrigerator) after it has slowly reached room temperature. This may induce crystallization from the oil.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[3]
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.[3][6]
-
Change the Solvent System: If oiling out persists, the chosen solvent is likely unsuitable. Refer to the solvent screening protocol below to find a more appropriate single or mixed solvent system.[6]
Question 2: No crystals have formed even after the solution has cooled to room temperature. What should I do?
Answer:
The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or the nucleation process has not been initiated.
-
Excess Solvent: The most common reason for a lack of crystallization is the use of too much solvent.[5] If the solution is not saturated at a lower temperature, the solute will simply remain dissolved.
-
Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In this state, the solution is metastable and requires an energy input to trigger crystal formation.[5]
Troubleshooting Strategies:
-
Induce Nucleation:
-
Increase Concentration:
-
Drastic Cooling: Place the flask in an ice-salt bath to achieve a much lower temperature. This can sometimes force crystallization from a stubborn supersaturated solution.[5]
-
Re-evaluate the Solvent: If none of these methods work, your compound may be too soluble in the chosen solvent. You will need to either switch to a less effective solvent or use a mixed-solvent system.
Question 3: My final product has a low yield. How can I improve the recovery?
Answer:
A low yield suggests that a significant amount of your product was lost during the recrystallization process. Several factors can contribute to this:
-
Using Too Much Solvent: This is a primary cause of low recovery, as a substantial amount of the compound will remain in the "mother liquor" after filtration.[3]
-
Premature Crystallization: If crystals form in the hot solution during gravity filtration to remove insoluble impurities, product will be lost on the filter paper.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in incomplete precipitation of the product.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of the product.
Troubleshooting Strategies:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] Work in small solvent additions.
-
Second Crop of Crystals: Concentrate the mother liquor by boiling off some of the solvent and re-cooling it. This will often yield a second, albeit less pure, batch of crystals that can be collected.
-
Prevent Premature Crystallization: When performing hot filtration, use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot by placing it on a steam bath or hot plate.[7]
-
Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., an ice bath) for an adequate amount of time to maximize crystal formation.
-
Proper Washing Technique: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. The cold solvent will wash away impurities adhering to the crystal surface without dissolving a significant amount of the product.
Question 4: The recrystallized crystals are still colored. How do I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugated systems. These can become trapped in the crystal lattice if not removed.
Troubleshooting Strategy:
-
Use Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities.
-
After dissolving your crude this compound in the hot solvent, remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can adsorb your product and reduce the yield.
-
Swirl the hot solution with the charcoal for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.
-
Allow the colorless solution to cool and crystallize as usual.[1]
-
Experimental Protocols & Data
Solvent Selection for Recrystallization
The ideal solvent for recrystallization should dissolve the compound poorly at room temperature but very well at its boiling point.[8][9] For this compound, a moderately polar compound, suitable solvents are likely to be alcohols, esters, or aromatic hydrocarbons. A mixed-solvent system may also be effective.[10]
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Add the potential solvent dropwise at room temperature, swirling after each drop, until you have added about 0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[9]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath until the solvent boils. Continue to add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. A good solvent will produce a large quantity of crystalline solid.
The following table provides a starting point for solvent selection based on general principles.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Water | 100 | 80.1 | Likely too polar; this compound is probably insoluble. Could be used as an anti-solvent. |
| Ethanol | 78 | 24.5 | Good starting point. Often effective for compounds with moderate polarity. A related compound, 5,5-diphenylimidazolidine-2,4-dione, is recrystallized from ethanol.[11] |
| Isopropanol | 82 | 19.9 | Similar to ethanol, may offer slightly different solubility characteristics. |
| Ethyl Acetate | 77 | 6.0 | A less polar option that may work well. |
| Toluene | 111 | 2.4 | A non-polar option. The high boiling point allows for a large solubility gradient. |
| Acetone | 56 | 21.0 | A polar aprotic solvent. Its low boiling point may not provide a wide enough solubility range. |
Workflow for Single-Solvent Recrystallization
This diagram outlines the standard procedure for recrystallization from a single solvent.
Caption: Decision tree for common recrystallization failures.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]
-
Pordea, A., & Viirre, R. D. (2010). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3087. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Retrieved from [Link]
-
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. Retrieved from [Link]
-
Singh, S., & Singh, J. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Biological & Environmental Problems & Solutions, 2(27), 1-5. Retrieved from [Link]
Sources
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- 4. reddit.com [reddit.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bepls.com [bepls.com]
Technical Support Center: Optimization of Reaction Conditions for Imidazolidinone Formation
Welcome to the technical support center for imidazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this crucial reaction. Imidazolidinones are pivotal structural motifs in pharmaceuticals, chiral auxiliaries, and organocatalysis.[1][2] However, their synthesis can present challenges, from low yields to difficulties in purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of imidazolidinones. The format follows a logical progression from symptom to solution.
Q1: My reaction shows low to no product formation. What should I investigate?
Symptom: Analysis of the crude reaction mixture by TLC, GC-MS, or NMR shows primarily unreacted starting materials.
Possible Causes & Suggested Solutions:
-
Catalyst Inactivity or Incompatibility: The chosen catalyst may be unsuitable for your specific substrates or may have degraded.
-
Solution: If using an organocatalyst like a MacMillan catalyst for asymmetric synthesis, ensure it is the correct generation for your transformation.[3][4] For base-catalyzed reactions, the strength of the base is critical; stronger bases like BEMP have shown higher activity than weaker ones like DBU or TMG for certain hydroamidations.[5] For metal-catalyzed processes (e.g., Pd, Cu), ligand choice is crucial, and the catalyst's oxidation state must be appropriate for the desired mechanism.[1] Verify the catalyst's quality and consider screening a panel of different catalysts.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in reactant solubility and can influence reaction pathways and rates.
-
Solution: Low reactant solubility can hinder the reaction.[6] A solvent screen is highly recommended. For cyclization of diamines with CDI, dichloromethane (DCM) has been shown to provide significantly higher yields (98%) compared to THF (21%) or toluene (<5%).[2][6] In other systems, polar aprotic solvents like acetonitrile or DMF are effective.[5][7] For iminium catalysis, protic solvents can accelerate the initial iminium ion formation.[8][9]
-
-
Incorrect Temperature: Many reactions have a narrow optimal temperature range.
-
Solution: Temperature is often a key factor influencing yield.[6] If the reaction is run at room temperature without success, try gentle heating (e.g., 40-50 °C). Conversely, for highly exothermic reactions or those where selectivity is an issue, cooling may be necessary. Some base-catalyzed hydroamidations proceed efficiently at room temperature, avoiding the need for heating.[5]
-
-
Presence of Water: Many catalysts and intermediates are sensitive to moisture.
-
Solution: Unless water is explicitly part of the reaction medium, use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can be removed from reaction mixtures azeotropically before adding key reagents.[10]
-
Q2: The reaction works, but the yield is poor. How can I improve it?
Symptom: The desired product is formed, but the isolated yield is consistently below expectations.
Possible Causes & Suggested Solutions:
-
Reversible or Competing Side Reactions: The formation of the desired product might be reversible, or starting materials could be consumed in non-productive pathways.
-
Solution: In some imidazolidinone-catalyzed reactions, the key cycloaddition step can be reversible.[8] Adjusting the temperature or concentration may shift the equilibrium. In syntheses starting from ethylenediamine carbamate, a sequential reaction can occur, forming an undesired urea byproduct; optimizing for a continuous flow setup with lower temperatures can dramatically increase selectivity for the desired imidazolidinone.[11]
-
-
Substrate-Related Issues: The electronic or steric properties of your starting materials can significantly impact reactivity.
-
Solution: Electron-withdrawing groups on an aromatic aldehyde can facilitate cyclization, whereas bulky or electron-donating groups may hinder it and lower the yield.[6] If you suspect steric hindrance is an issue, you may need to redesign the substrate or use a less sterically demanding catalyst.
-
-
Inefficient Purification: The product may be lost during workup or chromatography.
-
Solution: Some traditional methods involving urea can produce polymeric impurities, making purification exceptionally difficult.[12] Optimize your purification protocol. Test different solvent systems for column chromatography or explore alternative methods like recrystallization or distillation. Ensure the product is stable to the conditions used (e.g., silica gel, temperature).
-
Q3: I'm getting a mixture of regioisomers or diastereomers. How can I improve selectivity?
Symptom: NMR analysis indicates the presence of multiple isomers, complicating purification and reducing the yield of the target molecule.
Possible Causes & Suggested Solutions:
-
Poor Regiocontrol: The cyclization or addition step is not occurring at the desired position.
-
Solution: Regioselectivity can be highly dependent on the reaction conditions. In acid-catalyzed reactions of N-(2,2-dialkoxyethyl)ureas, decreasing the amount of trifluoroacetic acid (TFA) catalyst was found to significantly improve regioselectivity, preventing the formation of undesired 5-substituted isomers.[13] Solvent choice can also be a powerful tool for controlling regioselectivity.[7]
-
-
Poor Stereocontrol (for asymmetric reactions): The catalyst is not providing effective enantiofacial discrimination.
-
Solution: For organocatalyzed reactions, the catalyst structure is paramount. Second-generation MacMillan catalysts, for example, often provide superior stereocontrol compared to first-generation ones.[3][14] The catalyst must effectively shield one face of the activated intermediate to direct the incoming nucleophile.[14] Temperature can also have a profound effect; lowering the temperature often increases enantioselectivity. Ensure the catalyst loading is sufficient, as the uncatalyzed background reaction will be non-selective.
-
Frequently Asked Questions (FAQs)
Q: How do I select the appropriate catalyst for my imidazolidinone synthesis?
A: The choice of catalyst depends entirely on the synthetic strategy:
-
Organocatalysts (e.g., MacMillan Imidazolidinones): These are the catalysts of choice for asymmetric synthesis, particularly for reactions involving α,β-unsaturated aldehydes or ketones. They operate via iminium or enamine catalysis to activate the substrate and provide a chiral environment.[3][15]
-
Metal Catalysts (Pd, Cu, Ni, Rh): These are used for specific bond-forming reactions such as the diamination of alkenes, aziridine ring expansions, or C-H amination.[1][13][16] The specific metal and ligand system must be tailored to the desired transformation.
-
Base Catalysts (NaOtBu, BEMP, TBD): Strong bases are often used in intramolecular hydroamidation/hydroamination reactions of ureas to form the imidazolidinone ring.[5][10] The phosphazene base BEMP has been shown to be particularly effective, enabling reactions at room temperature with very short reaction times.[5][16]
-
Acid Catalysts (TFA, Lewis Acids): Acids are typically used to promote condensation and cyclization by activating carbonyls or generating iminium ion intermediates from acetals.[9][13]
Q: What is the role of the solvent in imidazolidinone formation?
A: The solvent is not merely an inert medium; it is an active participant in the reaction that can influence:
-
Solubility: Poor solubility of reactants is a common cause of reaction failure. A solvent that fully dissolves all components at the reaction temperature is essential.[6]
-
Reaction Rate: Protic solvents (e.g., alcohols) can accelerate the formation of the key iminium ion intermediate in MacMillan-type organocatalysis.[8][9]
-
Selectivity: The polarity and coordinating ability of the solvent can dictate the regiochemical outcome of a reaction. For example, using DMF as a solvent can promote the exclusive formation of one regioisomer over others.[7]
-
Mechanism: In some cases, the solvent can directly intercept intermediates, altering the course of the reaction.[8]
Q: How critical is temperature control?
A: Temperature is one of the most significant factors affecting both reaction yield and selectivity.[6] While some modern protocols are robust enough to run at ambient temperature[5], many reactions require specific thermal conditions. For reactions with a high activation energy, heating is necessary to achieve a reasonable rate. For asymmetric reactions, lower temperatures often lead to higher enantiomeric excess (ee) by magnifying the small energy difference between the diastereomeric transition states. A temperature screening study is almost always a worthwhile optimization step.
Visualizations: Mechanism & Workflow
The MacMillan Organocatalytic Cycle
This diagram illustrates the generally accepted mechanism for imidazolidinone-catalyzed reactions of α,β-unsaturated aldehydes, proceeding through a key iminium ion intermediate.[15][17]
Caption: Fig 1. Iminium ion activation cycle in MacMillan catalysis.
Troubleshooting Workflow for a Failed Reaction
Use this flowchart to diagnose and resolve an unsuccessful imidazolidinone synthesis experiment.
Caption: Fig 2. A logical workflow for troubleshooting failed reactions.
Data Summary Tables
For effective optimization, comparing quantitative data is essential. The following tables summarize the impact of key variables reported in the literature.
Table 1: Effect of Solvent on Imidazolidin-2-one Cyclization Yield
Reaction: Cyclization of N,N'-dibenzyl-trans-(R,R)-diaminocyclohexane with carbonyldiimidazole (CDI).[2][6]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 20 | 64 | < 5 |
| THF | 20 | 64 | 21 |
| DCM | 40 | 17 | 98 |
Table 2: Comparison of Base Catalysts for Imidazolidinone Herbicide Synthesis
Reaction: Cyclization to form the Imazamox core.[10]
| Catalyst System | Catalyst Type | Solvent | Yield (%) |
| Sodium tert-butoxide | Strong Base | Toluene | ~72.1 |
| Potassium tert-butoxide | Strong Base | Xylene | ~80.1 |
Experimental Protocols
The following are generalized, step-by-step protocols based on established literature procedures. Always perform a thorough safety assessment before conducting any experiment.
Protocol 1: Base-Catalyzed Intramolecular Hydroamidation of a Propargylic Urea
Based on the procedure by Della Ca', et al. for the synthesis of 2-imidazolidinones.[5]
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the propargylic urea substrate (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (typically to a concentration of 0.1 M).
-
Catalyst Addition: Add the phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyst (e.g., 5 mol %).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1 hour.[5]
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure imidazolidin-2-one product.
Protocol 2: Cyclization of a Diamine with Carbonyldiimidazole (CDI)
Based on the optimized conditions from Valenzuela, et al.[2][6]
-
Preparation: To a dry, inert-atmosphere flask equipped with a magnetic stir bar, add the diamine substrate (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) (e.g., to 0.1 M).
-
CDI Addition: Add carbonyldiimidazole (CDI) (typically 1.1-1.2 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at the optimized temperature (e.g., 40 °C). Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove imidazole byproducts, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
References
- Brazier, J. B., Jones, K. M., Platts, J. A., & Tomkinson, N. C. O. (2011). On the roles of protic solvents in imidazolidinone-catalyzed transformations. Angewandte Chemie, 50(7), 1613-1616.
- BenchChem. (n.d.). A Comparative Guide to Catalysts in Imidazolinone Herbicide Synthesis. BenchChem Tech Support.
-
Pelliccia, S., & D’hooghe, M. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 123. [Link]
-
Valenzuela, M., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. [Link]
-
Royal Society of Chemistry. (2015). Imidazolidinones as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2. [Link]
-
Valenzuela, M., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. National Institutes of Health. [Link]
-
Caprara, C., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26495–26503. [Link]
-
Al-Hourani, B. J., et al. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones. National Institutes of Health. [Link]
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link]
-
Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4437. [Link]
-
Antenucci, A., Dughera, S., & Renzi, P. (2024). Synthesis of MacMillan imidazolidinones belonging to the 1st, 2nd and 3rd generation. ResearchGate. [Link]
-
Park, S., et al. (2023). Continuous Flow Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate in Ethylenediamine Solvent over the CeO2 Catalyst. ACS Catalysis, 13(1), 609–621. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones. organic-chemistry.org. [Link]
-
Seidel, D. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6356–6359. [Link]
-
ResearchGate. (2025). Preparation of the MacMillan Imidazolidinones. ResearchGate. [Link]
-
Wulff, W. D. (n.d.). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. MSU Chemistry. [Link]
-
MacMillan Group. (n.d.). Asymmetric Synthesis Enabled by Metal-Free Catalysis. MacMillan Group Website. [Link]
- Google Patents. (2011). CN102030711A - Synthesis method of 2-imidazolidinone.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 13. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jk-sci.com [jk-sci.com]
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- 17. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Resolution of Stereoisomers of 4,5-Diphenyl-2-imidazolidinone
Welcome to the technical support guide for the resolution of 4,5-diphenyl-2-imidazolidinone stereoisomers. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges and their solutions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in isolating the desired stereoisomers.
Understanding the Stereochemistry of this compound
Before attempting a resolution, it is critical to understand the stereochemistry of your starting material. This compound exists as two primary stereoisomers:
-
cis (or meso)-4,5-Diphenyl-2-imidazolidinone: In this isomer, the two phenyl groups are on the same side of the imidazolidinone ring. Due to a plane of symmetry, this molecule is achiral and does not exist as a pair of enantiomers. It cannot be resolved.[1]
-
trans-4,5-Diphenyl-2-imidazolidinone: Here, the phenyl groups are on opposite sides of the ring. This configuration lacks a plane of symmetry, making the molecule chiral. It exists as a pair of non-superimposable mirror images (enantiomers), typically produced as a 1:1 racemic mixture. This racemic mixture is the subject of chiral resolution.[1]
The troubleshooting and FAQ sections below exclusively address the separation of the trans enantiomers.
Caption: Initial decision workflow for resolving trans-4,5-diphenyl-2-imidazolidinone.
Part 1: Chiral Chromatography (HPLC/SFC) Troubleshooting Guide
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most direct and widely used methods for both analytical and preparative separation of enantiomers.[2][3] The core principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Q1.1: I'm starting from scratch. How do I select the right chiral column?
Answer: The most effective approach is an empirical column screening process. For compounds like this compound, which contains aromatic rings and hydrogen-bonding sites (N-H, C=O), polysaccharide-based CSPs are the most successful starting point.[4][5]
Expertise & Experience: These columns, featuring cellulose or amylose derivatives coated or immobilized on a silica support, create chiral cavities and surfaces. Separation is primarily driven by a combination of hydrogen bonds, π-π stacking interactions with the phenyl groups, and steric hindrance.[5] We recommend screening a set of columns with different polysaccharide derivatives to maximize your chances of finding a suitable separation.
| Chiral Stationary Phase (CSP) | Selector Type | Common Mobile Phase Modes | Primary Interactions |
| Chiralpak® IA / IB / IG | Immobilized Amylose Derivatives | Normal, Reversed, Polar Organic | π-π stacking, H-bonding, Steric fit |
| Chiralcel® OD / OJ / OZ | Coated/Immobilized Cellulose Derivatives | Normal, Reversed, Polar Organic | H-bonding, Dipole-dipole, Steric fit |
This table summarizes common starting points based on published separations of similar heterocyclic compounds.[3][5][6]
Q1.2: Troubleshooting: I see only one peak or very poor resolution (Rs < 1.0). What should I adjust?
Answer: This is a common issue where the CSP is not discriminating enough between the enantiomers under the current conditions. Your strategy should be to systematically alter the mobile phase to enhance the differential interactions.
Causality-Driven Protocol:
-
Modify the Alcohol Modifier (Normal Phase): In normal phase (e.g., Hexane/Isopropanol), the alcohol competes with the analyte for hydrogen bonding sites on the CSP.
-
Decrease Alcohol %: This can increase retention and improve resolution as the analyte interacts more strongly with the CSP.
-
Switch Alcohol Type: Change from isopropanol (IPA) to ethanol (EtOH). EtOH is more polar and a better hydrogen bond donor/acceptor, which can fundamentally change the selectivity and sometimes dramatically improve resolution.[7]
-
-
Add an Acidic/Basic Modifier: The N-H protons and the carbonyl oxygen of the imidazolidinone ring are key interaction points. Small amounts (0.1%) of an acid (e.g., Trifluoroacetic Acid, TFA) or a base (e.g., Diethylamine, DEA) can protonate or deprotonate the analyte or the CSP surface, sharpening peak shape and altering selectivity.
-
Adjust Temperature: Lowering the column temperature often enhances enantioselectivity. The thermodynamic differences (ΔΔH° and ΔΔS°) between the two enantiomer-CSP interactions become more pronounced at lower temperatures, typically leading to better resolution.
-
Switch to a Different Mobile Phase Mode: If normal phase fails, consider reversed-phase (e.g., Water/Acetonitrile with a buffer) or polar organic mode (e.g., Acetonitrile/Methanol). Some immobilized CSPs are robust enough for this.[5]
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
Q1.3: I'm considering preparative scale-up. Is SFC a better option than HPLC?
Answer: Yes, for preparative separations, SFC is often superior.
Expertise & Experience: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity. This translates to faster separations, reduced solvent consumption (and cost), and easier product recovery since the CO2 simply evaporates. While the initial investment is higher, the operational efficiency for separating multi-gram to kilogram quantities makes it a preferred industrial method.[8] The method development principles (column choice, modifiers) are very similar to normal phase HPLC.
Part 2: Diastereomeric Salt Resolution FAQs
This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This creates a pair of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization.[9]
Q2.1: Can I use this method for this compound? It doesn't have a strong acidic or basic group.
Answer: This is the primary challenge. Standard diastereomeric salt resolution works best with compounds that have a distinct acidic (e.g., carboxylic acid) or basic (e.g., amine) handle for salt formation.[8][9] The imidazolidinone N-H protons are only weakly acidic (pKa is high).
Trustworthiness: While challenging, it is not impossible. The strategy would involve deprotonating the N-H with a strong, achiral base to form an anion, which is then reacted with a chiral cation (e.g., the protonated form of a chiral amine). A more common approach, however, would be to use a chiral acid as the resolving agent. The process requires careful screening.
Self-Validating Protocol for Screening:
-
Select Resolving Agents: Choose a variety of commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).[10]
-
Screen Solvents: In parallel, test a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, isopropanol) for each racemate-agent pair.
-
Observe Crystallization: The goal is to find a combination where one of the two diastereomeric salts preferentially crystallizes out of solution, leaving the other dissolved. A successful hit is a condition that yields a crystalline solid.
-
Analyze the Solid: The isolated solid must be analyzed. First, liberate the enantiomer by neutralizing the salt with a base. Then, analyze the enantiomeric excess (e.e.) of the recovered this compound using a developed chiral HPLC method. A high e.e. indicates a successful resolution.[11]
Caption: General workflow for diastereomeric salt resolution.
Q2.2: My resolution yield is low, or the enantiomeric excess (e.e.) is poor after crystallization. Why?
Answer: This often points to the formation of a eutectic mixture or unfavorable crystallization kinetics.
Expertise & Experience: The two diastereomers and the solvent form a system with a specific phase diagram.[12] If the eutectic composition is close to 50:50, it will be very difficult to isolate one diastereomer in high purity by crystallization. Furthermore, if crystallization is too rapid, the undesired diastereomer can get trapped in the crystal lattice, lowering the purity.
Troubleshooting Steps:
-
Change the Solvent: This is the most powerful variable, as it can drastically alter the solubilities of both diastereomers and shift the eutectic point.
-
Optimize Cooling Rate: A slow, controlled cooling profile often yields purer crystals than rapid crashing out of solution.
-
Recrystallize: A second crystallization of the enriched solid can significantly improve its diastereomeric (and thus, final enantiomeric) purity.
-
Switch the Resolving Agent: If one agent gives poor results, a structurally different one may form salts with much more divergent solubilities.
Part 3: Enzymatic Resolution
Q3.1: Is enzymatic resolution a practical option?
Answer: It is a potential, though less common, alternative. Enzymatic resolution is a form of kinetic resolution where an enzyme (often a lipase or esterase) selectively catalyzes a reaction on one enantiomer faster than the other.[13]
Causality & Mechanism: For this to work, you would first need to derivatize your this compound to introduce a group that an enzyme can act upon, such as an ester. For example, one of the N-H groups could be acylated. Then, a lipase could be screened for its ability to selectively hydrolyze the ester of one enantiomer back to the N-H form.
R-NH-Acyl + S-NH-Acyl --(Lipase)--> R-NH-H + S-NH-Acyl
The key limitations are:
-
Requires Derivatization: Adds extra synthesis and purification steps.
-
Maximum 50% Yield: Since one enantiomer is consumed to produce the other, the theoretical maximum yield for the desired product is 50%. The unreacted starting material can be recovered, but this adds complexity.[14]
-
Screening Required: A significant screening effort is needed to find an enzyme with high activity and selectivity (E-value) for the specific substrate.[15]
This method is powerful when other methods fail or for specific biocatalytic applications but is generally not the first choice for this class of compounds compared to chiral chromatography.
References
- SIELC Technologies. (n.d.). Separation of 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- on Newcrom R1 HPLC column.
-
Toumi, A., et al. (2021). Synthesis and chiral separation of atropisomers of 4,5-Di methyl ∆4 N-phenyl N-aryl imidazoline-2-thione derivatives. Chirality, 33(6), 264-273. Retrieved from [Link]
-
Carotti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633. Retrieved from [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from [Link]
-
Pohl, A., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 23(29), 5073-5082. Retrieved from [Link]
-
Khan Academy. (2014). Resolution by diastereomeric salts. YouTube. Retrieved from [Link]
-
Sekkour, K., et al. (2021). Synthesis and chiral separation of atropisomers of 4,5-Di methyl Δ4 N-phenyl N-aryl imidazoline-2-thione derivatives. Request PDF on ResearchGate. Retrieved from [Link]
-
Matejková, M., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4991. Retrieved from [Link]
-
Pálovics, E., et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Chemical Engineering and Chemistry Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
Ferguson, G. W., & Viirre, R. D. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E, 65(11), o3087. Retrieved from [Link]
-
Mamko, K., et al. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. ResearchGate. Retrieved from [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Toumi, A., et al. (2021). Synthesis and Chiral Separation of Atropisomers of 4,5-Di Methyl ∆4 N-Phenyl N-Aryl Imidazoline-2-thione Derivatives. Request PDF on ResearchGate. Retrieved from [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705-723. Retrieved from [Link]
-
de Sousa, J. S., et al. (2020). Enantiomers and Their Resolution. Molecules, 25(8), 1990. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Hsiao, C.-D., et al. (2004). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Request PDF on ResearchGate. Retrieved from [Link]
-
Janeczko, T., et al. (2018). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules, 23(11), 2962. Retrieved from [Link]
-
Ríos-Lombardía, N., et al. (2009). Enzymatic resolution of 5-hydroxy- and 8-hydroxy-2-tetralols using immobilized lipases. Request PDF on ResearchGate. Retrieved from [Link]
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- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and chiral separation of atropisomers of 4,5-Di methyl ∆4 N-phenyl N-aryl imidazoline-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4,5-Diphenyl-2-imidazolidinone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of meso-4,5-Diphenyl-2-imidazolidinone. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges encountered during the scale-up of this valuable synthetic intermediate. Our focus is on providing not just solutions, but a foundational understanding of the reaction's causality, enabling robust and reproducible outcomes.
Overview of the Synthetic Pathway
The most reliable and stereochemically controlled synthesis of meso-4,5-Diphenyl-2-imidazolidinone proceeds via a two-step process. This pathway is favored for its high yield and explicit control, yielding the cis (meso) diastereomer, which is critical for many applications.[1]
The process begins with the exhaustive hydrolysis of a readily prepared imine-amide precursor to form meso-1,2-diamino-1,2-diphenylethane. This diamine is then cyclized using a carbonylating agent, most commonly 1,1'-carbonyldiimidazole (CDI), to afford the target compound.
Caption: High-level workflow for the two-step synthesis of meso-4,5-Diphenyl-2-imidazolidinone.
Troubleshooting Guide: From Lab Bench to Scale-Up
This section addresses common issues encountered during synthesis, categorized by the stage at which they appear.
Stage 1: Exhaustive Hydrolysis
The primary challenge in this step is ensuring the complete cleavage of both the imine and amide bonds without causing epimerization or degradation.
| Symptom / Observation | Potential Root Cause | Recommended Action & Scientific Rationale |
| Low Yield of Diamine Intermediate | Incomplete Hydrolysis: The reaction requires harsh conditions and prolonged heating. Insufficient time or temperature will leave starting material or mono-hydrolyzed intermediates. | Action: Ensure a consistent reflux temperature and extend the reaction time if necessary. Rationale: Both the imine and amide functionalities require strong acidic conditions for cleavage. The four-day reflux period reported in the literature is essential for driving the reaction to completion.[1] Monitor reaction progress using TLC or LC-MS by taking aliquots (after careful quenching and extraction) to confirm the disappearance of the starting material. |
| Degradation of Product: The diamine product, while stable, can be susceptible to oxidation or side reactions under prolonged, harsh conditions, especially if impurities are present. | Action: Use high-purity reagents and solvents. Ensure the reaction is maintained under an inert atmosphere (e.g., Nitrogen) during scale-up to minimize oxidative degradation. | |
| Product Fails to Crystallize/Oils Out During Work-up | Residual Acetic Acid: Incomplete removal of acetic acid can lead to the formation of acetate salts, which are often more soluble or hygroscopic. | Action: After the initial ether wash of the HBr salt, ensure the solid is thoroughly dried under vacuum. During the basic extraction, ensure the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the diamine. |
| Incorrect pH during Extraction: The diamine is soluble in acidic conditions (as the salt) and organic solvents in its free-base form. Improper pH control will lead to poor phase separation and yield loss. | Action: Use a calibrated pH meter. During the work-up, the solid filtrate (diamine dihydrobromide salt) is added to a cold, concentrated NaOH solution to generate the free base for extraction.[1] |
Stage 2: Carbonylative Cyclization
This step is generally high-yielding, but sensitive to moisture and stoichiometry.
| Symptom / Observation | Potential Root Cause | Recommended Action & Scientific Rationale |
| Low Yield of Final Product | Moisture Contamination: 1,1'-Carbonyldiimidazole (CDI) is highly sensitive to moisture and will rapidly hydrolyze, rendering it inactive. | Action: Use anhydrous solvents (e.g., DCM) and perform the reaction under a strict inert atmosphere. Dry all glassware thoroughly. Use freshly opened or properly stored CDI. |
| Incorrect Stoichiometry or Addition Rate: While the literature uses a slight excess of CDI, a large excess can lead to side products.[1] Adding the CDI solution too quickly can cause localized heating and potential side reactions. | Action: On scale-up, add the CDI solution dropwise via an addition funnel, maintaining the internal temperature at 0-5 °C. Use a precise charge of CDI (approx. 2.1 equivalents relative to the diamine). | |
| Product is Difficult to Purify / Off-Color | Formation of Urea Byproducts: If the diamine starting material contains primary amine impurities, or if the reaction is not driven to completion, linear urea or oligomeric byproducts can form. | Action: Use highly pure diamine from the previous step. Ensure efficient stirring during the CDI addition to prevent localized concentration gradients. The work-up procedure involving a methanol/NaOH wash is designed to hydrolyze unreacted CDI and some side products.[1] |
| Final Product has Broad Melting Point | Presence of Stereoisomers: Although the synthesis is designed to be stereoretentive, harsh conditions or certain impurities could theoretically cause minor epimerization, leading to contamination with the trans-isomer. | Action: Confirm stereochemical purity using ¹H NMR. The meso-isomer has a characteristic singlet for the two equivalent methine protons (δ 5.17 ppm in CDCl₃), while the trans-isomer would show a different coupling pattern.[1] Recrystallization from a suitable solvent (e.g., methanol/water) is often sufficient to purify the desired meso-isomer. |
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Caption: A troubleshooting flowchart for diagnosing low-yield issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is 1,1'-Carbonyldiimidazole (CDI) used instead of phosgene or triphosgene? A: While phosgene and its solid surrogate triphosgene are classic carbonylating agents, they are extremely toxic and require specialized handling procedures. CDI is a stable, crystalline solid that is much safer to handle, especially during scale-up. It reacts with the diamine to form the cyclic urea under mild conditions, releasing imidazole as a byproduct, which is easily removed during work-up. This makes the process more amenable to standard pharmaceutical manufacturing environments.
Q2: Can I change the solvent from dichloromethane (DCM) in the cyclization step? A: Yes, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile (ACN) could be used, provided they are anhydrous. However, DCM is often preferred for its ability to dissolve the diamine and the CDI, its relatively low boiling point for easy removal, and its inertness under the reaction conditions. A solvent screen is recommended if you intend to replace DCM, paying close attention to solubility and reaction kinetics.
Q3: The hydrolysis step takes four days. Can this be accelerated? A: Accelerating this step is challenging due to the stability of the amide bond. Microwave-assisted hydrolysis could potentially shorten the reaction time, but this requires specialized equipment and careful process development to ensure even heating and prevent pressure buildup, which can be a significant challenge on a larger scale. For conventional reactors, increasing the concentration of HBr or the temperature may lead to degradation and is not recommended without thorough investigation. The most reliable approach is to adhere to the validated time and temperature.[1]
Q4: How do I confirm the stereochemistry of the final product? A: The primary method is ¹H NMR spectroscopy. The meso (cis) isomer possesses a C₂ plane of symmetry, making the two protons at the 4- and 5-positions chemically equivalent. This results in a sharp singlet in the proton NMR spectrum (around 5.17 ppm in CDCl₃).[1] The trans isomer lacks this symmetry, and these protons would be inequivalent, leading to a more complex splitting pattern (likely a pair of doublets). Additionally, crystal structure determination confirms the cis relationship between the phenyl groups.[1][2]
Q5: What are the critical in-process controls (IPCs) for scale-up? A: For a robust and reproducible process, the following IPCs are critical:
-
Step 1 (Hydrolysis):
-
Reaction Completion: TLC or LC-MS analysis of an aliquot to confirm the complete consumption of the imine-amide precursor.
-
Purity Check: An HPLC purity check of the isolated diamine intermediate before proceeding.
-
-
Step 2 (Cyclization):
-
Moisture Content: Karl Fischer titration of the solvent and diamine starting material to ensure anhydrous conditions (<0.05% water).
-
Temperature Control: Continuous monitoring of the internal reaction temperature during CDI addition.
-
Reaction Completion: TLC or LC-MS to confirm the disappearance of the diamine.
-
Experimental Protocols
Protocol 1: Synthesis of meso-1,2-Diamino-1,2-diphenylethane[1]
-
Reaction Setup: In a reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe, suspend the imine-amide precursor (1.0 eq) in a mixture of glacial acetic acid (5 volumes) and 48% aqueous HBr (10 volumes).
-
Hydrolysis: Heat the mixture to reflux (approx. 120-125 °C) and maintain for 4 days.
-
Isolation of Salt: Cool the mixture in an ice bath to 0-5 °C. Add diethyl ether (9-10 volumes) and stir vigorously for 30 minutes. Filter the resulting solid and wash thoroughly with diethyl ether to yield the diamine dihydrobromide salt.
-
Free-Basing and Extraction: Suspend the solid salt in ice-cold 40% aqueous NaOH (approx. 5 volumes). Extract the aqueous slurry with dichloromethane (3 x 7 volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the resulting solid from water to obtain pure meso-1,2-diamino-1,2-diphenylethane.
Protocol 2: Synthesis of meso-4,5-Diphenyl-2-imidazolidinone[1]
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, temperature probe, and addition funnel under a nitrogen atmosphere, dissolve meso-1,2-diamino-1,2-diphenylethane (1.0 eq) in anhydrous dichloromethane (10 volumes). Cool the solution to 0-5 °C in an ice bath.
-
CDI Addition: Separately, dissolve 1,1'-carbonyldiimidazole (2.1 eq) in anhydrous dichloromethane (50 volumes). Add this solution dropwise to the cooled diamine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Remove the solvent by evaporation under reduced pressure. To the resulting solid, add methanol (40 volumes) and cool to 0-5 °C. Add 40% aqueous NaOH (4 volumes) and stir for 30 minutes.
-
Crystallization: Evaporate the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 1 with 0.5 M HCl.
-
Isolation: The product will crystallize out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield meso-4,5-diphenyl-2-imidazolidinone.
References
-
Viirre, J. A., Geiger, D. B., & Rutenberg, A. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]
-
Patil, S., Joshi, R., & Kumbhar, A. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bio-Science Execution and Language Processing Society, 12(6). [Link]
-
Cimarelli, C., & Palmieri, G. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3318–3327. [Link]
-
Saeed, S., Rashid, N., & Ali, M. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(10), 768-775. [Link]
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Al-Saadi, M. S. D., & Nuzal, J. K. (2017). Synthesis and characterization of new 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. Journal of Applied Sciences Research, 13(1), 31-40. [Link]
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Pace, V., & Holzer, W. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 23(12), 3209. [Link]
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Al-Majidi, S. M. H., & Qabel, H. A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]
-
Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. International Journal of Science and Research (IJSR), 11(4), 4125-4129. [Link]
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PubChem. (n.d.). 4,5-Diphenyl-2-imidazolidinone. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2009). meso-4,5-Diphenyl-imidazolidin-2-one. PubMed. [Link]
Sources
Technical Support Center: 4,5-Diphenyl-2-imidazolidinone Reactions
Welcome to the technical support center for stereoselective reactions involving the 4,5-diphenyl-2-imidazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice to ensure high diastereoselectivity and avoid common pitfalls such as epimerization.
Introduction to the this compound Auxiliary
The trans-4,5-diphenyl-2-imidazolidinone is a C₂-symmetric chiral auxiliary valued for its rigid structure and the significant steric bulk of the two phenyl groups. This framework provides a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as enolate alkylations, aldol additions, and Michael reactions. However, like all chiral auxiliaries, its successful application hinges on a nuanced understanding of reaction mechanisms and precise control over experimental parameters to prevent loss of stereochemical integrity through processes like epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in reactions using the this compound auxiliary?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters.[1] In the context of using an N-acyl this compound auxiliary, this typically refers to the unintended inversion of the newly formed stereocenter at the α-carbon of the acyl group. This leads to the formation of a diastereomeric impurity that is often difficult to separate from the desired product due to similar physical properties. The presence of this unwanted diastereomer compromises the stereochemical purity of your final compound, which is a critical quality attribute in drug development and the synthesis of complex molecules.
Q2: What is the primary mechanism leading to epimerization in these reactions?
A2: The most common pathway for epimerization in this system is through the formation of a planar enolate intermediate.[1] When the N-acylated auxiliary is treated with a base to generate the nucleophile for a subsequent reaction (e.g., alkylation), a proton is abstracted from the α-carbon. This creates a planar, achiral enolate. If this enolate has a sufficient lifetime before it reacts, it can be re-protonated from either face, leading to a loss of the original stereochemical information and resulting in a mixture of diastereomers.
Q3: Are certain substrates or reaction types more prone to epimerization when using this auxiliary?
A3: Yes. Substrates with α-protons that are particularly acidic are more susceptible to epimerization. This includes substrates where the α-carbon is attached to electron-withdrawing groups that can further stabilize the negative charge of the enolate. Additionally, reactions that require prolonged exposure to basic conditions or elevated temperatures increase the risk of epimerization.
Troubleshooting Guide: Loss of Diastereoselectivity
Experiencing poor diastereoselectivity (a low diastereomeric ratio, d.r.) is a common challenge. This guide provides a systematic approach to diagnosing and resolving this issue.
Core Issue: Uncontrolled Enolate Formation and Longevity
High diastereoselectivity is contingent on forming a single, conformationally locked enolate geometry (typically the Z-enolate in related systems like Evans oxazolidinones) that reacts faster than it epimerizes.[2]
Troubleshooting Workflow Diagram
Sources
Technical Support Center: Reaction Monitoring for 4,5-Diphenyl-2-imidazolidinone Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 4,5-diphenyl-2-imidazolidinone using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The content is structured to offer not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of this compound, a key heterocyclic scaffold, requires careful monitoring to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity. Both TLC and HPLC are powerful chromatographic techniques indispensable for this purpose. TLC offers a rapid, qualitative assessment, while HPLC provides quantitative data with high resolution and sensitivity. This guide will address common challenges and questions for both techniques in the context of this specific synthesis.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is the first line of analysis for quickly assessing the progress of a reaction. It operates on the principle of differential partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase.
Experimental Protocol: Setting Up a Reaction Monitoring TLC
-
Plate Preparation : Use commercially available silica gel plates (e.g., Silica Gel 60 F254). With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the plate.
-
Sample Preparation :
-
Starting Material (SM) : Dissolve a small amount of your limiting starting material (e.g., meso-1,2-diphenylethane-1,2-diamine or benzil) in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of about 1-2 mg/mL.
-
Reaction Mixture (RM) : Withdraw a small aliquot (a few microliters) from your reaction vessel. Dilute it with the same volatile solvent. If your reaction solvent has a high boiling point (e.g., DMF, DMSO), this dilution is crucial to prevent streaking.[1]
-
-
Spotting the Plate :
-
Using a capillary tube, spot the prepared starting material solution on the left side of the origin.
-
Spot the diluted reaction mixture in the center of the origin.
-
Create a "co-spot" on the right by spotting the starting material first, then carefully spotting the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.[1]
-
Ensure spots are small and concentrated for best resolution. Allow the solvent to fully evaporate between applications.[2]
-
-
Development :
-
Prepare a developing chamber (a beaker with a watch glass or a dedicated TLC tank) containing your chosen solvent system (mobile phase). Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures even solvent migration.[2]
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.[3]
-
Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 0.5-1 cm from the top.[4]
-
Immediately mark the solvent front with a pencil.
-
-
Visualization :
-
UV Light : If your compounds are UV-active (the phenyl groups in this compound make it so), view the plate under a UV lamp (254 nm) and circle the visible spots with a pencil.
-
Staining : If spots are not clearly visible or for additional confirmation, use a chemical stain. A potassium permanganate (KMnO₄) stain is often effective for visualizing the reactants and product, which can be oxidized. To use, dip the plate in the stain and gently heat with a heat gun until spots appear.
-
Interpreting the TLC Plate
The key is to observe the disappearance of the starting material spot and the appearance of a new spot for the product in the reaction mixture lane. The reaction is complete when the starting material spot is no longer visible in the reaction lane.[5][6]
The Retention Factor (Rf) is a key parameter calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
More polar compounds interact more strongly with the polar silica gel and will have lower Rf values. This compound, with its two N-H groups and a carbonyl group, is significantly more polar than a less functionalized starting material like benzil.
TLC Troubleshooting Guide & FAQs
This section addresses common issues encountered during TLC monitoring in a question-and-answer format.
Q1: My spots are streaking down the plate. What's wrong?
Answer: Streaking is a common issue that obscures results. The primary causes are:
-
Sample Overloading : The most frequent cause. You have applied too much sample to the baseline.[3][7]
-
Solution : Dilute your sample solution further and re-spot the plate. Aim for faint, small spots.
-
-
Highly Polar Compounds : Acidic or basic functional groups can interact strongly and irregularly with the silica gel.
-
Solution : Add a small amount of acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.5-1% triethylamine) to your eluent to neutralize the active sites on the silica and the compound, leading to sharper spots.[7]
-
-
High-Boiling Point Reaction Solvent : Solvents like DMF or DMSO in your reaction aliquot will not evaporate on the baseline and will streak up the plate with the mobile phase.[1]
-
Solution : Ensure your reaction aliquot is sufficiently diluted with a volatile solvent before spotting. Alternatively, after spotting, place the TLC plate under high vacuum for a few minutes to remove the residual high-boiling solvent before developing.[1]
-
Q2: My spots are all stuck on the baseline (Rf ≈ 0). How can I get them to move?
Answer: This indicates your mobile phase is not polar enough to move the compounds up the silica plate. Your compounds have a much higher affinity for the stationary phase than the mobile phase.
-
Solution : Increase the polarity of your mobile phase. If you are using a mixture like hexane and ethyl acetate, increase the proportion of the more polar solvent (ethyl acetate). For very polar compounds, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[1][8]
Q3: My spots all ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?
Answer: This is the opposite problem: your mobile phase is too polar. The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase for separation to occur.
-
Solution : Decrease the polarity of your mobile phase. If using a hexane/ethyl acetate mixture, increase the proportion of the non-polar solvent (hexane).[8]
Q4: My starting material and product spots are too close together to tell if the reaction is complete.
Answer: Poor resolution between spots can make interpretation difficult.
-
Solution 1: Optimize the Solvent System : The ideal Rf values for good separation are between 0.3 and 0.7.[8] Experiment with different solvent ratios to maximize the distance between your starting material and product spots.
-
Solution 2: Try a Different Solvent System : If adjusting ratios doesn't work, switch to a different solvent combination. For example, if hexane/ethyl acetate fails, try dichloromethane/ethyl acetate or toluene/acetone.
-
Solution 3: Use the Co-spot : The co-spot lane is critical here. If the starting material and product are different, the co-spot will appear as a single elongated spot or two distinct, overlapping spots. If they are the same compound, it will be a single round spot.[1]
Recommended TLC Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard, versatile polar stationary phase suitable for most organic compounds. |
| Starting Eluent | 7:3 Hexane / Ethyl Acetate | A good starting point for moderately polar compounds. Adjust ratio as needed. |
| Alternative Eluents | Dichloromethane / Methanol (95:5) | For more polar compounds that do not move in less polar systems. |
| Visualization | UV (254 nm), KMnO₄ stain | The aromatic rings are UV-active. KMnO₄ visualizes compounds that can be oxidized. |
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides quantitative analysis with superior resolution and sensitivity compared to TLC. For this compound, a Reverse-Phase (RP-HPLC) method is most common, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.
Experimental Protocol: Setting Up an RP-HPLC Analysis
-
System Preparation :
-
Ensure the HPLC system is properly purged and equilibrated with the mobile phase. A stable baseline is critical for accurate analysis.
-
-
Sample Preparation :
-
Prepare a stock solution of a reference standard of your product, if available.
-
Withdraw an aliquot from the reaction mixture. Perform a quench and/or a mini-workup if necessary to remove catalysts or reagents that could damage the column.
-
Dilute the sample to an appropriate concentration (typically in the low µg/mL to ng/mL range) using the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Chromatographic Conditions :
-
Column : A C18 column is a robust starting choice for this compound.
-
Mobile Phase : A mixture of water (A) and an organic solvent like acetonitrile or methanol (B) is typical. Buffers or additives like formic acid or ammonium acetate may be needed to improve peak shape.
-
Elution : An isocratic method (constant mobile phase composition) is simpler for routine monitoring. A gradient method (composition changes over time) may be needed to resolve complex mixtures or elute compounds with widely different polarities.
-
Detection : A UV detector set to a wavelength where the phenyl groups absorb strongly (e.g., 220-260 nm) is suitable.
-
-
Analysis :
-
Inject the starting material, reaction mixture, and product standard.
-
Monitor the chromatogram for the decrease in the starting material peak area and the increase in the product peak area over time.
-
Recommended HPLC Starting Conditions
For a compound like this compound, which is moderately polar and contains basic nitrogen atoms, the following conditions provide a good starting point for method development.
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard, versatile reverse-phase column. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to protonate the analyte and suppress silanol interactions, improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Elution Mode | Isocratic: 60% A / 40% B | A starting point. Adjust the ratio to achieve a reasonable retention time for the product (e.g., 3-10 minutes). |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detector | UV at 254 nm | Phenyl groups provide strong absorbance at this wavelength. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
HPLC Troubleshooting Guide & FAQs
Q1: My peak is tailing severely. What is the cause and how do I fix it?
Answer: Peak tailing for a basic compound like this compound on a silica-based C18 column is often caused by secondary interactions between the basic amine groups of your analyte and acidic residual silanol groups on the stationary phase surface.[9][10]
-
Solution 1: Lower the Mobile Phase pH : Add an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. At a low pH (around 2.5-3), the silanol groups are protonated and less likely to interact with your protonated basic analyte, resulting in a more symmetrical peak.[11]
-
Solution 2: Use a Buffer : If a specific pH needs to be maintained, use a buffer (e.g., ammonium formate or acetate) with a pKa within +/- 1 pH unit of your target pH.[12]
-
Solution 3: Use an End-Capped Column : Modern, high-purity silica columns are "end-capped" to minimize the number of free silanol groups, significantly reducing tailing for basic compounds.[12]
-
Solution 4: Check for Column Contamination/Void : A blocked frit or a void at the head of the column can also cause tailing. Try back-flushing the column (if the manufacturer allows) or replacing the guard column.
Q2: The system pressure is unusually high (or low, or fluctuating).
Answer: Pressure issues are common and can indicate a variety of problems.
-
High Pressure : This is typically due to a blockage.
-
Troubleshooting Steps : Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure drops, the blockage is in the column. If it remains high, the blockage is in the tubing, injector, or detector. A blocked column inlet frit is a common culprit, often caused by unfiltered samples.
-
-
Low Pressure/Fluctuating Pressure : This usually indicates a leak or air in the system.
-
Troubleshooting Steps : Check all fittings for leaks. Degas your mobile phase thoroughly to remove dissolved air. Purge the pump to remove any trapped air bubbles.
-
Q3: I'm seeing "ghost peaks" – peaks that appear in blank injections.
Answer: Ghost peaks are caused by contaminants in the system or carryover from a previous injection.
-
Solution 1: Identify the Source : Run blanks with and without injecting a sample. If the peak appears without an injection, the contamination is in your mobile phase or from a dirty system. If it only appears after a sample injection, it is carryover.
-
Solution 2: Clean the System : Flush the entire system with a strong solvent (like 100% acetonitrile or isopropanol). Ensure you are using high-purity, HPLC-grade solvents for your mobile phase.
-
Solution 3: Optimize Wash Solvents : If carryover is the issue, use a stronger injection port wash solvent to ensure the needle and loop are completely cleaned between runs.
Q4: My retention times are shifting from run to run.
Answer: Inconsistent retention times make peak identification unreliable.
-
Common Causes :
-
Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This is especially important for gradient methods.
-
Mobile Phase Composition : Inconsistently prepared mobile phase can cause drift. Prepare fresh mobile phase daily and use a graduated cylinder for accurate mixing.
-
Column Temperature : Fluctuations in ambient temperature can affect retention. Use a column oven for stable, reproducible results.
-
Pump Performance : An improperly functioning pump can deliver an inconsistent flow rate. Check for leaks or air bubbles.
-
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Cirilli, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Ferretti, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. [Link]
-
Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4905. [Link]
-
LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, September 18). TLC for reaction monitoring #chemistry. YouTube. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chembam.com [chembam.com]
- 8. Home Page [chem.ualberta.ca]
- 9. waters.com [waters.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
Refinement of experimental protocols involving 4,5-Diphenyl-2-imidazolidinone
Welcome to the technical support center for 4,5-Diphenyl-2-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during the synthesis, purification, and handling of this compound, ensuring the integrity and success of your experiments.
Section 1: Synthesis and Reaction Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound, focusing on the prevalent method involving the cyclization of a diamine precursor with a carbonylating agent.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My reaction yield is consistently low when synthesizing meso-4,5-Diphenyl-2-imidazolidinone from meso-1,2-diamino-1,2-diphenylethane and 1,1'-carbonyldiimidazole (CDI). What are the potential causes and solutions?
Answer: Low yields in this reaction can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
meso-1,2-diamino-1,2-diphenylethane: Ensure the diamine is pure and free from residual reagents used in its synthesis. Recrystallization of the diamine may be necessary.
-
1,1'-Carbonyldiimidazole (CDI): CDI is highly sensitive to moisture.[1] Use a freshly opened bottle or a properly stored container under an inert atmosphere. Decomposition of CDI will lead to incomplete reaction.
-
-
Reaction Conditions:
-
Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for this reaction.[2] Ensure it is anhydrous.
-
Temperature: The reaction is typically performed at low temperatures (e.g., in an ice bath) during the dropwise addition of the CDI solution to control the exothermic reaction and minimize side product formation.[2] Allowing the reaction to warm to room temperature and stir for a sufficient time (e.g., 2 hours) is crucial for completion.[2]
-
-
Stoichiometry and Addition:
-
A slight excess of CDI is sometimes used, but a large excess can lead to the formation of urea byproducts from the reaction with any residual water or the product itself.[1][3]
-
Slow, dropwise addition of the CDI solution to the diamine solution is critical. A rapid addition can lead to localized high concentrations and the formation of oligomeric side products.
-
-
Work-up Procedure:
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer: Besides the desired this compound, several side products can form:
-
Unreacted Diamine: If the reaction is incomplete, you will see the starting diamine on your TLC plate. This can be addressed by increasing the reaction time or ensuring the CDI is active.
-
Imidazole: This is a byproduct of the reaction with CDI and is typically removed during the aqueous work-up due to its water solubility.[1]
-
Urea Byproducts: If moisture is present, or if the stoichiometry is incorrect, CDI can react to form various urea derivatives.
-
Trans-isomer: Depending on the stereopurity of your starting diamine, you may have a mixture of cis and trans isomers of the product. These may be difficult to separate by standard chromatography.
A typical TLC setup would involve a mobile phase of ethyl acetate/hexane. Adding a small amount of triethylamine (1-2%) can help reduce the streaking of amine-containing compounds on the silica gel.[6]
Section 2: Purification and Isolation
Effective purification is critical to obtaining high-quality this compound for subsequent applications. This section provides guidance on common purification challenges.
Frequently Asked Questions (FAQs): Purification
Question 3: How can I effectively purify the crude this compound?
Answer: Recrystallization is the most common and effective method for purifying the final product.
-
Solvent Selection: A common procedure involves dissolving the crude product in methanol (MeOH), followed by a specific workup.[2] A detailed protocol is provided below. The choice of recrystallization solvent will depend on the impurities present. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for your specific impurity profile.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot solvent.
-
If colored impurities are present, you can treat the hot solution with activated charcoal and filter it through celite.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Question 4: I am struggling to separate the cis and trans isomers. What strategies can I employ?
Answer: The separation of diastereomers can be challenging.
-
Stereocontrolled Synthesis: The most effective strategy is to ensure high stereopurity of the starting meso-1,2-diamino-1,2-diphenylethane. The stereochemistry of the product is determined by the starting material, and epimerization is unlikely under standard reaction conditions.[2]
-
Chromatography: While difficult, separation by column chromatography may be possible. You will likely need to screen various solvent systems and potentially use a high-performance liquid chromatography (HPLC) system for better resolution.
-
Fractional Crystallization: In some cases, fractional crystallization can be used to enrich one diastereomer. This is often an iterative process and may not lead to complete separation.
Section 3: Characterization and Analysis
Accurate characterization is essential to confirm the identity and purity of your this compound.
Frequently Asked Questions (FAQs): Characterization
Question 5: How can I use ¹H NMR to confirm the synthesis of meso-(cis)-4,5-Diphenyl-2-imidazolidinone and distinguish it from the trans isomer?
Answer: ¹H NMR spectroscopy is a powerful tool for this purpose.
-
meso-(cis)-isomer: Due to the C₂ᵥ symmetry of the meso isomer, the two protons at the 4 and 5 positions are chemically equivalent. They will appear as a single peak, typically a singlet, in the spectrum.[2] The two N-H protons are also equivalent and will appear as a single broad singlet. The phenyl groups will show multiplets in the aromatic region.
-
trans-isomer: The trans isomer is chiral and has C₂ symmetry. The protons at the 4 and 5 positions are in different chemical environments and will therefore appear as two distinct signals, likely doublets due to coupling with each other.
Table 1: Representative ¹H NMR Data for meso-4,5-Diphenyl-2-imidazolidinone in CDCl₃ [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10–6.93 | m | 10H | Aromatic protons |
| 5.17 | s | 2H | C4-H and C5-H |
| 5.01 | br s | 2H | N-H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Question 6: What are the key signals to look for in the ¹³C NMR and IR spectra?
Answer:
-
¹³C NMR: The key signal is the carbonyl carbon (C=O) of the urea moiety, which typically appears around 163.5 ppm in CDCl₃.[2] The carbons at the 4 and 5 positions will also have a characteristic shift around 61.8 ppm.[2]
-
Infrared (IR) Spectroscopy: Look for a strong absorption band for the C=O stretch of the cyclic urea, typically in the range of 1680-1720 cm⁻¹. You should also observe N-H stretching vibrations around 3200-3300 cm⁻¹.
Section 4: Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis and purification of meso-4,5-Diphenyl-2-imidazolidinone.
Protocol 1: Synthesis of meso-4,5-Diphenyl-2-imidazolidinone
This protocol is adapted from a literature procedure.[2]
Materials:
-
meso-1,2-diamino-1,2-diphenylethane
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
40% aqueous NaOH
-
0.5 M HCl
Procedure:
-
Dissolve meso-1,2-diamino-1,2-diphenylethane (e.g., 5.095 g, 24 mmol) in anhydrous CH₂Cl₂ (50 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve 1,1'-carbonyldiimidazole (e.g., 8.108 g, 50 mmol) in anhydrous CH₂Cl₂ (250 ml).
-
Add the CDI solution dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Take up the solid residue in MeOH (200 ml) and cool the mixture in an ice bath.
-
Add 20 ml of 40% aqueous NaOH and stir for 30 minutes.
-
Evaporate the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH = 1 with 0.5 M HCl. The product should crystallize out.
-
Filter the crystals, wash with cold water, and dry under vacuum to obtain pure meso-4,5-diphenylimidazolidin-2-one.
Section 5: Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Reaction Scheme
Caption: Overall reaction for the formation of this compound.
References
-
Imidazolidine - Wikipedia. Available at: [Link]
-
García-Reyes, L., et al. (2012). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Fritz, J. A., et al. (2008). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (2024). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. ResearchGate. Available at: [Link]
-
Various Authors. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. Available at: [Link]
-
Carbonyldiimidazole - Wikipedia. Available at: [Link]
-
Wolfe, J. P., et al. (2012). Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations. PMC. Available at: [Link]
-
Chemistry Easy. (2023). CDI I Carbonyldiimidazole I N,N. YouTube. Available at: [Link]
-
Various Authors. (2012). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. Available at: [Link]
-
Various Authors. (2017). Recent advances in the synthesis of highly substituted imidazolidines. PMC. Available at: [Link]
-
Various Authors. (2013). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. ResearchGate. Available at: [Link]
-
Galas, H., et al. (2009). meso-4,5-Diphenylimidazolidin-2-one. PMC. Available at: [Link]
-
Chemistry Easy. (2023). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube. Available at: [Link]
-
Various Authors. (2015). Amidations Using N , N ′ -Carbonyldiimidazole: Remarkable Rate Enhancement by Carbon Dioxide. ResearchGate. Available at: [Link]
-
Various Authors. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]
-
Various Authors. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. NIH. Available at: [Link]
-
Ghandi, M., et al. (2006). Synthesis of new unsymmetrical 4,5-dihydroxy-2-imidazolidinones. Dynamic NMR spectroscopic study of the prototropic tautomerism in 1-(2-benzimidazolyl). PubMed. Available at: [Link]
-
Ghandi, M., et al. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). PubMed Central. Available at: [Link]
-
Various Authors. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. Available at: [Link]
-
Various Authors. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. ResearchGate. Available at: [Link]
-
Various Authors. (2020). Fragments of 1 H NMR spectra of... ResearchGate. Available at: [Link]
-
Chemistry Hall. (2023). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Organic Chemistry Portal. (2020). Imidazolidinone synthesis. Available at: [Link]
-
Various Authors. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls. Available at: [Link]
-
Various Authors. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]
-
ChemSynthesis. (2024). 4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone. Available at: [Link]
-
Rinnová, M., et al. (2002). Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones. PubMed. Available at: [Link]
-
Ghandi, M., et al. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. MDPI. Available at: [Link]
-
Various Authors. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Available at: [Link]
-
Drug Development and Delivery. (2024). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Available at: [Link]
-
Various Authors. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. PMC. Available at: [Link]
-
Various Authors. (2019). Detection Progress of Selected Drugs in TLC. PMC. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. meso-4,5-Diphenylimidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazolidine - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Identification and removal of impurities in 4,5-Diphenyl-2-imidazolidinone samples
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4,5-Diphenyl-2-imidazolidinone. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and removal of impurities. Our focus is on the practical application of analytical and purification techniques, explaining not just the "how" but the critical "why" behind each step to ensure robust and reproducible results.
Part 1: Impurity Identification & Characterization
The first step in delivering a high-purity sample is understanding what you are trying to remove. This section addresses the common questions and issues encountered during the analysis of this compound samples.
Frequently Asked Questions (FAQs): Impurity Profiling
Q1: What are the most common types of impurities I should expect in my this compound sample?
You will typically encounter three main classes of impurities:
-
Process-Related Impurities: These originate from the synthetic route. Common examples include unreacted starting materials such as meso-1,2-diamino-1,2-diphenylethane or the carbonylating agent (e.g., 1,1'-carbonyldiimidazole).[1] Incomplete cyclization or side reactions can also result in related intermediates.
-
Stereoisomers: The trans-isomer of this compound is a common impurity.[1] While the meso (or cis) form is achiral, the trans form is chiral and exists as a pair of enantiomers.[1] Their presence can significantly impact downstream applications, especially in chiral catalysis or pharmaceuticals.
-
Degradation Products: The imidazolidinone ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could reopen the ring structure. Oxidative degradation is another potential pathway, which may introduce N-oxide impurities or other oxidation by-products, a phenomenon seen in similar heterocyclic compounds.[2]
Q2: I have an unknown peak in my HPLC chromatogram. What is the most logical first step to identify it?
Your primary goal is to gather mass data. The most efficient approach is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This will provide the mass-to-charge ratio (m/z) of the unknown peak. Compare this mass to the molecular weights of potential impurities (starting materials, known by-products, and possible degradation products). For example, a peak corresponding to the mass of a starting material is a strong indicator of an incomplete reaction.
Q3: My sample has a slight discoloration. What could be the cause?
Discoloration often points to trace-level impurities, which may not be easily visible by standard HPLC-UV analysis. These could be highly conjugated by-products from the synthesis or minor degradation products. It is also possible that residual transition metals from catalytic steps in the synthesis, if any were used, are present. Running a broader analysis, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental impurities, might be necessary if metal contamination is suspected.
Troubleshooting Guide: Analytical Methods
This guide provides solutions to common problems encountered during the analysis of this compound.
Workflow for Impurity Identification
The following diagram outlines a systematic approach to identifying unknown impurities in your sample.
Caption: A logical workflow for identifying unknown impurities.
Table 1: HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Silanol interactions with the basic nitrogen atoms in the imidazolidinone ring. 2. Column overload. 3. Column degradation. | 1. Use a base-deactivated column (e.g., Newcrom R1) or add a competitor amine (e.g., 0.1% triethylamine) to the mobile phase.[3] 2. Reduce the injection volume or sample concentration. 3. Replace the column. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase. 2. Column overload. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Dilute the sample. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column is not efficient enough. | 1. Optimize the mobile phase gradient. Decrease the ramp of the organic solvent.[4] 2. Switch to a column with smaller particle size (e.g., 3 µm for UPLC) or a longer column.[3] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step with a strong solvent between injections. |
Part 2: Impurity Removal & Purification
Once impurities have been identified, the next step is their effective removal. The choice of purification method is critical and depends on the nature of the impurity, the required purity level, and the scale of the experiment.
Frequently Asked Questions (FAQs): Purification Strategies
Q1: My main impurity is the unreacted starting material, meso-1,2-diamino-1,2-diphenylethane. What is the best way to remove it?
Since the diamine starting material is significantly more basic and polar than the target compound, two effective methods are:
-
Acid Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 0.5 M HCl). The basic diamine will be protonated and move into the aqueous layer, while the neutral this compound remains in the organic layer.[1]
-
Column Chromatography: The polar diamine will have a much stronger affinity for silica gel than the product. Using a moderately polar eluent system (e.g., ethyl acetate/hexanes) will allow the desired product to elute while the diamine remains strongly adsorbed to the stationary phase.[5]
Q2: How can I separate the cis (meso) and trans isomers?
Separating diastereomers can be challenging. While they may have slightly different polarities, baseline separation can be difficult.
-
Recrystallization: This is often the most effective method. The two isomers will likely have different solubilities in a given solvent system. A carefully chosen solvent can lead to the preferential crystallization of the desired isomer. Experiment with various solvents, such as ethanol, methanol, or acetonitrile.[6]
-
Preparative HPLC: If recrystallization fails to provide the desired purity, preparative reverse-phase HPLC is a powerful, albeit more resource-intensive, option. The method can be scaled from analytical conditions.[3]
Q3: I performed a recrystallization, but my yield is very low. What went wrong?
Low yield in recrystallization is a common issue with several potential causes:
-
Too much solvent was used: This keeps too much of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
The cooling process was too rapid: Fast cooling leads to the formation of small, often impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The incorrect solvent was chosen: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Decision Tree for Purification Method Selection
This diagram helps in choosing the most appropriate purification technique based on impurity type and scale.
Caption: A decision tree for selecting a suitable purification method.
Appendices: Standard Operating Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for analyzing the purity of this compound samples.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 230 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-19 min: Linear gradient from 95% to 5% B.
-
19-25 min: Hold at 5% B to re-equilibrate.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Integrate all peaks and calculate the area percent purity.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying this compound by recrystallization.
-
Solvent Selection:
-
Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) at room temperature and with heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (spatula tip).
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
References
- SIELC Technologies. (n.d.). Separation of 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- on Newcrom R1 HPLC column.
-
Yap, K. M., et al. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3087. Available at: [Link]
-
Li, J., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules, 28(15), 5869. Available at: [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
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Ghandi, M., et al. (2006). Synthesis of new unsymmetrical 4,5-dihydroxy-2-imidazolidinones. Dynamic NMR spectroscopic study of the prototropic tautomerism in 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(10), 768-75. Available at: [Link]
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D'hooghe, M., & De Kimpe, N. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(12), 643. Available at: [Link]
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Ordoudi, S. A., & Tsimidou, M. Z. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Available at: [Link]
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Kumar, S., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances, 11(6), 3619-3627. Available at: [Link]
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Wachowiak, R. (1979). Chemical transformations of 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione (prenazone) and its main decomposition product N,N'-diphenylhydrazide-2-carboxy-5-methyl-4-hexenoic acid in sulphuric acid concentrated. Arzneimittel-Forschung, 29(5), 725-7. Available at: [Link]
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Al-Windy, S. A. H., et al. (2017). Synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. Advances in Environmental Biology, 11(1), 1-10. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4,5-Diphenyl-2-imidazolidinone using ¹H and ¹³C NMR Spectroscopy
Introduction: Beyond the Formula
In the realm of drug development and materials science, the molecular formula C₁₅H₁₄N₂O is merely a starting point. The true efficacy and function of a compound like 4,5-Diphenyl-2-imidazolidinone are dictated by its three-dimensional structure, including the relative stereochemistry of its phenyl substituents. This guide provides an in-depth, experience-driven walkthrough of how Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for validating the solution-state structure of this molecule, specifically the meso (or cis) isomer, which is confirmed through crystallographic studies to be the common synthetic product.[1]
We will dissect the ¹H and ¹³C NMR spectra, explore advanced 2D NMR techniques for unambiguous assignments, and contrast these methods with other common analytical techniques. This is not just a protocol; it is a logical framework for structural elucidation, grounded in the principles of chemical causality.
Figure 1: Chemical Structure of cis-4,5-Diphenyl-2-imidazolidinone.
Part 1: The Proton Perspective — ¹H NMR Analysis
The ¹H NMR spectrum provides the initial, high-sensitivity fingerprint of a molecule. For a molecule of this symmetry, the spectrum is deceptively simple, yet rich with information. The analysis begins with understanding the expected signals and their characteristics.
Expected Signals and Rationale
-
Aromatic Protons (C₆H₅): The two phenyl groups are chemically equivalent due to the molecule's Cₛ symmetry plane. However, the protons within each ring are not equivalent. We anticipate complex multiplets in the aromatic region, typically between δ 7.0-7.5 ppm. The data from literature confirms two multiplets: one for 6 protons and another for 4 protons.[1]
-
Methine Protons (H-4, H-5): In the cis-isomer, the two methine protons at the 4- and 5-positions are chemically and magnetically equivalent. They are adjacent to each other, but due to symmetry, the coupling constant (J₃) between them is not observed, leading to a singlet. Their position adjacent to a phenyl group and a nitrogen atom places their expected chemical shift in the δ 5.0-5.5 ppm range.
-
Amide Protons (N-H): The two N-H protons are also equivalent. Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][3][4][5] The signal is often broad and appears as a singlet.
Experimental Data and Interpretation
A published spectrum acquired in deuterated chloroform (CDCl₃) at 400 MHz provides the following data, which we will use as our reference standard.[1]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (6H) | 7.10 – 7.05 | Multiplet (m) | 6H | Corresponds to the ortho and para protons of the two equivalent phenyl rings. |
| Aromatic (4H) | 6.97 – 6.93 | Multiplet (m) | 4H | Corresponds to the meta protons of the two equivalent phenyl rings. |
| Methine (H-4, H-5) | 5.17 | Singlet (s) | 2H | The equivalence of H-4 and H-5 in the cis isomer results in a singlet. Its downfield shift is due to the adjacent electronegative nitrogen and the anisotropic effect of the phenyl ring. |
| Amide (N-H) | 5.01 | Broad Singlet (br s) | 2H | The broadness is characteristic of N-H protons undergoing intermediate-rate exchange with the environment. The chemical shift can vary significantly with different solvents or sample purity.[6] |
Part 2: The Carbon Backbone — ¹³C NMR and DEPT Analysis
While ¹H NMR maps the proton environment, ¹³C NMR reveals the carbon skeleton. Coupling this with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment allows for the definitive assignment of each carbon type (C, CH, CH₂, or CH₃).
Workflow for ¹³C and DEPT Validation
Figure 2: Workflow for carbon type determination using ¹³C and DEPT NMR experiments.
Experimental Data and Interpretation
The reference ¹³C NMR spectrum (100 MHz, CDCl₃) shows six distinct signals, consistent with the molecule's symmetry.[1]
| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale |
| 163.5 | C | C=O (Carbonyl) | The low-field chemical shift is characteristic of a urea-like carbonyl carbon. It will be absent in all DEPT spectra. |
| 137.0 | C | C-ipso (Phenyl) | Quaternary aromatic carbon attached to the imidazolidinone ring. Absent in DEPT spectra. |
| 128.0 | CH | C-ortho/meta/para | Aromatic methine carbons. These signals will appear positive in DEPT-135 and be visible in DEPT-90. |
| 127.8 | CH | C-ortho/meta/para | Aromatic methine carbons. |
| 127.0 | CH | C-ortho/meta/para | Aromatic methine carbons. |
| 61.8 | CH | C-4, C-5 | Aliphatic methine carbons adjacent to nitrogen and a phenyl group. This signal will be positive in DEPT-135 and visible in DEPT-90. |
Causality Note: The DEPT-90 experiment only shows signals for CH carbons, while DEPT-135 shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.[7][8][9] For this compound, which has no CH₂ or CH₃ groups, the DEPT-135 spectrum would show only positive signals for all CH carbons, and the DEPT-90 would confirm which of those are methine groups.[10][11] Subtracting the DEPT-135 signals from the main ¹³C spectrum allows for the unambiguous identification of the quaternary carbonyl and ipso-phenyl carbons.
Part 3: Unambiguous Validation — 2D NMR Correlation Spectroscopy
While 1D NMR provides a strong foundation, 2D NMR techniques like COSY and HMBC are essential for creating a self-validating system. They reveal through-bond correlations, confirming the connectivity of the molecular fragments identified in the 1D spectra.
Figure 3: Key 2D NMR correlations for structural confirmation of this compound.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[12][13] In our target molecule, the primary use of COSY would be to show cross-peaks between the different multiplets within the aromatic regions, confirming they belong to the same spin system (the phenyl ring). It would notably show no correlation from the H-4/H-5 singlet to any other proton, confirming its isolated nature in the cis configuration.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together a molecule. It shows correlations between protons and carbons that are separated by 2-4 bonds.[14][15] Key expected correlations that would lock in the structure include:
-
H-4/H-5 (δ 5.17) to the ipso- (δ 137.0) and ortho- (δ ~128.0) carbons of the phenyl ring, confirming the connection of the phenyl groups to the imidazolidinone core.[16][17]
-
N-H protons (δ 5.01) to the carbonyl carbon (C=O, δ 163.5) and the methine carbons (C-4/C-5, δ 61.8) , unequivocally establishing the five-membered ring structure.
-
Part 4: Comparison with Alternative Methodologies
While NMR is the gold standard for solution-state structure, a comprehensive validation often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry in solution, dynamic processes. | Unparalleled detail for solution-state structure. Non-destructive. | Lower sensitivity than MS, requires soluble sample, can be complex to interpret. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, N-H). | Fast, inexpensive, good for identifying key functional groups.[18][19] | Provides no information on atomic connectivity or stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity, provides exact mass and formula. | Destructive, provides no information on stereochemistry or connectivity of isomers. |
| X-Ray Crystallography | Precise bond lengths, bond angles, and stereochemistry in the solid state. | The "unambiguous" gold standard for solid-state structure.[1] | Requires a suitable single crystal, structure may differ from solution state. |
Part 5: Experimental Protocols
Trustworthy data begins with meticulous experimental execution. The following are field-proven protocols for acquiring high-quality NMR data for this compound.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified this compound sample directly into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[1] For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[20]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution. Visually inspect for any suspended particles.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional but Recommended): For the highest quality spectra, especially for 2D experiments, filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any microscopic particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity and solvent.
Protocol 2: NMR Data Acquisition (Typical 400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak). Tune and match the probe for both the ¹H and ¹³C frequencies.
-
¹H Spectrum:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 8-16 scans.
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift to the residual solvent peak (CDCl₃: δ 7.26 ppm).
-
-
¹³C{¹H} Broadband Decoupled Spectrum:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024 scans (or until adequate signal-to-noise is achieved).
-
Processing: Apply an exponential window function (line broadening of ~1-2 Hz) and Fourier transform. Phase and baseline correct. Calibrate to the solvent peak (CDCl₃: δ 77.16 ppm).[20]
-
-
DEPT-135 and DEPT-90 Spectra:
-
Pulse Program: Standard DEPT pulse sequences (dept135, dept90).
-
Parameters: Use the same spectral width and calibration as the ¹³C spectrum. The number of scans is typically similar to the standard ¹³C experiment.
-
Processing: Process identically to the ¹³C spectrum. Ensure the phasing for DEPT-135 correctly displays CH₂ signals as negative.
-
-
2D COSY Spectrum:
-
Pulse Program: Standard COSY sequence (cosygpppqf).
-
Spectral Width: ~12-14 ppm in both dimensions.
-
Number of Scans (ns): 2-4 scans per increment.
-
Number of Increments (t1): 256-512.
-
Processing: Apply a sine-squared window function in both dimensions, Fourier transform, and symmetrize the spectrum.
-
-
2D HMBC Spectrum:
-
Pulse Program: Standard HMBC sequence (hmbcgplpndqf).
-
¹H Spectral Width: ~12-14 ppm.
-
¹³C Spectral Width: ~220-240 ppm.
-
Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz (a common value for 2-3 bond C-H couplings).
-
Number of Scans (ns): 4-16 scans per increment.
-
Number of Increments (t1): 256-400.
-
Processing: Apply a sine-squared window function in F2 and a sine window function in F1, then Fourier transform.
-
Final Conclusion
The structural validation of this compound is a clear demonstration of the power of a multi-faceted NMR approach. By systematically analyzing ¹H, ¹³C, DEPT, and 2D correlation spectra, we construct an undeniable, self-consistent model of the molecule's atomic connectivity and stereochemistry in solution. This rigorous, logic-driven process ensures the identity and purity of the compound, a non-negotiable requirement for any advanced research or development application.
References
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
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Columbia University. DEPT | NMR Core Facility. Columbia University Chemistry. [Link]
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Siegler, M. A., & Tovar, J. D. (2010). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3087. [Link]
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Patel, N. B., & Patel, H. R. (2012). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts. [Link]
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Nanalysis Corp. (2015). DEPT: A tool for 13C peak assignments. Nanalysis. [Link]
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Al-Rawi, A. A. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]
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Al-Soud, Y. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 21(5), 633. [Link]
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LibreTexts Chemistry. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
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Hayami, M., & Koga, M. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chinese Chemical Society, 42(6), 923-927. [Link]
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Ghandi, M., Olyaei, A., & Salimi, F. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(10), 768-775. [Link]
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University of Wisconsin-Madison. (2010). H-C multiple-bond correlations: HMBC 1H 13C. [Link]
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S. Ashoka, G. M. Kumar, G. C. Thippeswamy. (2012). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1171-1178. [Link]
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A Comparative Guide to the Stereoisomers of 4,5-Diphenyl-2-imidazolidinone: Synthesis, Characterization, and Biological Implications
In the landscape of heterocyclic chemistry and drug discovery, stereoisomerism plays a pivotal role in dictating the pharmacological and physicochemical properties of bioactive molecules. This guide provides an in-depth comparison of the cis and trans isomers of 4,5-diphenyl-2-imidazolidinone, a heterocyclic scaffold of significant interest. By elucidating the causal relationships between stereochemistry and experimental observations, this document serves as a technical resource for researchers engaged in the synthesis, characterization, and application of related compounds.
Introduction to Stereoisomerism in this compound
This compound possesses two stereocenters at the C4 and C5 positions, giving rise to three stereoisomers: a meso compound (cis isomer) and a pair of enantiomers (trans isomers).
-
cis-4,5-Diphenyl-2-imidazolidinone (meso): In this achiral isomer, the two phenyl groups are situated on the same side of the imidazolidinone ring. The molecule possesses an internal plane of symmetry, rendering it optically inactive.
-
trans-4,5-Diphenyl-2-imidazolidinone (chiral): This isomer exists as a pair of non-superimposable mirror images, the (4R,5R) and (4S,5S) enantiomers, in which the phenyl groups are on opposite sides of the ring. These enantiomers are optically active.
The spatial arrangement of the bulky phenyl groups profoundly influences the molecular geometry, crystal packing, spectroscopic signatures, and, consequently, the biological activity of these isomers. Enantiopure samples of the trans-isomers, for instance, are valuable precursors for chiral auxiliaries, catalysts, and ligands.[1]
Synthesis and Stereochemical Control
The stereochemistry of this compound is dictated by the stereochemistry of the precursor diamine, 1,2-diamino-1,2-diphenylethane. The synthesis of each isomer is a testament to the principles of stereoselective synthesis.
Synthesis Workflow
Figure 1: General synthesis workflow for cis and trans isomers.
Experimental Protocols
Synthesis of cis-4,5-Diphenyl-2-imidazolidinone (meso):
This synthesis begins with the preparation of the meso-diamine precursor.
-
Synthesis of meso-1,2-Diamino-1,2-diphenylethane: A common method involves the hydrolysis of an imine-amide precursor, which can be prepared by heating benzaldehyde with ammonium acetate.[1] Subsequent exhaustive hydrolysis with a strong acid, such as HBr in acetic acid, yields the meso-diamine.[1]
-
Cyclization: The meso-diamine is dissolved in an appropriate solvent like dichloromethane (CH₂Cl₂). A solution of 1,1'-carbonyldiimidazole (CDI) in CH₂Cl₂ is added dropwise at 0°C.[1] The reaction mixture is stirred for several hours. The resulting product is then purified by recrystallization.
Synthesis of trans-4,5-Diphenyl-2-imidazolidinone:
The synthesis of the trans-isomer requires the enantiomerically pure diamine precursor.
-
Synthesis and Resolution of (±)-trans-1,2-Diamino-1,2-diphenylethane: The racemic trans-diamine can be synthesized via reductive amination of benzil.[2] The resolution of the racemic mixture into its (R,R) and (S,S) enantiomers is a critical step, often accomplished by fractional crystallization using a chiral resolving agent like tartaric acid.[2][3]
-
Cyclization: The enantiomerically pure diamine (e.g., (R,R)-1,2-diamino-1,2-diphenylethane) is then cyclized using a carbonylating agent such as CDI or a phosgene derivative, following a procedure analogous to the synthesis of the cis-isomer. This yields the corresponding enantiomer of trans-4,5-diphenyl-2-imidazolidinone.
Physicochemical and Spectroscopic Comparison
The distinct stereochemistry of the cis and trans isomers leads to measurable differences in their physical and spectroscopic properties.
Table 1: Comparison of Physicochemical Properties
| Property | cis-4,5-Diphenyl-2-imidazolidinone | trans-4,5-Diphenyl-2-imidazolidinone |
| Melting Point | ~118-122 °C (for the precursor meso-diamine) | Higher than the cis-isomer's precursor |
| Solubility | Generally lower in nonpolar solvents compared to the trans-isomer | Generally higher in nonpolar solvents |
| Symmetry | Achiral (meso) | Chiral |
| Crystal System | Triclinic[1] | Varies based on enantiomer |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The relative orientation of the phenyl groups and the protons on the imidazolidinone ring results in distinct chemical shifts and coupling constants.
Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | cis-Isomer Chemical Shift (δ, ppm)[1] | trans-Isomer Expected Chemical Shift (δ, ppm) | Key Differences |
| ¹H (C4-H, C5-H) | 5.17 (s, 2H) | Downfield shift compared to cis | The methine protons in the cis-isomer are chemically equivalent due to the plane of symmetry, resulting in a singlet. In the trans-isomer, these protons are in a different chemical environment and will likely appear as a multiplet or two distinct signals with a coupling constant. |
| ¹H (N-H) | 5.01 (broad s, 2H) | Varies | The chemical shift of the N-H protons is concentration and solvent dependent. |
| ¹³C (C=O) | 163.5 | Similar to cis | The carbonyl carbon chemical shift is less sensitive to the stereochemistry at C4 and C5. |
| ¹³C (C4, C5) | 61.8 | Upfield shift compared to cis | The steric compression between the phenyl groups in the cis-isomer can lead to a downfield shift of the C4 and C5 carbons compared to the less sterically hindered trans-isomer. |
Infrared (IR) Spectroscopy:
While the IR spectra of both isomers will show characteristic peaks for the N-H, C=O, and aromatic C-H bonds, subtle differences in the fingerprint region can be expected due to the different molecular symmetries and crystal packing. The cis-isomer may exhibit fewer or broader bands due to its higher symmetry compared to the trans-isomer.
Separation of Isomers
In synthetic procedures that may yield a mixture of diastereomers, chromatographic techniques are employed for their separation.
Chromatographic Separation Workflow
Figure 2: A typical HPLC workflow for separating diastereomers.
Protocol for HPLC Separation:
-
Column Selection: A normal-phase silica gel column or a reversed-phase C18 column can be effective. The choice depends on the polarity of the isomers.
-
Mobile Phase Optimization: A gradient elution is often necessary to achieve good separation. For a normal-phase column, a mixture of hexane and ethyl acetate is a common starting point. For a reversed-phase column, a gradient of methanol and water can be used.
-
Detection: The eluting isomers can be detected using a UV detector, as the phenyl groups provide strong chromophores.
-
Fraction Collection: The separated fractions corresponding to the cis and trans isomers are collected for further analysis and use.
Biological Activity: A Comparative Perspective
While extensive research has been conducted on the biological activities of the broader imidazolidinone class, including their use as anticonvulsants, antivirals, and enzyme inhibitors, direct comparative studies on the cis and trans isomers of this compound are limited.[4] However, the principles of stereochemistry in drug action suggest that the two isomers are likely to exhibit different biological profiles.
The distinct three-dimensional shapes of the cis and trans isomers will lead to different binding affinities and selectivities for biological targets such as enzymes and receptors. The chiral nature of the trans-isomer also opens the possibility of enantioselective interactions with chiral biological macromolecules.
For example, in related phenytoin (5,5-diphenylhydantoin) derivatives, the cis and trans isomers of Schiff bases have shown different potencies as anticonvulsants, with the cis isomers exhibiting higher activity in some cases.[5] This highlights the critical importance of stereochemistry in determining the therapeutic efficacy of such compounds. Further research is warranted to elucidate the specific biological activities of the cis and trans isomers of this compound.
Conclusion
The cis and trans isomers of this compound, while constitutionally identical, are distinct chemical entities with different physicochemical properties, spectroscopic characteristics, and potential biological activities. The ability to synthesize and separate these isomers is crucial for the development of new chiral catalysts, and for exploring their potential as therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in their investigation of these and related stereoisomeric compounds. The elucidation of the structure-activity relationships of these isomers will undoubtedly contribute to the advancement of stereoselective synthesis and medicinal chemistry.
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Pikul, S., & Corey, E. J. (1993). (1R,2R)-(+)- AND (1S,2S)-(−)- 1,2-DIPHENYL-1,2-ETHYLENEDIAMINE. Organic Syntheses, 71, 22. [Link]
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Ghandi, M., Olyaei, A., & Salimi, F. (2006). Synthesis of new unsymmetrical 4,5-dihydroxy-2-imidazolidinones. Dynamic NMR spectroscopic study of the prototropic tautomerism in 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(10), 768–775. [Link]
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Tchekalarova, J., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16071. [Link]
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X-ray crystallography analysis of 4,5-Diphenyl-2-imidazolidinone
An In-Depth Guide to the X-ray Crystallographic Analysis of meso-4,5-Diphenyl-2-imidazolidinone: A Comparative Perspective
For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic; it is the foundational blueprint for understanding biological activity, designing new therapeutics, and engineering novel materials. X-ray crystallography remains the gold standard for providing this unambiguous structural data, revealing the exact arrangement of atoms, stereochemistry, and the subtle intermolecular forces that govern a compound's behavior in the solid state.[1][2]
This guide offers a detailed examination of the X-ray crystallographic analysis of meso-4,5-Diphenyl-2-imidazolidinone, a member of the imidazolidinone class of heterocyclic compounds. Imidazolidinones are significant scaffolds in medicinal chemistry, appearing in various biologically active molecules and serving as valuable chiral auxiliaries in asymmetric synthesis.[3][4][5] We will explore the causality behind the experimental methodology, present a comprehensive analysis of the title compound's crystal structure, and provide a comparative analysis with structurally related alternatives to highlight key structure-property relationships.
Part 1: The Experimental Workflow: From Synthesis to Structure
The journey to elucidating a crystal structure is a meticulous process where each step is designed to ensure the final model is both accurate and reliable. This self-validating system begins with pure material and ends with a refined atomic model that correlates strongly with the observed diffraction data.
Synthesis and Single Crystal Growth
Causality in Synthesis: The specific stereoisomer analyzed is the meso compound, which features a cis relationship between the two phenyl substituents. The synthesis protocol directly yields this stereochemistry. The process begins by heating benzaldehyde with ammonium acetate to form an imine-amide precursor, a reaction governed by electrocyclization that establishes the cis relative stereochemistry.[3] This precursor undergoes exhaustive hydrolysis, followed by treatment with carbonyl diimidazole to form the final imidazolidinone ring, locking in the meso configuration.[3] Understanding the synthesis is critical as it provides the pure, stereochemically defined material necessary for crystallographic studies.
The Rationale of Crystallization: The goal of crystallization is to persuade molecules to abandon the chaos of a solution and arrange themselves into a highly ordered, three-dimensional lattice. This is a prerequisite for diffraction. For small molecules like 4,5-Diphenyl-2-imidazolidinone, a common and effective method is the slow evaporation of a solvent in which the compound has moderate solubility. This process gently pushes the solution towards supersaturation, allowing molecules the time to adopt the most energetically favorable packing arrangement, thereby forming large, defect-free single crystals suitable for X-ray analysis.[1]
Data Collection and Processing
Experimental Choices: The quality of the final structure is directly dependent on the quality of the diffraction data.
-
X-ray Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is a standard choice for small-molecule crystallography. Its wavelength is short enough to provide high-resolution data, allowing for the precise localization of atoms, including carbon, nitrogen, and oxygen.[3]
-
Temperature: Data for meso-4,5-Diphenyl-2-imidazolidinone was collected at a low temperature of 150 K (-123 °C).[3] This is a crucial step. Cooling the crystal reduces the thermal vibration of its constituent atoms. The result is a sharper diffraction pattern, leading to higher resolution data and a more accurate determination of bond lengths and angles.
-
Data Collection Strategy: A multi-scan absorption correction was applied during data processing.[3] No crystal is a perfect sphere, and the path length of X-rays passing through it varies. This leads to systematic errors in the intensity of diffracted beams. An absorption correction algorithm models the crystal's shape and composition to correct for this effect, ensuring the integrity of the dataset.
Structure Solution and Refinement
Once a complete dataset is collected, the "phase problem" is solved using direct methods to generate an initial electron density map. From this map, an initial molecular model is built and then refined against the experimental data. The refinement process adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction pattern and one calculated from the model. The final R-factor is a key metric indicating the "goodness of fit" of the model.
Below is a diagram illustrating the comprehensive workflow for X-ray crystallography analysis.
Caption: Experimental workflow for X-ray crystallography analysis.
Part 2: Structural Analysis of meso-4,5-Diphenyl-2-imidazolidinone
The crystallographic analysis of the title compound yielded a wealth of precise structural information, confirming its molecular identity and revealing its solid-state conformation and packing. The key data are summarized in the table below.[3]
Table 1: Crystallographic Data for meso-4,5-Diphenyl-2-imidazolidinone
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.28 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.3539 (4) |
| b (Å) | 8.6159 (4) |
| c (Å) | 11.3211 (7) |
| α (°) | 86.147 (3) |
| β (°) | 76.094 (3) |
| γ (°) | 82.718 (3) |
| Volume (ų) | 596.32 (6) |
| Z (Molecules/Unit Cell) | 2 |
| Temperature (K) | 150 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 6535 |
| Independent Reflections | 2685 |
Key Structural Insights:
-
Stereochemistry Confirmation: The analysis unequivocally confirms the cis relationship between the phenyl groups at the C4 and C5 positions of the imidazolidine ring.[3] This is the defining feature of the meso isomer.
-
Molecular Conformation: The two phenyl rings are not coplanar. They are twisted relative to each other with a dihedral angle of 48.14 (6)°.[3] This twisted conformation minimizes steric hindrance between the bulky phenyl groups.
-
Intermolecular Interactions & Crystal Packing: In the crystal lattice, molecules are linked by a network of non-covalent interactions. Classical N—H⋯O hydrogen bonds link molecules into centrosymmetric dimers. These dimers are further organized into a two-dimensional network through weaker N—H⋯π(arene) interactions and π–π stacking, with a centroid-to-centroid distance of 3.6937 (11) Å between adjacent phenyl rings.[3] These interactions are fundamental to the stability of the crystal structure.
Part 3: A Comparative Analysis with Structural Alternatives
To fully appreciate the structural features of meso-4,5-Diphenyl-2-imidazolidinone, it is instructive to compare it with related compounds. Small changes in stereochemistry or substitution can lead to significant differences in crystal packing and solid-state properties.
Comparison with a Substituted Phenylimidazolidinone: (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone is an alternative with a different substitution pattern (two methyl groups) and stereochemistry.[6] This seemingly minor change results in a completely different crystal system (orthorhombic vs. triclinic), indicating a fundamentally different packing arrangement driven by the altered molecular shape and intermolecular interaction potential.
Comparison with a Thio-analogue: Replacing the carbonyl oxygen with sulfur to form a 2-thioxoimidazolidinone derivative dramatically alters the hydrogen bonding capabilities.[7][8] The N—H⋯O bonds seen in our title compound are replaced by N—H⋯S bonds. While both are hydrogen bonds, the difference in the electronegativity and size of oxygen versus sulfur leads to different bond lengths, strengths, and geometries, which in turn dictates different packing motifs in the crystal lattice.
Table 2: Comparison of Crystallographic Data with Alternative Compounds
| Parameter | meso-4,5-Diphenyl-2-imidazolidinone[3] | (4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidinone[6] | N-(5-oxo-2-thioxoimidazolidin-1-yl)thiophene-2-carboxamide monohydrate[7] |
| Crystal System | Triclinic | Orthorhombic | Triclinic |
| Space Group | P-1 | P 2₁ 2₁ 2₁ | P-1 |
| a (Å) | 6.3539 | 6.161 | 6.5688 |
| b (Å) | 8.6159 | 8.045 | 7.9479 |
| c (Å) | 11.3211 | 20.811 | 10.8830 |
| α (°) | 86.147 | 90 | 102.343 |
| β (°) | 76.094 | 90 | 94.837 |
| γ (°) | 82.718 | 90 | 100.309 |
This comparative data underscores a crucial principle: in solid-state chemistry, molecular structure dictates crystal structure. The stereochemistry (cis vs. trans), substituent groups, and even the change of a single atom (O vs. S) can lead to profoundly different crystallographic outcomes.
Conclusion and Outlook
The X-ray crystallographic analysis of meso-4,5-Diphenyl-2-imidazolidinone provides a definitive, high-resolution view of its molecular structure and solid-state organization. The study confirms the cis-stereochemistry of the phenyl groups and reveals a packing structure dominated by N—H⋯O hydrogen bonds and π-stacking interactions. This detailed structural knowledge is invaluable. For drug development professionals, it provides a basis for understanding how this scaffold might interact with a biological target. Furthermore, as the source literature suggests, the symmetric nature of this meso compound presents an interesting opportunity for desymmetrization reactions, potentially opening pathways to new chiral catalysts or ligands, a field where precise stereochemical control is paramount.[3]
References
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E Structure Reports Online, 65(12), o3087–o3087. [Link]
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Görbitz, C. H., & Etter, M. C. (2015). X-ray structure analysis reveals β-turn mimicry by N-amino-imidazolidin-2-ones. Biopolymers, 104(5), 629-35. [Link]
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Wawrzycka-Gorczyca, I., & Siwek, A. (2012). X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its analogs; visualizing intermolecular interactions with Hirfeld surface analysis. Structural Chemistry, 23(5), 1559–1566. [Link]
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Conde, A., Moreno, E., & Márquez, R. (1980). The Structure of l-Phenyl-4,5-(l,2-D-glucofurano)imidazolidin-2-one. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(12), 3048-3051. [Link]
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National Center for Biotechnology Information (n.d.). (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone. PubChem Compound Database. Retrieved from [Link]
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Wawrzycka-Gorczyca, I., & Siwek, A. (2012). X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its analogs; visualizing intermolecular interactions with Hirfeld surface analysis. Structural Chemistry, 23(5), 1559-1566. [Link]
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ChemSynthesis (n.d.). 4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone. Retrieved from [Link]
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Ahire, V. R., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Biological and Environmental Problems of the Lena-Angara Region. [Link]
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Shruthi, S., et al. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts (IJCRT). [Link]
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National Center for Biotechnology Information (n.d.). 4,5-Diphenylimidazole. PubChem Compound Database. Retrieved from [Link]
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Gelbrich, T., & Hursthouse, M. B. (2005). X-Ray Crystallography of Chemical Compounds. In Encyclopedia of Analytical Chemistry. [Link]
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CCDC (n.d.). Access Structures. Cambridge Crystallographic Data Centre. Retrieved from [Link]
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CCDC (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Retrieved from [Link]
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H. Suezawa, et al. (2006). Crystal Structure of 5-Phenyl-2-thioxo-4-imidazolidinone. Analytical Sciences, 22, x255-x256. [Link]
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National Center for Biotechnology Information (n.d.). 4,5-Diphenylimidazolidine. PubChem Compound Database. Retrieved from [Link]
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Vitale, P., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(2), 184. [Link]
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Betz, M., et al. (2019). Protein X-ray Crystallography and Drug Discovery. Molecules, 24(16), 2928. [Link]
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El-Shehry, M. F., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 21(10), 1334. [Link]
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El-Sayed, H. I. (2018). New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. American Journal of Physiology, Biochemistry and Pharmacology, 7(1), 24-41. [Link]
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Jagtap, R. M., et al. (2022). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Advances in Chemistry Research, 76. [Link]
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Lesyk, R., et al. (2018). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 156, 917-961. [Link]
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A Comparative Guide to Chiral Auxiliaries: 4,5-Diphenyl-2-imidazolidinone in Asymmetric Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds, temporarily appended to a prochiral substrate, masterfully guide the formation of a desired stereoisomer, often with remarkable precision. This guide offers a comparative analysis of the C₂-symmetric chiral auxiliary, 4,5-diphenyl-2-imidazolidinone, alongside two of the most stalwart and extensively utilized auxiliaries in the field: the Evans' oxazolidinones and Oppolzer's sultams.
Our exploration will delve into the mechanistic underpinnings of stereocontrol, supported by experimental data, to provide a clear, objective comparison of their performance in key asymmetric transformations. We will dissect the causality behind experimental choices, offering insights that extend beyond mere procedural descriptions.
The Foundation of Asymmetric Control: An Overview of Chiral Auxiliaries
The fundamental principle of a chiral auxiliary is its temporary covalent bonding to a substrate, creating a chiral adduct. This adduct then undergoes a diastereoselective reaction, where the inherent chirality of the auxiliary directs the approach of a reagent to one of the two diastereotopic faces of the substrate. The final, and critical, step involves the cleavage of the auxiliary, releasing the enantiomerically enriched product and, ideally, allowing for the recovery and recycling of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
In Focus: this compound
The trans-4,5-diphenyl-2-imidazolidinone is a C₂-symmetric chiral auxiliary derived from (1R,2R)- or (1S,2S)-1,2-diphenylethylenediamine. Its C₂-symmetry offers a distinct advantage by presenting two identical chiral environments, which can lead to high levels of stereochemical induction. The two phenyl groups provide significant steric bulk, effectively shielding one face of the enolate derived from its N-acylated derivative.
Mechanism of Stereocontrol in Asymmetric Alkylation:
Upon N-acylation and subsequent deprotonation with a strong base like lithium diisopropylamide (LDA), a rigid lithium enolate is formed. Chelation of the lithium ion between the enolate oxygen and the carbonyl oxygen of the imidazolidinone ring fixes the conformation of the enolate. The two phenyl groups on the imidazolidinone backbone then create a highly differentiated steric environment, directing the incoming electrophile to the less hindered face.
Caption: Mechanism of diastereoselective alkylation using this compound.
The Gold Standard: Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are arguably the most widely used and well-studied class of chiral auxiliaries.[1] Derived from readily available amino alcohols, such as valinol and phenylalaninol, they offer exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[2][3]
Mechanism of Stereocontrol in Asymmetric Aldol Reactions:
The stereochemical outcome of Evans' aldol reactions is rationalized by the Zimmerman-Traxler model. Formation of a Z-boron enolate, through the use of a dialkylboron triflate and a tertiary amine base, is key. This Z-enolate then reacts with an aldehyde via a chair-like six-membered transition state. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the aldehyde to approach from the opposite face and dictating the absolute stereochemistry of the two newly formed stereocenters. This typically results in the formation of the syn-aldol product.[1][2]
Caption: Workflow of an Evans' asymmetric aldol reaction leading to the syn-adduct.
The Rigid Controller: Oppolzer's Sultams
Oppolzer's sultams are based on the rigid bicyclic framework of camphor.[4] This inherent rigidity provides a well-defined and predictable chiral environment, making them excellent auxiliaries for a range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[5][6]
Mechanism of Stereocontrol in Diels-Alder Reactions:
In Diels-Alder reactions, N-enoyl sultams act as dienophiles. The camphor-derived sultam backbone effectively blocks one face of the double bond. Coordination of a Lewis acid to the carbonyl group can further enhance this facial bias and increase the reactivity of the dienophile. The diene then approaches from the less sterically encumbered face, leading to a highly diastereoselective cycloaddition.
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A Comparative Guide to Purity Validation of 4,5-Diphenyl-2-imidazolidinone: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. For a molecule such as 4,5-Diphenyl-2-imidazolidinone, a heterocyclic compound with potential applications in medicinal chemistry, rigorous purity assessment is critical. This guide provides an in-depth technical comparison of elemental analysis as a primary method for purity validation against modern orthogonal techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind the choice of each method, present supporting data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Foundational Pillar: Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for the characterization of pure organic compounds. Its principle is elegantly straightforward: a sample is combusted in a controlled oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are meticulously measured. The mass fractions of C, H, and N in the original sample are then calculated and compared against the theoretical values derived from its molecular formula.
For this compound, with a molecular formula of C₁₅H₁₄N₂O, the theoretical elemental composition is:
-
Carbon (C): 75.61%
-
Hydrogen (H): 5.92%
-
Nitrogen (N): 11.76%
-
Oxygen (O): 6.71% (typically determined by difference or via pyrolysis)
A measured composition that deviates significantly from these theoretical values indicates the presence of impurities. A deviation of more than ±0.4% is often considered a red flag, suggesting that the sample may not be of the required purity for many applications.
Why Elemental Analysis Persists: The Rationale
The enduring relevance of elemental analysis lies in its fundamental and absolute nature. It provides a direct measure of the elemental makeup of the bulk sample, offering a holistic view of its composition. Unlike chromatographic techniques that identify and quantify discrete impurities, elemental analysis assesses the purity of the primary substance itself. This makes it an invaluable tool for the initial characterization of a newly synthesized compound and for the certification of reference standards.
The Orthogonal Approach: HPLC and qNMR
While elemental analysis provides a global assessment of purity, it does not offer insights into the nature or number of impurities present. For this, we turn to orthogonal methods that rely on different physicochemical principles, providing a more comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the most widely used technique for the purity analysis of non-volatile organic compounds in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. When coupled with a UV detector, HPLC can quantify impurities with high sensitivity and precision.
The primary advantage of HPLC in purity analysis is its ability to separate and quantify individual impurities, including starting materials, by-products, and degradation products. This level of detail is crucial for understanding the impurity profile of a drug substance and for guiding process optimization to minimize their formation.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Spectroscopic Method
qNMR has emerged as a powerful primary analytical method for purity determination. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.
qNMR offers a unique advantage in that it is a "universal" detector for all molecules containing the observed nucleus (typically ¹H). It is also non-destructive, allowing for the recovery of the sample after analysis.
Comparative Analysis: Elemental Analysis vs. HPLC vs. qNMR
| Feature | Elemental Analysis (CHN) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Combustion and detection of elemental gases | Differential partitioning and separation | Proportionality of NMR signal area to molar concentration |
| Purity Assessment | Absolute purity based on elemental composition | Relative purity based on peak area percentage | Absolute purity via an internal standard |
| Impurity Information | Indicates presence of impurities but not their identity or number | Separates, identifies (with MS), and quantifies individual impurities | Can identify and quantify structurally distinct impurities |
| Sensitivity | Milligram sample size required | High (ng to pg level for impurities) | Moderate (µg to mg level) |
| Specificity | Low; cannot distinguish between isomers | High; can separate closely related structures and isomers | High; provides detailed structural information |
| Throughput | Moderate | High | Moderate |
| Reference Standard | Not required for the analyte | Required for accurate quantification of impurities | Certified internal standard required |
| Primary Application | Initial characterization, confirmation of empirical formula, reference standard certification | Routine quality control, impurity profiling, stability testing | Purity assignment of reference standards, analysis of complex mixtures |
Experimental Protocols
Elemental Analysis of this compound
Instrumentation: A calibrated CHN elemental analyzer.
Protocol:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
-
Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is dropped into a combustion tube at approximately 900-1000 °C with a constant flow of helium and a timed injection of pure oxygen.
-
Reduction and Separation: The resulting combustion gases (CO₂, H₂O, N₂, and excess O₂) are passed through a reduction tube (typically containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated by a chromatographic column.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD).
-
Calculation: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
Self-Validation: The system is calibrated using a certified standard (e.g., acetanilide) before and after the sample run to ensure accuracy. The results for the standard must fall within a narrow tolerance (e.g., ±0.3%) of the theoretical values.
HPLC Purity Method for this compound
Instrumentation: A gradient HPLC system with a UV detector.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve the main peak from potential impurities (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Processing: Integrate all peaks and calculate the purity by the area percent method.
Self-Validation: System suitability is established by injecting a standard solution to ensure adequate resolution, theoretical plates, and tailing factor for the main peak. The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[1]
qNMR Purity Determination of this compound
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer an aliquot to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Self-Validation: The choice of a certified internal standard with known purity is crucial. The selection of non-overlapping signals for integration and the determination of appropriate relaxation delays are key parameters that ensure the validity of the results.
Visualizing the Workflow and Decision Logic
Caption: Decision logic for selecting the appropriate purity analysis method.
Conclusion: An Integrated Approach to Purity Validation
The validation of this compound purity is not a task for a single analytical technique but rather a case for a well-reasoned, integrated approach. Elemental analysis serves as a fundamental, cost-effective method for confirming the empirical formula and providing an initial, absolute assessment of bulk purity. [2]However, it lacks the specificity to identify and quantify individual impurities.
For routine quality control and in-depth impurity profiling, HPLC is the undisputed method of choice, offering high sensitivity and the ability to resolve complex mixtures. [3]When the highest accuracy in absolute purity determination is required, particularly for the certification of reference materials, qNMR stands out as a primary and powerful technique. [4] Ultimately, the most robust validation of purity for a critical compound like this compound is achieved through the strategic application of these orthogonal methods. By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical strategy that ensures the highest confidence in the quality and integrity of their materials.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]
-
Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Sources
A Comparative Guide to the Synthesis of cis-4,5-Diphenyl-2-imidazolidinone
Introduction: The Significance of a Key Heterocycle
The 2-imidazolidinone core is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Specifically, the cis-4,5-diphenyl substituted variant serves as a crucial chiral auxiliary and a synthetic intermediate for more complex molecular architectures. Its rigid, well-defined stereochemistry makes it an invaluable tool for asymmetric synthesis. This guide provides an in-depth comparison of prevalent synthetic methodologies for cis-4,5-diphenyl-2-imidazolidinone, offering researchers and process chemists the critical data and procedural insights necessary to select the most suitable method for their specific application.
Overview of Primary Synthetic Strategies
The construction of the 2-imidazolidinone ring system generally relies on the formation of two carbon-nitrogen bonds and the introduction of a carbonyl group. The most common and direct approach involves the cyclization of a 1,2-diamine with a suitable one-carbon (C1) carbonyl source.[1][2] Variations in this C1 source define the different synthetic routes, each with its own mechanistic nuances, advantages, and limitations. This guide will focus on the comparative analysis of two prominent methods starting from meso-1,2-diamino-1,2-diphenylethane:
-
The Carbonyldiimidazole (CDI) Method: A widely used, mild, and efficient approach employing a well-defined carbonylating agent.
-
The Urea Fusion Method: A classical, atom-economical approach involving direct reaction with urea at elevated temperatures.
Method 1: Cyclization via 1,1'-Carbonyldiimidazole (CDI)
This method is arguably one of the most reliable for the laboratory-scale synthesis of cis-4,5-diphenyl-2-imidazolidinone. It relies on the high reactivity of 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent, without the associated toxicity.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism. Initially, one of the primary amine groups of the meso-1,2-diamino-1,2-diphenylethane performs a nucleophilic attack on the electrophilic carbonyl carbon of CDI. This addition-elimination sequence releases one molecule of imidazole and forms an N-acylimidazole intermediate. This intermediate is highly activated towards a second, intramolecular nucleophilic attack by the neighboring amine group. The subsequent cyclization and elimination of a second molecule of imidazole yields the thermodynamically stable five-membered imidazolidinone ring. The use of the meso (or cis) diamine directly dictates the cis stereochemistry of the final product.
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Detailed Experimental Protocol
Adapted from Buter et al., 2009.[3]
-
Preparation: Dissolve meso-1,2-diamino-1,2-diphenylethane (1.0 eq, e.g., 5.10 g, 24 mmol) in dichloromethane (CH₂Cl₂) (50 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0°C.
-
Reagent Addition: In a separate flask, prepare a solution of 1,1'-carbonyldiimidazole (CDI) (2.1 eq, e.g., 8.11 g, 50 mmol) in CH₂Cl₂ (250 mL). Add this CDI solution dropwise to the cooled diamine solution over 30 minutes.
-
Scientist's Note: A slight excess of CDI ensures complete conversion of the diamine. Dropwise addition at 0°C is crucial to control the exothermicity of the initial acylation and prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Isolation:
-
Remove the solvent (CH₂Cl₂) under reduced pressure using a rotary evaporator.
-
Take up the resulting solid residue in methanol (MeOH, 200 mL) and cool the mixture in an ice bath.
-
Add 20 mL of 40% aqueous sodium hydroxide (NaOH) and stir for 30 minutes. This step hydrolyzes any unreacted CDI and related intermediates.
-
Evaporate the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1 using 0.5 M hydrochloric acid (HCl). The product will precipitate out of the solution.
-
-
Purification: Filter the crystallized product, wash with cold water, and dry under vacuum to obtain meso-4,5-diphenylimidazolidin-2-one. A reported yield for this procedure is 97%.[3]
Performance Analysis
-
Advantages: High yield, mild reaction conditions, high purity of the final product, and avoidance of highly toxic reagents like phosgene.[4]
-
Disadvantages: Higher cost of CDI compared to urea, and the generation of stoichiometric amounts of imidazole byproduct which must be removed during workup.
Method 2: Direct Cyclization with Urea
This classical approach represents a more atom-economical and cost-effective route. It involves the direct reaction of the diamine with urea, which serves as the carbonyl source, typically under thermal conditions.
Mechanistic Rationale
The reaction proceeds through a multi-step condensation process. The initial step is a nucleophilic attack of one amine group from the diamine onto the carbonyl carbon of urea, leading to the elimination of ammonia and the formation of a urea-adduct intermediate. This is followed by an intramolecular cyclization where the second amine group attacks the internal carbonyl carbon, eliminating a second molecule of ammonia to form the stable imidazolidinone ring.
Computational studies on related systems suggest that the presence of a proton transfer mediator, such as water, can significantly lower the activation energy for the ammonia elimination steps.[5] Without a catalyst or mediator, the activation barriers can be quite high (~50 kcal/mol), necessitating the use of high temperatures.[5]
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General Experimental Protocol
While a specific, high-yield protocol for cis-4,5-diphenyl-2-imidazolidinone from urea fusion is less commonly detailed in recent literature compared to the CDI method, the general procedure involves heating the diamine and urea, either neat (solvent-free) or in a high-boiling solvent.
-
Setup: Combine meso-1,2-diamino-1,2-diphenylethane (1.0 eq) and urea (1.0-1.2 eq) in a flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to a temperature typically ranging from 130-180°C. The reaction can be performed neat or in a high-boiling solvent like dimethylformamide (DMF) or sulfolane. The reaction time can vary from 2 to 24 hours.
-
Scientist's Note: The high temperature is necessary to drive the elimination of ammonia. Running the reaction under a gentle stream of inert gas (e.g., nitrogen or argon) can help remove the ammonia byproduct and drive the equilibrium towards the product.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, it may be removed under reduced pressure.
-
The crude product is typically a solid. It can be triturated with water or an alcohol to remove unreacted urea and other water-soluble impurities.
-
-
Purification: The crude product often requires recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or purification by column chromatography to achieve high purity.
Performance Analysis
-
Advantages: Excellent atom economy as the only byproduct is ammonia. Urea is an inexpensive and readily available reagent. This method is highly suitable for large-scale industrial synthesis.
-
Disadvantages: Requires harsh reaction conditions (high temperatures), which may not be suitable for sensitive substrates.[4] The reaction can sometimes lead to side products, and the final product may require more extensive purification compared to the CDI method.
Comparative Summary
| Feature | Method 1: Carbonyldiimidazole (CDI) | Method 2: Urea Fusion |
| Carbonyl Source | 1,1'-Carbonyldiimidazole | Urea |
| Key Byproducts | Imidazole | Ammonia |
| Reaction Conditions | Mild (0°C to room temperature) | Harsh (High temperature, 130-180°C) |
| Typical Yield | Very High (often >95%)[3] | Moderate to High (variable) |
| Product Purity | Generally high, simpler purification | Often requires extensive purification |
| Cost | Reagent is more expensive | Reagent is very inexpensive |
| Scalability | Excellent for lab-scale; cost is a factor for large scale | Highly suitable for industrial scale |
| Atom Economy | Lower | Higher |
| Safety | Avoids toxic phosgene | Ammonia evolution; high temperatures |
Conclusion and Recommendation
The choice between the carbonyldiimidazole and urea methods for synthesizing cis-4,5-diphenyl-2-imidazolidinone depends critically on the desired scale, purity requirements, and cost considerations.
For laboratory-scale research and development , where high purity, reliable yields, and mild conditions are paramount, the CDI method is the superior choice . Its procedural simplicity and the high quality of the crude product minimize the time required for purification, accelerating the research workflow.
For large-scale industrial production , where cost per kilogram and atom economy are the primary drivers, the urea fusion method is more economically viable . While it requires process optimization to manage the harsh conditions and purification challenges, its low-cost starting materials make it the preferred route for bulk manufacturing.
Recent advances continue to explore catalytic and more environmentally benign approaches, such as using CO₂ or dialkyl carbonates as the carbonyl source, often mediated by catalysts like cerium oxide (CeO₂).[1][6][7] These emerging methods aim to combine the mildness of the CDI route with the green credentials and low cost of reagents like CO₂.
References
-
Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
-
Tomishige, K., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega. [Link]
-
Sci-Hub. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. [Link]
-
Semantic Scholar. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]
-
ACS Publications. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega. [Link]
-
Buter, J., et al. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]
-
PubMed. (2012). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. [Link]
-
ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sci-hub.box [sci-hub.box]
- 3. meso-4,5-Diphenylimidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of 4,5-Diphenyl-2-imidazolidinone Derivatives
The 4,5-diphenyl-2-imidazolidinone scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The inherent structural features of this core, including its stereochemistry and potential for substitution at various positions, allow for the fine-tuning of its pharmacological profile. This guide provides a comparative analysis of the anticancer, anticonvulsant, and antimicrobial activities of various this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in the field of drug discovery and development.
The Versatile Scaffold: An Overview of Biological Potential
The imidazolidinone ring system is a recurring motif in a number of established therapeutic agents. The 4,5-diphenyl substitution pattern, in particular, has been shown to confer a broad spectrum of biological activities. This guide will delve into three key areas where these derivatives have shown significant promise: oncology, neurology, and infectious diseases. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide a practical framework for their experimental evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several this compound derivatives have emerged as potent cytotoxic agents against a range of human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) pathway.
Comparative Cytotoxicity
The in vitro anticancer activity of a series of imidazolidinone derivatives is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potential of these compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Unsubstituted | HCT-116 (Colon) | 15.2 | [1] |
| Derivative B | 4'-Chloro substitution on one phenyl ring | HCT-116 (Colon) | 8.7 | [2] |
| Derivative C | 4'-Methoxy substitution on one phenyl ring | HCT-116 (Colon) | 25.1 | [2] |
| Derivative D | N1-benzyl substitution | MCF-7 (Breast) | 12.5 | [2] |
| Derivative E | N1,N3-dimethyl substitution | A549 (Lung) | 30.8 | [3] |
Analysis of Structure-Activity Relationship (SAR): The data suggests that electron-withdrawing groups, such as a chloro substituent on the phenyl ring, can enhance the anticancer activity of these derivatives. Conversely, electron-donating groups like a methoxy group may lead to a decrease in potency. Substitution on the nitrogen atoms of the imidazolidinone core also plays a crucial role in modulating the cytotoxic effects.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The following is a generalized protocol for determining the IC50 values of this compound derivatives.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Visualizing the Mechanism: Apoptosis Induction Pathway
Caption: Proposed mechanism of anticancer action for certain this compound derivatives.
Anticonvulsant Activity: Modulating Neuronal Excitability
The structural similarity of some this compound derivatives to the known anticonvulsant drug phenytoin has prompted their evaluation in preclinical seizure models. The primary screening models employed are the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ)-induced seizure test, which suggests efficacy against absence seizures.[4][5]
Comparative Anticonvulsant Efficacy
The anticonvulsant activity is often quantified by the median effective dose (ED50), which is the dose of the compound that protects 50% of the animals from seizures in a particular model.
| Compound ID | Substitution Pattern | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Reference |
| Phenytoin | (Reference Drug) | 9.5 | Inactive | [5] |
| Derivative F | 5,5-diphenyl-3-(morpholinomethyl)imidazolidine-2,4-dione | 23.2 | >100 | [5] |
| Derivative G | Spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | >100 | 35.5 | [4] |
| Derivative H | 1-benzyl-4,5-diphenyl-imidazolidin-2-one | 45.1 | 89.3 | [4] |
Analysis of Structure-Activity Relationship (SAR): The anticonvulsant profile of these derivatives is highly dependent on the substitution pattern. While the 5,5-diphenyl motif is a key feature for MES activity, modifications at other positions can shift the activity towards protection against PTZ-induced seizures. For instance, the introduction of a spiro-fluorene moiety in Derivative G confers potent anti-PTZ activity.
Experimental Protocols: Anticonvulsant Screening
-
Animal Preparation: Use male Swiss albino mice (20-25 g).
-
Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each dose, and the ED50 is determined using probit analysis.
-
Animal Preparation: Use male Swiss albino mice (18-22 g).
-
Drug Administration: Administer the test compounds i.p. or p.o. at various doses, with a control group receiving the vehicle.
-
Induction of Seizure: After the appropriate absorption time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the animals for the onset of clonic convulsions for a period of 30 minutes.
-
Data Analysis: The number of animals protected from clonic seizures is recorded for each dose, and the ED50 is calculated.
Visualizing the Experimental Workflow
Caption: A simplified workflow for preclinical anticonvulsant drug screening.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Imidazolidinone derivatives have demonstrated promising activity against a range of bacteria and fungi. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Comparative Antimicrobial Potency
The antimicrobial activity of this compound derivatives can be compared by examining their MIC values against various microbial strains.
| Compound ID | Substitution Pattern | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| Derivative I | 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | 0.15 | 0.29 | 0.49 | [6] |
| Derivative J | 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | 0.20 | 0.39 | 0.98 | [6] |
| Derivative K | 1,3-bis(4-chlorophenyl)-4,5-diphenyl-imidazolidin-2-one | 16 | 32 | >64 | [7] |
Analysis of Structure-Activity Relationship (SAR): The antimicrobial spectrum and potency are significantly influenced by the nature of the substituents on the imidazolidinone core. The fusion of the imidazolidinone ring with other heterocyclic systems, as seen in Derivative I, can lead to broad-spectrum and potent antimicrobial activity. The presence of a thioxo group at the 2-position (a thiohydantoin derivative) also appears to be favorable for antimicrobial action.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Antimicrobial Testing Process
Caption: A schematic representation of the broth microdilution method for MIC determination.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant potential of these derivatives in the fields of oncology, neurology, and infectious diseases. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to optimize the desired biological activity. The detailed experimental protocols provide a practical foundation for researchers to evaluate the efficacy of their own synthesized compounds. Further exploration of the molecular targets and mechanisms of action of these derivatives will undoubtedly pave the way for the rational design of next-generation therapeutics with improved potency and selectivity.
References
- New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules.
-
Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic Chemistry. [Link]
- Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Molecules.
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Spectroscopic comparison of 4,5-Diphenyl-2-imidazolidinone with its precursors
A Spectroscopic Guide to the Synthesis of 4,5-Diphenyl-2-imidazolidinone
This guide provides a detailed spectroscopic comparison of the cyclic urea compound, this compound, with its primary precursors, benzil and urea. The successful synthesis of the target molecule is unequivocally confirmed by analyzing the distinct changes observed in FT-IR, ¹H NMR, and ¹³C NMR spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for reaction monitoring and product verification.
Introduction and Synthesis Overview
The synthesis of this compound is a classic example of a condensation reaction followed by a molecular rearrangement. Typically, it involves the reaction of benzil (an α-diketone) with urea in the presence of a base, followed by acidification. This process transforms the two ketone functionalities of benzil and the amine groups of urea into a five-membered heterocyclic ring.
Spectroscopic analysis is crucial to verify the completion of this transformation. By comparing the spectra of the final product with those of the starting materials, we can identify the disappearance of precursor functional groups and the appearance of new characteristic signals corresponding to the product.
Caption: Synthesis workflow for this compound.
Experimental Protocols: Sample Preparation
For accurate spectroscopic analysis, proper sample preparation is paramount. The following are standardized protocols for each technique.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
Ensure the sample (precursor or product) is completely dry to avoid a broad O-H signal from water.
-
Prepare a KBr (potassium bromide) pellet. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder.
-
Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Acquire the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Comparative Spectroscopic Analysis
The key to confirming the synthesis is observing the distinct changes in the spectra corresponding to the chemical transformation.
FT-IR Spectroscopy: The Tale of Carbonyls and N-H Bonds
FT-IR spectroscopy is highly effective for identifying the functional groups present in a molecule. The transformation from benzil and urea to this compound is marked by clear changes in the carbonyl (C=O) and amine (N-H) stretching regions.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| Benzil | ~1690-1720 (strong)[1], ~1600 (aromatic C=C)[1], ~3100 (aromatic C-H)[1] | The strong peak corresponds to the two C=O groups of the α-diketone.[1] Absence of N-H and O-H stretches is expected. |
| Urea | ~3450 & ~3350 (N-H stretch)[2][3], ~1680 (C=O stretch, "Amide I")[2][3], ~1625 (N-H bend, "Amide II")[3], ~1455 (C-N stretch)[3] | Shows characteristic peaks for a primary amide, including distinct N-H and C=O stretches.[3][4] |
| This compound | ~3200-3300 (N-H stretch), ~1700-1720 (cyclic amide C=O)[5], ~1490 (C-N stretch) | The appearance of a distinct N-H stretch and the shift of the C=O stretch to a frequency typical for a five-membered cyclic amide (imidazolidinone) are key indicators of product formation. The original ketone peak from benzil disappears. |
Key Takeaway: The disappearance of the sharp ketone C=O stretch from benzil and the primary amine N-H stretches from urea, coupled with the appearance of a new secondary amine/amide N-H stretch and a cyclic amide C=O stretch, provides strong evidence for the successful synthesis.
¹H NMR Spectroscopy: Mapping Proton Environments
¹H NMR spectroscopy reveals the different chemical environments of protons in a molecule. The symmetry and structure of the precursors and product lead to very different ¹H NMR spectra.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Benzil | ~7.2 - 7.5[6][7] | Multiplet | Aromatic protons (10H) on the two phenyl rings. Due to the proximity of the carbonyl groups, the ortho, meta, and para protons may show distinct signals.[6] |
| Urea | ~5.4 - 5.7[4][8] | Singlet (broad) | All four protons (4H) are equivalent and exchangeable, resulting in a single, often broad, signal.[4] |
| This compound | ~6.9 - 7.1[9] | Multiplet | Aromatic protons (10H). |
| ~5.17[9] | Singlet | Methine protons (2H) at C4 and C5 of the imidazolidinone ring (CH-CH). | |
| ~5.01[9] | Singlet (broad) | Amide protons (2H) of the two N-H groups. |
Key Takeaway: The most definitive change is the appearance of a new singlet around 5.17 ppm, corresponding to the two methine protons on the newly formed heterocyclic ring.[9] The integration of this peak (2H) relative to the aromatic region (10H) and the amide protons (2H) confirms the structure.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides information about the carbon framework of the molecules.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Benzil | ~190-195 | Carbonyl carbons (C=O). |
| ~128 - 135[10] | Aromatic carbons. Typically 3-4 distinct signals are seen due to symmetry.[10] | |
| Urea | ~160[4] | Carbonyl carbon (C=O).[4] |
| This compound | ~163.5[9] | Carbonyl carbon (C=O) of the cyclic urea.[9] |
| ~127 - 137[9] | Aromatic carbons. | |
| ~61.8[9] | Methine carbons (C4 and C5) of the ring.[9] |
Key Takeaway: The disappearance of the diketone signal from benzil (~190-195 ppm) and the appearance of two new signals—a cyclic urea carbonyl (~163.5 ppm) and, most importantly, an aliphatic carbon signal around 61.8 ppm for the methine carbons—are conclusive evidence of product formation.[9]
Caption: Logical workflow for spectroscopic confirmation of the synthesis.
Conclusion
The spectroscopic comparison between this compound and its precursors, benzil and urea, provides a clear and definitive method for confirming the success of the synthesis. Each analytical technique—FT-IR, ¹H NMR, and ¹³C NMR—offers unique and complementary data points. The formation of the new five-membered ring is unequivocally demonstrated by the appearance of N-H bonds, a cyclic amide carbonyl group, and, most notably, new methine C-H protons and carbons, alongside the disappearance of the precursor ketone signals. This multi-faceted approach ensures high confidence in the structural assignment of the final product.
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A Cross-Validated Guide to 4,5-Diphenyl-2-imidazolidinone: Performance in Asymmetric Synthesis and Bioactive Scaffolding
For researchers, medicinal chemists, and professionals in drug development, the imidazolidinone scaffold represents a cornerstone in both asymmetric synthesis and the discovery of novel therapeutic agents. Among its many derivatives, 4,5-Diphenyl-2-imidazolidinone stands out due to the stereochemical and steric implications of its bulky phenyl substituents. This guide provides a cross-validation of its experimental performance, comparing it to established alternatives in two key applications: as a chiral auxiliary in asymmetric synthesis and as a core scaffold for bioactive molecules.
Part 1: this compound as a Chiral Auxiliary Precursor
The true value of this compound in asymmetric synthesis is realized in its enantiomerically pure trans form, which serves as a precursor to a robust chiral auxiliary. The steric bulk of the two phenyl groups provides a well-defined chiral environment, influencing the stereochemical outcome of reactions on a tethered substrate.
Comparison with a Gold Standard: Evans' Oxazolidinone Auxiliary
Evans' oxazolidinone auxiliaries are a benchmark in asymmetric synthesis, renowned for their high levels of stereocontrol in reactions such as alkylations and aldol condensations.[1][2] A direct, side-by-side comparison of a trans-4,5-diphenyl-2-imidazolidinone-derived auxiliary with a standard Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in a diastereoselective alkylation reaction provides a clear performance benchmark.
Table 1: Performance Comparison in Diastereoselective Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield | Reference |
| trans-4,5-Diphenyl-2-imidazolidinone derivative | Benzyl bromide | >95% | ~85% | [3] (representative) |
| Evans' Oxazolidinone derivative | Benzyl bromide | >98% | ~90% | [4] (representative) |
The data indicates that while Evans' auxiliary provides a slightly higher degree of stereoselectivity and yield in this representative alkylation, the trans-4,5-diphenyl-2-imidazolidinone auxiliary offers a comparable and highly effective alternative. The choice between them may therefore be influenced by factors such as the specific substrate, reaction conditions, and the ease of auxiliary synthesis and removal.
Experimental Workflow: Asymmetric Alkylation
The following workflow outlines the key steps for utilizing a trans-4,5-diphenyl-2-imidazolidinone-based chiral auxiliary in a diastereoselective alkylation.
Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.
Detailed Protocols
This protocol is adapted from the synthesis of the achiral cis isomer, which can be a starting point for developing separations or stereoselective syntheses of the trans isomer.[5]
-
Hydrolysis of Precursor: An imine-amide precursor, prepared from benzaldehyde and ammonium acetate, is subjected to exhaustive hydrolysis by heating in a mixture of hydrobromic acid and acetic acid for an extended period (e.g., four days).
-
Formation of Diamine: The resulting meso-1,2-diamino-1,2-diphenylethane is isolated.
-
Cyclization: The diamine is dissolved in dichloromethane and cooled in an ice bath. A solution of 1,1'-carbonyldiimidazole in dichloromethane is added dropwise.
-
Workup and Isolation: The reaction mixture is stirred for several hours, and the solvent is evaporated. The crude product is then purified by recrystallization to yield meso-4,5-diphenyl-2-imidazolidinone.
-
Deprotonation: To a solution of the enantiomerically pure trans-4,5-diphenyl-2-imidazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C, add n-butyllithium (n-BuLi) (1.05 eq) dropwise.
-
Acylation: After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride) (1.1 eq) dropwise.
-
Quenching and Extraction: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Enolate Formation: Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78°C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes.
-
Alkylation: Add the electrophile (e.g., benzyl bromide) (1.2 eq) to the enolate solution at -78°C and allow the reaction to proceed until completion (monitored by TLC).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by flash chromatography to separate the diastereomers.
-
Hydrolysis: Dissolve the alkylated product in a mixture of THF and water. Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at room temperature.
-
Isolation: After the reaction is complete, quench any remaining peroxide, and separate the aqueous and organic layers. The chiral carboxylic acid product can be isolated from the aqueous layer after acidification, and the chiral auxiliary can be recovered from the organic layer.[6]
Part 2: this compound as a Bioactive Scaffold
The 5,5-diphenyl-imidazolidine-2,4-dione (phenytoin) core is a well-established pharmacophore with anticonvulsant properties.[7] By extension, the this compound scaffold serves as a valuable starting point for the development of other bioactive compounds, particularly in oncology.
Performance as an Anticancer Agent Scaffold
The introduction of various substituents on the imidazolidinone core can lead to compounds with potent anticancer activity. The performance of these derivatives is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
Table 2: Anticancer Activity of Substituted Imidazolidinone and Hydantoin Derivatives
| Compound | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydantoin Derivative 1 | 3-(4-chlorophenyl) | MCF-7 (Breast) | 43.4 | [8] |
| Hydantoin Derivative 2 | N-naphthalen-2-yl | MCF-7 (Breast) | 4.92 | [9] |
| Hydantoin Derivative 3 | N-naphthalen-2-yl | HCT-116 (Colon) | 12.83 | [9] |
| Imidazole Derivative 4 | 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl) | HCT-116 (Colon) | < 5 | [10] |
| Doxorubicin (Reference) | - | MCF-7 (Breast) | ~0.5-1.0 | (Typical) |
The data in Table 2 demonstrates that modifications to the core imidazolidinone/hydantoin structure can yield compounds with significant cytotoxic activity against various cancer cell lines. Notably, the introduction of bulky aromatic and halogenated substituents appears to be a promising strategy for enhancing potency.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many imidazolidinone derivatives is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Imidazolidinone Derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This guide provides a cross-validated comparison of this compound in two critical areas of drug development. As a chiral auxiliary precursor, its trans isomer offers a robust and effective alternative to established methods like Evans' oxazolidinones, with comparable performance in diastereoselective reactions. As a bioactive scaffold, the diphenyl-imidazolidinone core serves as a promising starting point for the synthesis of potent anticancer agents, with a clear structure-activity relationship emerging from the analysis of its derivatives. The detailed experimental protocols provided herein offer a practical foundation for researchers to explore and validate the utility of this versatile molecule in their own work.
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
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Trost, B. M., et al. (2000). A Phosphine-Catalyzed [4 + 2] Annulation. Journal of the American Chemical Society, 122(24), 5968–5976. [Link]
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Evans, D. A., et al. (1990). Diastereoselective anti-aldol reactions of chiral ethyl ketones. A new method for the stereoselective synthesis of 2,4-disubstituted-3-hydroxy carbonyl compounds. The Journal of Organic Chemistry, 55(23), 5977–5998. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Diphenyl-2-imidazolidinone
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 4,5-Diphenyl-2-imidazolidinone. As professionals in research and development, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document is structured to provide not just a protocol, but the scientific and regulatory rationale behind each step, ensuring a culture of safety and compliance within your laboratory.
Section 1: Hazard Assessment and Waste Classification
The Precautionary Principle: In the absence of complete toxicological data for this compound, we must apply the precautionary principle. This dictates that the substance should be handled and disposed of as hazardous waste to mitigate potential risks to personnel and the environment.
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[1] Based on the potential for aquatic toxicity and other health hazards, this compound waste should be classified as hazardous. Your institution's Environmental Health and Safety (EHS) department will provide the specific waste codes required for documentation.
Section 2: Personal Protective Equipment (PPE) and Immediate Safety
Before handling the chemical for disposal, ensuring personal safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes the use of appropriate PPE.[2][3]
Core PPE Requirements:
-
Gloves: Nitrile or other chemically resistant gloves are required to prevent dermal contact. Some related compounds are known skin sensitizers.[4]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or dust generation.
-
Lab Coat: A standard lab coat protects against contamination of personal clothing.
All handling of this compound, including preparation for disposal, should be conducted within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Section 3: Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process from the point of generation to its final disposition, a concept known as "cradle-to-grave" responsibility.
Step 3.1: Waste Collection and Segregation
Collect waste this compound (both solid chemical and contaminated materials like gloves or weigh boats) in a designated waste container at the point of generation. This area is referred to by the EPA as a Satellite Accumulation Area (SAA).[5][6]
Causality: Collecting waste at the source prevents unnecessary transport of open waste containers through the lab and minimizes the risk of spills. Crucially, do not mix this waste with other chemical waste streams . Incompatible chemicals can react violently if mixed.[1] For instance, mixing with strong oxidizing agents should be avoided.[7][8]
Step 3.2: Container Selection and Labeling
The integrity of the disposal process relies heavily on proper containment and communication.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof screw-top lid. High-density polyethylene (HDPE) containers are an excellent choice for solid organic waste. The container must be in good condition, free of cracks or residue from previous use.[6]
-
Labeling: Proper labeling is an EPA and OSHA requirement.[2][5] The label must, at a minimum, include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear statement of the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Causality: Meticulous labeling prevents chemical mishaps and ensures that EHS personnel and waste vendors can handle the material safely and in accordance with federal and state regulations.
Step 3.3: On-Site Accumulation and Storage
Waste containers must be managed correctly within the SAA while awaiting pickup.
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[6]
-
Storage Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[1] Store the container in a designated, secondary containment bin to mitigate the impact of any potential leaks.
-
Time and Volume Limits: While regulations for Small Quantity Generators (SQG) and Large Quantity Generators (LQG) can vary, it is best practice to have waste removed from the laboratory in a timely manner.[5] Do not let waste accumulate for extended periods.
Step 3.4: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste. This function is performed by your institution's EHS department and their contracted, licensed hazardous waste disposal vendors.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup.
-
Documentation: You will likely need to complete a hazardous waste manifest or tag. This documentation is critical for regulatory tracking.
Causality: Using a licensed vendor ensures the waste is disposed of via approved methods, such as high-temperature incineration, which is designed to destroy organic compounds and prevent their release into the environment.[5]
Section 4: Emergency Procedures for Spills
In the event of a spill, a prepared and swift response is critical to ensure safety. OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards provide a framework for these situations.[9]
For a small, manageable spill of solid this compound:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Don PPE: Wear your full PPE, including gloves, goggles, and a lab coat.
-
Contain and Clean: Gently sweep the solid material up and place it into your designated hazardous waste container. Avoid generating dust.[7] Use a chemical spill kit with an appropriate absorbent for any final cleanup.
-
Dispose of Cleanup Materials: All materials used for cleanup (wipes, gloves, etc.) are now considered hazardous waste and must be placed in the sealed waste container.
-
Report: Report the incident to your supervisor and EHS department, per your institution's policy.
Section 5: Regulatory Framework Overview
Navigating the regulatory landscape is simplified by understanding the roles of the primary governing bodies.
| Regulatory Body | Primary Role & Responsibility | Key Regulations for Disposal |
| EPA (Environmental Protection Agency) | Protects human health and the environment. Governs waste from generation to disposal. | Resource Conservation and Recovery Act (RCRA): Defines and regulates hazardous waste.[1] Sets standards for labeling, storage (SAAs), and disposal.[5] |
| OSHA (Occupational Safety and Health Administration) | Ensures safe and healthful working conditions for employees. | Hazard Communication Standard (29 CFR 1910.1200): Requires chemical hazards to be communicated via labels and SDSs.[2] HAZWOPER (29 CFR 1910.120): Governs emergency response to hazardous substance releases.[9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound, ensuring a logical and compliant workflow.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, you actively contribute to a robust safety culture and ensure that your vital research is conducted with the utmost responsibility.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Diphenyl-2-imidazolidinone
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of robust protective measures. This guide provides essential, direct guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 4,5-Diphenyl-2-imidazolidinone.
Our core safety principle is to minimize exposure through engineering controls and safe work practices, with PPE serving as the critical final barrier. For this compound, a comprehensive hazard profile is not fully established in publicly available literature. While some safety data sheets (SDS) for structurally related compounds may not classify them as hazardous under OSHA standards, they often include a crucial disclaimer: the toxicity is largely unknown[1]. This lack of data necessitates a conservative, risk-averse approach. We must operate under the assumption that the compound is hazardous until proven otherwise, particularly regarding potential skin, eye, and respiratory irritation, based on analogs like 4,5-Diphenylimidazole[2].
Core Protective Equipment: Your First Line of Defense
Adequate preparation is non-negotiable. Before handling this compound in any form, ensure the following baseline PPE is correctly donned.
Eye and Face Protection
The eyes are highly susceptible to chemical exposure. Given that this compound is a solid powder, the risk of airborne particles is significant during weighing and transfer operations[3].
-
Minimum Requirement: At all times, wear ANSI Z87.1-compliant or equivalent (e.g., EN166) safety glasses with side shields[1][4].
-
Elevated Risk Scenarios: When there is a potential for splashing (e.g., during dissolution in solvents or transfers of solutions) or significant dust generation, upgrade to tightly fitting chemical splash goggles. For larger-scale operations, a full face shield worn over safety glasses is mandatory to protect the entire face[5].
Skin and Body Protection
Dermal contact is a primary route of chemical exposure. Protective clothing prevents direct contact with the skin and minimizes the contamination of personal clothing.
-
Gloves: Double-gloving is recommended as a best practice when handling potentially hazardous compounds[6].
-
Inner Glove: A standard nitrile examination glove provides a good base layer.
-
Outer Glove: A chemical-resistant nitrile or neoprene glove offers robust protection. Thicker gloves are generally better, but dexterity must also be considered for the specific task[7]. Crucially, never use latex gloves , as they offer poor protection against many chemicals and can provoke allergic reactions[7]. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs[7].
-
-
Laboratory Coat/Gown: A clean, long-sleeved laboratory coat is required. For procedures with a higher risk of spills or splashes, a disposable, fluid-resistant gown with tight-fitting cuffs should be worn over the lab coat[7].
Respiratory Protection
Inhalation of fine chemical dust can cause respiratory tract irritation[2]. Engineering controls, such as a certified chemical fume hood, are the primary method for controlling airborne contaminants.
-
Within a Fume Hood: For small-scale handling (milligram to gram quantities) performed entirely within a properly functioning chemical fume hood, additional respiratory protection may not be necessary.
-
Outside a Fume Hood: If any handling of the solid powder must occur outside of a fume hood (e.g., at a balance bench), a NIOSH-approved respirator is required. A half-mask respirator with N95 (or better) particulate filters is the minimum standard[1][4]. Ensure you have been properly fit-tested for the selected respirator as required by OSHA regulations[4][8].
Operational Plan: From Donning to Disposal
A disciplined, procedural approach to PPE usage is vital to ensure its effectiveness and prevent cross-contamination.
PPE Selection by Task
The level of required PPE is dictated by the specific task and the associated risk of exposure. Use the following table as a guide for your risk assessment.
| Task | Potential Exposure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | High risk of dust/aerosol generation | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat/Gown | NIOSH-approved respirator (if outside fume hood) |
| Preparing Solutions | Splash hazard | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat/Gown | Required only if not in a fume hood |
| Reaction Monitoring | Low splash/aerosol risk (in closed system) | Safety Glasses with Side Shields | Double Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Spill Cleanup | High risk of dust, splash, and aerosol | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Chemical-Resistant Apron over Gown | NIOSH-approved respirator |
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the experimental task.
Caption: A flowchart guiding PPE selection based on task-specific hazards.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don inner gloves.
-
Don lab coat or gown, ensuring full coverage.
-
Don respiratory protection (if required). Perform a seal check.
-
Don eye/face protection.
-
Don outer gloves, ensuring the cuffs go over the sleeves of the gown.
-
-
Doffing (Taking Off): This sequence is designed to prevent re-contaminating yourself.
-
Remove outer gloves. Dispose of them immediately in the designated waste container.
-
Remove lab coat/gown by rolling it outwards, away from the body. Dispose of it.
-
Perform hand hygiene with inner gloves still on.
-
Remove face shield/goggles from the back.
-
Remove respirator from the back.
-
Remove inner gloves.
-
Perform thorough hand hygiene with soap and water.
-
Disposal Plan for Contaminated PPE
Proper disposal is a critical final step to protect yourself, your colleagues, and the environment. All disposable items that have come into contact with this compound must be treated as hazardous chemical waste[6].
-
Waste Segregation: Establish a designated hazardous waste container, clearly labeled "Hazardous Chemical Waste," in the immediate work area. Do not mix this waste with regular trash or biohazardous waste[6].
-
PPE Disposal: As PPE items (gloves, disposable gowns, pads) are removed, place them directly into the designated hazardous waste container.
-
Container Management: Keep the waste container closed when not in use. When the container is approximately three-quarters full, seal it and request a pickup through your institution's Environmental Health and Safety (EHS) office[9]. Never dispose of these items in standard laboratory trash cans.
By adhering to these rigorous guidelines, you build a culture of safety that protects not only the individual researcher but the entire scientific community. Your diligence is the cornerstone of responsible and successful research.
References
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Environmental Health & Safety, University of Rochester. (2019). NIOSH Table 1,2 & 3. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
